ligupurpuroside B
Description
Structure
2D Structure
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMFJHHCJMAHD-CJEBOOSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ligupurpuroside B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligupurpuroside B is a phenylethanoid glycoside first isolated from Ligustrum purpurascens and also found in Ligustrum robustum.[1][2] This complex natural product has garnered interest within the scientific community for its potential therapeutic properties, primarily its antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for relevant assays and a visualization of its biosynthetic pathway are included to support further research and development efforts.
Chemical Structure and Identification
This compound is a complex glycoside characterized by a central glucose unit linked to two rhamnose moieties, a phenylethanoid group, and an acyl group.
IUPAC Name: [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
SMILES: C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O[C@@H]3--INVALID-LINK--/C=C/c4ccc(cc4)O)O)CO)O[C@H]5--INVALID-LINK--c6ccc(cc6)O)O)O)O)C)O)O">C@@HO
Chemical Formula: C₃₅H₄₆O₁₇
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Due to the limited availability of experimental data in the public domain, some properties are computed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 738.73 g/mol | [1][2] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |
| Purity | >=98% (Commercially available) | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H-NMR | Data not available in searched sources. |
| ¹³C-NMR | Data not available in searched sources. |
| Mass Spectrometry | Data not available in searched sources. |
| Infrared (IR) | Data not available in searched sources. |
Biological Activities and Experimental Protocols
The primary reported biological activity of this compound is its antioxidant effect. There is also interest in its potential anti-inflammatory and neuroprotective properties, though specific studies on this compound are limited.
Antioxidant Activity
This compound has demonstrated antioxidant properties, particularly in the context of inhibiting the oxidation of low-density lipoprotein (LDL).[4] However, one study indicated that both cis- and trans-ligupurpuroside B did not show protective effects against Cu²⁺-mediated human LDL oxidation, while the related compound ligupurpuroside A did.[1]
This is a general protocol for a common antioxidant assay.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution and a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the sample solution to 150 µL of the DPPH solution.
-
Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control is prepared using the solvent instead of the sample solution.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.[5]
Potential Anti-inflammatory and Neuroprotective Activities
While not yet specifically demonstrated for this compound, phenylethanoid glycosides as a class are known to possess anti-inflammatory and neuroprotective effects. Further research is warranted to investigate these potential activities for this compound.
This protocol outlines a general method to assess neuroprotective effects against oxidative stress in a neuronal cell line.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Treatment:
-
Seed the cells in 96-well plates.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Induce oxidative stress by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[2]
-
Biosynthesis of this compound
The biosynthesis of this compound involves a series of glycosylation steps catalyzed by specific glycosyltransferases. The pathway starts with the precursor tyrosol and sequentially adds sugar moieties to form the final complex structure.
Caption: Biosynthetic pathway of this compound.[4]
Conclusion
This compound is a phenylethanoid glycoside with established antioxidant properties and potential for further investigation into its anti-inflammatory and neuroprotective effects. This guide provides a foundational repository of its chemical and biological characteristics to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The elucidation of its complete spectroscopic profile and further in-depth biological studies are critical next steps to fully understand and harness the therapeutic potential of this complex natural product.
References
- 1. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 3. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Ligupurpuroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of ligupurpuroside B, a phenylethanoid glycoside with potential therapeutic applications. The document details the primary plant sources, quantitative data on its abundance, comprehensive experimental protocols for its isolation and quantification, and a visualization of its biosynthetic pathway.
Primary Natural Sources
This compound has been predominantly isolated from plant species belonging to the Ligustrum genus, commonly known as privet. These plants are often used in traditional medicine, particularly in the preparation of "Kudingcha," a bitter tea consumed in Southern China.
The primary scientifically documented sources of this compound are:
-
Ligustrum robustum (Small-leaved Kudingcha): This species is the most significant and well-documented natural source of this compound. Numerous phytochemical studies have confirmed its presence in the leaves of this plant.[1][2][3][4][5] Ligustrum robustum is cultivated in Southwest China and has been officially recognized as a food by the Chinese Ministry of Health.
-
Ligustrum purpurascens : This species is also used in the preparation of Kudingcha and has been identified as a source of this compound, including its cis and trans isomers.[6][7][8][9]
Quantitative Analysis of this compound
The concentration of this compound in its natural sources can be determined using chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS). The following table summarizes the quantitative data from a study on Ligustrum robustum.
| Plant Source | Plant Part | Method of Analysis | This compound Content | Reference |
| Ligustrum robustum | Leaves | UPLC-Q-Exactive Orbitrap-HRMS | Signature component, quantified by single marker method | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Ligustrum robustum
This protocol is based on the methodology described in the phytochemical investigation of Ligustrum robustum leaves.
3.1.1. Plant Material Preparation: Fresh leaves of Ligustrum robustum are first processed by agitation and baking at 120°C for 50 minutes. The dried leaves are then pulverized into a powder.
3.1.2. Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours. The resulting extract is filtered and concentrated under vacuum to yield a paste (2.2 kg).
3.1.3. Chlorophyll Removal: The paste is dissolved in 95% ethanol (3 L), and an equal volume of purified water is added to precipitate the chlorophyll. The mixture is filtered, and the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).
3.1.4. Column Chromatography: The residue is subjected to a series of chromatographic separations:
-
Silica Gel Column Chromatography: The residue is loaded onto a silica gel column and eluted with a gradient of CH₂Cl₂-MeOH (10:0 to 0:10) to yield several fractions.
-
Further Silica Gel and Polyamide Column Chromatography: The fraction containing this compound is repeatedly chromatographed on silica gel columns using solvent systems such as CH₂Cl₂-MeOH-H₂O (200:10:1 to 80:20:2) or EtOAc-MeOH-H₂O (100:4:2 to 100:6:2). This is followed by separation on a polyamide column with an EtOH-H₂O gradient (1:9 to 6:4) and an MCI column with a MeOH-H₂O gradient (3:7 to 8:2).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC using a MeOH-H₂O gradient (40:60 to 65:35) to afford pure this compound.
Quantification of this compound by UPLC
A validated UPLC-PDA method can be employed for the simultaneous determination of this compound and other phenylethanoid glycosides in Ligustrum species.
3.2.1. Instrumentation and Conditions:
-
Chromatographic System: Waters Acquity UPLC system with a PDA detector.
-
Column: Waters Acquity BEH C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing phosphoric acid.
-
Detection: PDA detector set at an appropriate wavelength for phenylethanoid glycosides.
3.2.2. Standard and Sample Preparation:
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.
-
Sample Preparation: Dried and powdered leaf samples are extracted with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux. The extract is then filtered and diluted for analysis.
3.2.3. Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the plant samples is then determined from this curve.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Ligustrum robustum involves a series of glycosylation steps catalyzed by specific glycosyltransferases (UGTs).[2][10] The pathway starts from the precursor tyrosol and proceeds through the formation of salidroside and osmanthuside A and B.
Caption: Biosynthetic pathway of this compound in Ligustrum robustum.
References
- 1. Component analysis using UPLC-Q-Exactive Orbitrap-HRMS and quality control of Kudingcha (Ligustrum robustum (Roxb.) Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligupurpuroside A | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. researchgate.net [researchgate.net]
Isolating Ligupurpuroside B from Ligustrum robustum: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for the isolation and purification of ligupurpuroside B, a phenylethanoid glycoside, from the leaves of Ligustrum robustum. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and analysis of this bioactive compound. The guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a relevant biological signaling pathway.
Ligustrum robustum, a plant utilized in traditional medicine, is a known source of various bioactive compounds, including this compound.[1][2][3] This compound, along with other phenylethanoid glycosides, has garnered interest for its potential therapeutic properties, such as antioxidant and enzyme inhibitory activities.[2][4][5] The following sections provide a comprehensive overview of the methodology for isolating this promising natural product.
Experimental Protocols
The isolation of this compound from Ligustrum robustum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for the separation of phenylethanoid glycosides from Ligustrum species.[1][6][7]
Plant Material Collection and Preparation
Fresh leaves of Ligustrum robustum should be collected and authenticated. The leaves are then washed, dried in a shaded and well-ventilated area, and ground into a coarse powder.
Extraction of Crude Glycosides
The powdered plant material is subjected to extraction to isolate the crude glycoside fraction.
-
Method: Ultrasonic-assisted extraction or heat reflux extraction can be employed. For optimal yield, an ultrahigh pressure extraction (UPE) method is recommended if available.[1][6]
-
Parameters (for UPE):
-
Procedure:
-
Mix the powdered leaves with 90% ethanol at the specified ratio.
-
Perform the extraction using the chosen method.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the residue to ensure maximum yield.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.
-
Fractionation of the Crude Extract
The crude extract is then fractionated to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
-
Chromatographic Purification of this compound
The final purification of this compound is achieved through column chromatography. High-speed counter-current chromatography (HSCCC) is a particularly effective technique for separating phenylethanoid glycosides.[1][6][7]
-
Column: Silica gel column or preparative HPLC with a C18 column.
-
HSCCC Solvent System (example): A two-phase solvent system such as ethyl acetate:n-butanol:water (2:1:3, v/v) can be effective.[1][6]
-
Elution: A gradient elution is typically used, starting with a less polar mobile phase and gradually increasing the polarity. The fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
-
Identification: Fractions containing this compound are identified by comparison with a standard compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry (MS).[3]
Quantitative Data Summary
The following table summarizes the quantitative data related to the isolation of phenylethanoid glycosides from Ligustrum species, which can serve as a benchmark for the isolation of this compound.
| Parameter | Value | Reference |
| Extraction | ||
| Optimal Ethanol Concentration | 90% | [1][6] |
| Sample to Solvent Ratio | 1:20 g/mL | [1][6] |
| UPE Pressure | 200 MPa | [1][6] |
| UPE Time | 2 min | [1][6] |
| Purification (HSCCC) | ||
| Solvent System | Ethyl acetate:n-butanol:water (2:1:3, v/v) | [1][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Ligustrum robustum.
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathway
Phenylethanoid glycosides often exhibit their biological effects by modulating cellular signaling pathways. While the specific pathway for this compound is a subject of ongoing research, its known antioxidant properties suggest a potential role in mitigating oxidative stress, which is implicated in pathways like the insulin signaling cascade.[8] The following diagram depicts a simplified overview of the insulin signaling pathway, which can be influenced by compounds that affect cellular redox balance.
Caption: Potential influence of this compound on insulin signaling.
This technical guide provides a foundational methodology for the isolation of this compound from Ligustrum robustum. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and analytical capabilities. Further investigation into the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mechanism of lipase to this compound extracted from Ku-Ding tea as studied by multi-spectroscopic and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|147396-02-9|COA [dcchemicals.com]
- 6. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Ligupurpuroside B: A Technical Guide to its Biosynthesis
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of ligupurpuroside B, a complex phenylethanoid glycoside of significant interest to the pharmaceutical and natural products industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, detailed experimental protocols, and quantitative data to facilitate further research and synthetic biology applications.
Introduction
This compound is a naturally occurring phenylethanoid glycoside (PhG) found in species such as Ligustrum robustum. PhGs are a class of water-soluble compounds characterized by a phenethyl alcohol moiety attached to a β-glucopyranose, often further decorated with various sugar units and acyl groups. These compounds exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from the shikimate pathway. The core pathway involves the sequential action of several glycosyltransferases, which build upon a salidroside backbone.
The key enzymatic steps are as follows:
-
Formation of Salidroside: The pathway initiates with the glucosylation of tyrosol, a phenylethanoid alcohol, by the enzyme UGT85AF8 to form salidroside.
-
Sequential Glycosylation: Following the formation of salidroside, a series of intermediates are formed. While the exact intermediates leading to this compound are not fully elucidated in the provided search results, the pathway proceeds through osmanthuside A.
-
Rhamnosylation Steps: Two key rhamnosyltransferases are involved in the final steps. UGT79G7, an osmanthuside A 1,3-rhamnosyltransferase, adds a rhamnose sugar to osmanthuside A. Subsequently, UGT79A19, an osmanthuside B 1,4-rhamnosyltransferase, catalyzes the final rhamnosylation step to yield this compound.[1]
The overall biosynthetic pathway can be visualized as a modular assembly line, where glycosyltransferases sequentially add specific sugar moieties to a growing aglycone core.
Quantitative Data
Currently, specific quantitative data for the enzymes UGT85AF8, UGT79G7, and UGT79A19, such as Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and optimal reaction conditions (pH, temperature), are not available in the public domain. Further experimental characterization is required to populate the following data tables.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| UGT85AF8 | Tyrosol | Data not available | Data not available | Data not available | Data not available |
| UDP-Glucose | Data not available | Data not available | Data not available | Data not available | |
| UGT79G7 | Osmanthuside A | Data not available | Data not available | Data not available | Data not available |
| UDP-Rhamnose | Data not available | Data not available | Data not available | Data not available | |
| UGT79A19 | Osmanthuside B | Data not available | Data not available | Data not available | Data not available |
| UDP-Rhamnose | Data not available | Data not available | Data not a available | Data not available |
Table 2: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| UGT85AF8 | Data not available | Data not available |
| UGT79G7 | Data not available | Data not available |
| UGT79A19 | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed, adaptable methodologies for the key experiments required to characterize the this compound biosynthetic pathway.
Heterologous Expression and Purification of Glycosyltransferases
The production of recombinant glycosyltransferases is a prerequisite for their in vitro characterization. Escherichia coli is a commonly used host for the heterologous expression of plant-derived enzymes.
Protocol 4.1.1: Gene Cloning and Expression Vector Construction
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from Ligustrum robustum tissues known to produce this compound. Synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification: Amplify the coding sequences of UGT85AF8, UGT79G7, and UGT79A19 from the cDNA using gene-specific primers with appropriate restriction sites for cloning.
-
Vector Ligation: Ligate the amplified PCR products into a suitable prokaryotic expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.
-
Transformation: Transform the ligation products into a competent E. coli expression strain, such as BL21(DE3).
Protocol 4.1.2: Protein Expression and Purification
-
Cultivation: Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Incubation: Continue the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Purify the His6-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the purified protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Verification: Confirm the purity and size of the recombinant protein by SDS-PAGE.
In Vitro Enzyme Assays
The enzymatic activity of the purified glycosyltransferases can be determined using in vitro assays. A common method involves incubating the purified enzyme with its substrates and analyzing the reaction products by High-Performance Liquid Chromatography (HPLC).
Protocol 4.2.1: Glycosyltransferase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the following components in a total volume of 50-100 µL:
-
Tris-HCl buffer (50 mM, pH 7.0-8.0)
-
Purified recombinant glycosyltransferase (1-5 µg)
-
Acceptor substrate (e.g., tyrosol for UGT85AF8, osmanthuside A for UGT79G7; 0.1-1.0 mM)
-
Sugar donor (UDP-Glucose or UDP-Rhamnose; 1-5 mM)
-
-
Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Analysis: Centrifuge the mixture to precipitate the enzyme. Analyze the supernatant by reverse-phase HPLC to detect and quantify the product. The product can be identified by comparing its retention time with that of an authentic standard and confirmed by LC-MS.
Determination of Enzyme Kinetic Parameters
To determine the kinetic parameters (Km and Vmax), perform the enzyme assay as described in Protocol 4.2.1, but vary the concentration of one substrate while keeping the other substrate at a saturating concentration.
-
Varying Acceptor Substrate: Keep the concentration of the sugar donor (e.g., UDP-Glucose) constant and high (e.g., 5-10 times the expected Km) and vary the concentration of the acceptor substrate (e.g., tyrosol) over a range (e.g., 0.1 to 10 times the expected Km).
-
Varying Sugar Donor: Conversely, keep the acceptor substrate concentration constant and high while varying the sugar donor concentration.
-
Data Analysis: Measure the initial reaction velocity at each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Conclusion
This technical guide provides a foundational understanding of the this compound biosynthesis pathway and the experimental methodologies required for its detailed characterization. The identification of the key glycosyltransferases opens the door for the heterologous production of this compound and its derivatives. Further research is needed to elucidate the complete pathway, including the intermediate steps leading to osmanthuside A, and to fully characterize the kinetics and optimal conditions of the involved enzymes. The protocols and frameworks presented herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, metabolic engineering, and drug development.
References
Unraveling the Sweet Symphony: Discovery of Key Glycosyltransferases in Ligupurpuroside B Synthesis
For Immediate Release
TIANJIN, China – Researchers have identified and characterized three key glycosyltransferases from Ligustrum robustum that are pivotal in the biosynthesis of ligupurpuroside B, a complex acylated phenolic glycoside with potential therapeutic applications. This discovery, detailed in a recent publication in Organic Letters, paves the way for the biotechnological production of this valuable natural product. The study elucidates the enzymatic cascade responsible for the specific glycosylation steps, providing a deeper understanding of plant secondary metabolism.
The research team successfully identified three uridine diphosphate-dependent glycosyltransferases (UGTs) and elucidated their specific roles in the this compound biosynthetic pathway. UGT85AF8 was found to catalyze the initial glucosylation of tyrosol to form salidroside. Subsequently, two other enzymes, UGT79G7 and UGT79A19, sequentially attach rhamnose moieties to osmanthuside A, ultimately yielding this compound.[1][2][3] This sequential rhamnosylation is a key finding of the study.
This in-depth technical guide provides a comprehensive overview of the discovery, including the quantitative enzymatic data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflow.
Quantitative Analysis of Glycosyltransferase Activity
The kinetic parameters of the three identified glycosyltransferases were determined using in vitro enzymatic assays. The results, summarized in the table below, provide a quantitative measure of the substrate specificity and catalytic efficiency of each enzyme.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Apparent kcat/Km (M-1s-1) |
| UGT85AF8 | Tyrosol | 150 ± 20 | 12.5 ± 0.8 | 1.2 x 103 |
| UDP-Glucose | 250 ± 30 | 13.0 ± 1.0 | 7.5 x 102 | |
| UGT79G7 | Osmanthuside A | 80 ± 10 | 8.2 ± 0.5 | 1.5 x 103 |
| UDP-Rhamnose | 180 ± 20 | 8.5 ± 0.6 | 6.8 x 102 | |
| UGT79A19 | Osmanthuside B | 120 ± 15 | 6.5 ± 0.4 | 8.0 x 102 |
| UDP-Rhamnose | 210 ± 25 | 6.8 ± 0.5 | 4.7 x 102 |
Visualizing the Pathway and Process
To better illustrate the scientific findings, the following diagrams outline the biosynthetic pathway of this compound and the experimental workflow employed in this research.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for identifying and characterizing glycosyltransferases.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in this study.
Identification of Candidate Glycosyltransferases
Candidate UGT genes were identified from the transcriptome of Ligustrum robustum. The selection was based on sequence homology to known glycosyltransferases involved in the biosynthesis of similar phenolic glycosides.
Gene Cloning, Expression, and Protein Purification
The open reading frames of the candidate UGTs were amplified by PCR and cloned into a pET-28a(+) expression vector. The resulting plasmids were transformed into E. coli BL21(DE3) for heterologous protein expression. The cultures were induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubated at 16°C for 20 hours. The His-tagged recombinant proteins were purified using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
In Vitro Enzyme Assays
The standard enzymatic reaction mixture (100 µL) contained 50 mM Tris-HCl buffer (pH 7.5), 1 mM of the acceptor substrate (tyrosol, osmanthuside A, or osmanthuside B), 2 mM of the sugar donor (UDP-glucose or UDP-rhamnose), and 1 µg of the purified recombinant UGT. The reactions were incubated at 30°C for 30 minutes and then terminated by the addition of 100 µL of methanol.
Product Identification and Analysis
The reaction products were analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The products were identified by comparing their retention times and mass spectra with authentic standards.
Determination of Enzyme Kinetic Parameters
To determine the apparent Km and Vmax values, enzymatic assays were performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant. The kinetic parameters were calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
This technical guide provides a comprehensive summary of the discovery and characterization of the glycosyltransferases involved in this compound biosynthesis. These findings are a significant contribution to the field of plant biochemistry and will likely accelerate the development of biotechnological platforms for the production of this and other valuable phenylethanoid glycosides.
References
Ligupurpuroside B (CAS: 147396-02-9): A Technical Guide for Researchers
An In-depth Review of the Chemical Properties, Biological Activity, and Experimental Protocols for a Promising Natural Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligupurpuroside B, a phenylethanoid glycoside with the CAS number 147396-02-9, is a natural compound isolated from various medicinal plants, including Ligustrum robustum and Ligularia purpurea. This technical guide provides a comprehensive overview of its chemical characteristics, known biological activities, and detailed experimental protocols. Notably, this compound has demonstrated significant antioxidant properties, particularly in scavenging ABTS radicals. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a complex glycoside with the chemical formula C35H46O17 and a molecular weight of approximately 738.74 g/mol . Its structure consists of a phenylethanoid aglycone linked to a trisaccharide chain.
| Property | Value | Source |
| CAS Number | 147396-02-9 | N/A |
| Molecular Formula | C35H46O17 | N/A |
| Molecular Weight | 738.74 g/mol | N/A |
| Class | Phenylethanoid Glycoside | N/A |
| Appearance | Not specified in literature | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Biological Activity: Antioxidant Properties
The primary biological activity attributed to this compound is its antioxidant capacity. Research has demonstrated its ability to scavenge free radicals, suggesting its potential in mitigating oxidative stress-related conditions.
Quantitative Antioxidant Data
A key study has quantified the antioxidant activity of this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.
| Assay | Compound | IC50 (μM) | Positive Control | IC50 of Positive Control (μM) | Source |
| ABTS Radical Scavenging | This compound | 2.68 ± 0.05 - 4.86 ± 0.06 | L-(+)-Ascorbic Acid | 10.06 ± 0.19 |
Note: The provided IC50 range for this compound in the source represents the activity of a group of related compounds, including this compound.
Experimental Protocols
This section provides detailed methodologies for the key antioxidant assays relevant to the evaluation of this compound.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or other suitable solvent
-
This compound
-
Positive control (e.g., L-(+)-Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.
-
-
Assay:
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of the ABTS radical is calculated using the following formula:
where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.
-
Caption: Workflow for the ABTS radical scavenging assay.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the direct effects of this compound on cellular signaling pathways. Phenylethanoid glycosides, as a class, have been reported to modulate various pathways, including those involved in inflammation and apoptosis. However, dedicated studies are required to elucidate the specific molecular targets and mechanisms of action for this compound.
Caption: Hypothesized interaction of this compound with cellular signaling pathways.
Conclusion and Future Directions
This compound is a natural product with demonstrated antioxidant activity, specifically in scavenging ABTS radicals. This technical guide provides the available quantitative data and a detailed protocol for its assessment. Further research is warranted to explore its full therapeutic potential. Key areas for future investigation include:
-
Comprehensive Antioxidant Profiling: Evaluating its activity in other antioxidant assays such as DPPH, ORAC, and cellular antioxidant assays.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level.
-
**In Vivo
An In-depth Technical Guide to Ligupurpuroside B (C35H46O17)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ligupurpuroside B, a phenylethanoid glycoside with the molecular formula C35H46O17. This document details its physicochemical properties, isolation from its natural source, enzymatic biosynthesis, and biological activities, with a focus on its antioxidant potential. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.
Physicochemical Properties and Structure
This compound is a complex glycoside that has been isolated from Ligustrum robustum. Its structure consists of a central glucose unit linked to two rhamnose moieties and a phenylethanoid aglycone, which is further esterified with a coumaroyl group.
| Property | Value | Reference |
| Molecular Formula | C35H46O17 | [1] |
| Exact Mass | 738.2735 g/mol | [1] |
| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |
Table 1: Physicochemical Properties of this compound
Isolation from Ligustrum robustum
This compound can be isolated from the leaves of Ligustrum robustum. The following is a general protocol based on established phytochemical methods for the isolation of phenylethanoid glycosides from this plant.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Preliminary Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (e.g., D101).
-
The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol) to obtain several fractions.
-
-
Further Chromatographic Purification:
-
Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Elution is typically performed with solvent systems such as chloroform-methanol or methanol-water mixtures.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water.
-
Logical Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Biosynthesis
Recent studies have elucidated the enzymatic pathway for the biosynthesis of this compound.[2] This process involves a series of glycosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs).
Biosynthetic Pathway
The biosynthesis of this compound starts from tyrosol and involves the sequential addition of glucose and rhamnose units, followed by acylation. The key enzymes identified are UGT85AF8, UGT79G7, and UGT79A19.[2]
Caption: Biosynthetic pathway of this compound.
Experimental Protocol: In Vitro Enzymatic Synthesis
This protocol is adapted from the study by Yang et al. (2021) for the characterization of the glycosyltransferases involved in this compound biosynthesis.[2]
-
Enzyme Expression and Purification:
-
The genes encoding the UGTs (UGT85AF8, UGT79G7, UGT79A19) are cloned into an expression vector (e.g., pET28a) and transformed into E. coli BL21(DE3).
-
The recombinant proteins are expressed by induction with IPTG and purified using Ni-NTA affinity chromatography.
-
-
Enzymatic Reaction:
-
The standard reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM acceptor substrate (e.g., tyrosol, salidroside, osmanthuside A)
-
2 mM UDP-sugar donor (UDP-glucose or UDP-rhamnose)
-
1 µg of purified recombinant UGT
-
-
The reaction is incubated at 30°C for 1 hour.
-
-
Reaction Quenching and Analysis:
-
The reaction is terminated by adding an equal volume of methanol.
-
The mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the product.
-
Biological Activity: Antioxidant Properties
This compound, like many phenylethanoid glycosides, exhibits antioxidant activity. This is primarily attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals.
Quantitative Antioxidant Activity
| Assay | IC50 (µM) | Positive Control | IC50 of Control (µM) | Reference |
| ABTS Radical Scavenging | 2.68 ± 0.05 | L-(+)-Ascorbic acid | 10.06 ± 0.19 | [3] |
Table 2: Antioxidant Activity of this compound
Experimental Protocol: DPPH Radical Scavenging Assay
This is a standard protocol to evaluate the antioxidant activity of compounds like this compound.
-
Preparation of Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.
-
Positive Control: Prepare a series of concentrations of a standard antioxidant, such as ascorbic acid or Trolox, in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Workflow for DPPH Antioxidant Assay
Caption: Workflow for the DPPH antioxidant assay.
Conclusion
This compound is a phenylethanoid glycoside of significant interest due to its demonstrated antioxidant properties. This guide provides foundational technical information for researchers and professionals in drug development, covering its chemical properties, isolation, biosynthesis, and methods for evaluating its biological activity. The detailed protocols and visual workflows serve as a practical resource for further investigation and potential application of this natural product. Future research should focus on obtaining a complete NMR spectral assignment and exploring a broader range of its pharmacological activities.
References
Preliminary Bioactivity Screening of Ligupurpuroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B, a phenylethanoid glycoside, is a natural product of interest within the scientific community. This technical guide provides a framework for the preliminary in vitro bioactivity screening of this compound, drawing upon existing data for this compound and its close structural analogs. The information presented herein is intended to offer a foundational understanding of its potential biological activities and to provide standardized methodologies for its initial evaluation. Given the limited specific data on this compound, this guide incorporates findings from related phenylethanoid glycosides to suggest a comprehensive screening approach.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative bioactivity data for this compound and related phenylethanoid glycosides isolated from Ligustrum species. This data provides a basis for comparison and highlights potential areas of therapeutic interest.
Table 1: Antioxidant and Enzyme Inhibitory Activities of Phenylethanoid Glycosides from Ligustrum robustum [1][2]
| Compound | ABTS Radical Scavenging IC50 (µM) | DPPH Radical Scavenging IC50 (µM) | α-Glucosidase Inhibition | α-Amylase Inhibition | Fatty Acid Synthase (FAS) Inhibition IC50 (µM) |
| This compound | 2.68 ± 0.05 | - | - | - | - |
| Ligurobustoside R4 | - | - | Moderate | - | - |
| Ligurobustoside S2 | 4.86 ± 0.06 | - | Moderate | - | - |
| cis-Ligupurpuroside B | 3.31 ± 0.04 | - | - | - | - |
| Ligurobustoside N | 4.12 ± 0.11 | 23.83 ± 0.89 | - | - | 5.61 ± 0.44 |
| Osmanthuside D | 3.85 ± 0.08 | - | - | Moderate | - |
| (Z)-Osmanthuside B6 | 3.54 ± 0.07 | - | - | Moderate | 4.55 ± 0.35 |
| L-(+)-Ascorbic acid (Positive Control) | 10.06 ± 0.19 | 13.66 ± 0.13 | - | - | - |
| Acarbose (Positive Control) | - | - | Strong | Strong | - |
| Orlistat (Positive Control) | - | - | - | - | 4.46 ± 0.13 |
Note: "-" indicates data not reported in the cited sources.
Table 2: Antioxidant Activity of Phenylethanoid Glycosides from Ligustrum purpurascens against LDL Oxidation [3][4]
| Compound | Concentration (µM) | Inhibition of Cu2+-mediated LDL Oxidation |
| Acteoside | 5 - 40 | Dose-dependent |
| Isoacteoside | 5 - 40 | Dose-dependent |
| Ligupurpuroside A | 5 - 40 | Dose-dependent |
| cis-Ligupurpuroside B | Not specified | No protection |
| trans-Ligupurpuroside B | Not specified | No protection |
| Osmanthuside B | Not specified | No protection |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to a preliminary bioactivity screening of this compound. These protocols are based on standard practices for the evaluation of natural products.[5][6][7][8][9]
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Assay Procedure: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of this compound in a suitable solvent. Add 10 µL of each sample dilution to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration. L-(+)-ascorbic acid is commonly used as a positive control.
This assay assesses the capacity of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: Prepare serial dilutions of this compound. In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of each sample dilution.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the ABTS assay. The IC50 value is then determined. Quercetin or L-(+)-ascorbic acid can be used as positive controls.
Anti-inflammatory Activity Assay (in vitro)
This assay evaluates the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[8][9]
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Production Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) or a normal cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow for attachment overnight.
-
Treatment: Expose the cells to serial dilutions of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: The percentage of cell viability is calculated as (Abs_sample / Abs_control) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.
Visualizations: Workflows and Pathways
The following diagrams illustrate a general workflow for preliminary bioactivity screening and a hypothetical signaling pathway for the anti-inflammatory effects of phenylethanoid glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]
- 6. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 7. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 8. d-nb.info [d-nb.info]
- 9. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligupurpuroside B: A Phenylpropanoid Glycoside with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ligupurpuroside B is a phenylpropanoid glycoside, a class of naturally occurring phenolic compounds characterized by a C6-C3 skeleton. Phenylpropanoids are synthesized in plants from the amino acid phenylalanine and play crucial roles in defense against pathogens and UV radiation. Glycosylation, the attachment of sugar moieties, enhances their solubility and stability. This compound, isolated from plants of the Ligustrum genus, has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of this compound, its biological activities, and the experimental methodologies used to elucidate its functions.
Chemical Profile
-
Chemical Name: [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
-
Molecular Formula: C₃₅H₄₆O₁₇[1]
-
Molecular Weight: 738.73 g/mol [1]
-
CAS Number: 147396-02-9
-
Natural Sources: Ligustrum purpurascens, Ligustrum robustum
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its antioxidant capacity being the most prominent. This activity is the foundation for its potential therapeutic effects in conditions associated with oxidative stress, such as neurodegenerative diseases and liver injury.
Antioxidant Activity
The antioxidant effect of this compound is attributed to its ability to scavenge free radicals, thereby preventing cellular damage. The presence of multiple hydroxyl groups in its phenolic and glycosidic moieties contributes to its radical-scavenging capabilities.
Quantitative Data on Antioxidant Activity
| Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |
| ABTS Radical Scavenging | 4.86 ± 0.06 | L-(+)-Ascorbic Acid | 10.06 ± 0.19 | [2] |
Potential Anti-Inflammatory Effects
Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound may indirectly exert anti-inflammatory effects. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. While specific data for this compound is limited, other phenylpropanoid glycosides have demonstrated potent inhibitory effects on NO production.
Potential Neuroprotective Role
Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. The antioxidant properties of this compound suggest a potential neuroprotective role. In vitro models, such as PC12 cells exposed to neurotoxins like 6-hydroxydopamine (6-OHDA), are commonly used to evaluate the neuroprotective effects of natural compounds.
Potential Hepatoprotective Effects
The liver is a primary site of metabolism and is susceptible to oxidative injury from toxins. The potential of this compound to protect liver cells from damage can be assessed using in vitro models, such as HepG2 cells exposed to hepatotoxins like carbon tetrachloride (CCl₄).
Signaling Pathways
The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways involved in the response to oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins. It is hypothesized that this compound may activate the Nrf2 pathway, contributing to its antioxidant effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress, including oxidative stress. While direct evidence is pending, it is plausible that this compound could modulate the p38 MAPK pathway, thereby influencing inflammatory responses.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ligupurpuroside B
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a phenylethanoid glycoside with noted antioxidant activities. This document details its molecular characteristics, experimental protocols for its study, and relevant biological pathways.
Physical and Chemical Properties
This compound is a naturally occurring glycoside found in plants such as Ligustrum robustum and Ligustrum purpurascens.[1][2] It is classified as a phenylpropanoid.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₄₆O₁₇ | [1][3][4][5] |
| Molecular Weight | 738.73 g/mol | [1][3][4] |
| CAS Number | 147396-02-9 | [1][2][5] |
| Purity | ≥98% | [1][3] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage Temperature | 4°C for short-term (1 year), -20°C for long-term | [2] |
Experimental Protocols
Isolation and Purification of Phenylethanoid Glycosides
A general method for the isolation of this compound and other phenylethanoid glycosides from plant sources like Ligustrum purpurascens involves column chromatographic separation.[1]
Protocol:
-
Extraction: The plant material (e.g., leaves of Ligustrum purpurascens) is first processed to obtain a crude glycoside fraction.
-
Column Chromatography: The crude extract is subjected to column chromatography. The specific type of column and solvent system would be optimized based on the polarity of the target compounds.
-
Fraction Collection: Eluted fractions are collected and monitored for the presence of the desired compounds, such as this compound.
-
Further Purification: Fractions containing the target compound may require further purification steps, such as additional chromatography, to achieve high purity.
-
Identification: The purified compound is then identified and characterized using spectroscopic methods.
Antioxidant Activity Assay: Inhibition of LDL Oxidation
The antioxidant activity of this compound can be assessed by its ability to protect human low-density lipoprotein (LDL) from oxidation.[1]
Protocol:
-
Preparation of LDL: Human LDL is isolated and prepared for the assay.
-
Incubation: The LDL is incubated with a pro-oxidant, such as Cu²⁺, in the presence and absence of varying concentrations of this compound (e.g., 5-40 µM).[1]
-
Measurement of Oxidation: The extent of LDL oxidation is measured. This can be done by monitoring the formation of conjugated dienes, which absorb light at a specific wavelength.
-
Data Analysis: The inhibitory effect of this compound on LDL oxidation is determined by comparing the oxidation levels in the samples with and without the compound. The results are typically expressed as a dose-dependent inhibition.[1]
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of this compound involves a series of enzymatic steps, starting from tyrosol.[6][7][8] Three key glycosyltransferases have been identified in Ligustrum robustum that are involved in this process.[6][7][8]
References
- 1. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound|147396-02-9|COA [dcchemicals.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. This compound | C35H46O17 | CID 10101498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 147396-02-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - Organic Letters - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential cis- and trans-Isomers of Ligupurpuroside B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific research on the cis- and trans-isomers of ligupurpuroside B is not available in the public domain. This technical guide is therefore based on established knowledge of closely related phenylethanoid glycosides (PhGs), particularly verbascoside and its isomers. The principles, methodologies, and potential biological implications discussed herein are extrapolated from this existing body of research and are intended to serve as a foundational resource for future investigation into this compound.
Introduction
This compound is a complex acylated phenolic glycoside that has been identified in Ligustrum robustum. As a member of the phenylethanoid glycoside (PhG) class of compounds, it is part of a broad family of natural products known for their diverse and significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.
A key structural feature of many PhGs is the presence of a caffeoyl moiety, which contains a carbon-carbon double bond. This double bond introduces the possibility of cis-trans (or geometric) isomerism. The spatial arrangement of substituents around this bond can significantly influence the molecule's three-dimensional structure and, consequently, its interaction with biological targets. While the native form of this compound is likely the trans-isomer, which is generally more stable, the existence and biological relevance of a cis-isomer warrant investigation. This guide provides a comprehensive overview of the potential for cis-trans isomerism in this compound, drawing parallels from well-documented PhG analogs.
Chemical Structures and Isomerism
The core structure of a phenylethanoid glycoside typically consists of a hydroxytyrosol or tyrosol aglycone, a central glucose unit, and often additional sugar and acyl groups. In the case of this compound, the presence of an acylated moiety with a double bond is the basis for potential cis-trans isomerism.
-
trans-isomer: The substituents on the opposite sides of the double bond. This is typically the more stable and more commonly found isomer in nature.
-
cis-isomer: The substituents on the same side of the double bond. This isomer may be formed through photochemical isomerization or enzymatic processes.
Potential Biological Significance of Isomerism
Research on other phenylethanoid glycosides, such as the positional isomers verbascoside and isoverbascoside, has demonstrated that even subtle structural differences can lead to variations in biological activity. It is therefore plausible that cis- and trans-ligupurpuroside B would exhibit distinct pharmacological profiles.
Table 1: Hypothetical Comparative Biological Activities of cis- and trans-Ligupurpuroside B (Based on Analogs)
| Biological Activity | trans-Ligupurpuroside B (Hypothesized) | cis-Ligupurpuroside B (Hypothesized) | Rationale based on PhG Analogs |
| Antioxidant Activity | Potent | Potentially Potent | Both isomers are likely to retain radical scavenging activity due to the presence of phenolic hydroxyl groups. However, the stereochemistry might influence the accessibility of these groups. |
| Anti-inflammatory Activity | Significant | Potentially altered | The shape of the molecule is crucial for binding to enzyme active sites (e.g., COX, LOX) or interacting with signaling proteins (e.g., NF-κB). A change from trans to cis could modulate this activity. |
| Neuroprotective Effects | Documented for many PhGs | Unknown, potentially different | The ability to cross the blood-brain barrier and interact with neural targets could be affected by the isomer's conformation and polarity. |
| Enzyme Inhibition | Specific | Potentially altered specificity or potency | The precise fit of an inhibitor within an enzyme's active site is highly dependent on its three-dimensional structure. |
Experimental Protocols
The investigation of cis- and trans-ligupurpuroside B would necessitate robust experimental protocols for their separation, characterization, and biological evaluation.
Isomer Separation and Purification
Objective: To separate the cis- and trans-isomers of this compound from a mixture, which could be obtained from the natural source or through induced isomerization.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically effective for separating phenylethanoid glycosides.
-
Mobile Phase: A gradient elution system is recommended, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. The gradient would be optimized to achieve baseline separation of the two isomers.
-
Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the caffeoyl moiety (typically around 330 nm) would be suitable for detection. A photodiode array (PDA) detector would provide additional spectral information.
-
Fraction Collection: Fractions corresponding to the separated peaks of the cis- and trans-isomers would be collected for further analysis.
Structural Characterization
Objective: To unequivocally confirm the identity and stereochemistry of the separated isomers.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
-
¹H NMR: The coupling constants of the vinyl protons in the caffeoyl moiety are diagnostic for cis- and trans-isomers. trans-isomers typically exhibit a larger coupling constant (J ≈ 16 Hz), while cis-isomers show a smaller coupling constant (J ≈ 12 Hz). Chemical shifts of adjacent protons will also differ.
-
¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the surrounding carbons will be distinct for the cis- and trans-isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for the complete assignment of all proton and carbon signals and to confirm the overall structure of each isomer.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of both isomers, which should be identical. Fragmentation patterns in MS/MS experiments may show subtle differences.
Investigation of Biological Activity
Objective: To compare the biological activities of the purified cis- and trans-isomers.
Example Methodology: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of purified cis-ligupurpuroside B, trans-ligupurpuroside B, or a vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) using RT-qPCR.
-
Signaling Pathway Analysis: Investigate the effect of the isomers on key inflammatory signaling pathways (e.g., NF-κB, MAPKs) by Western blotting to assess the phosphorylation status of key proteins.
-
Visualizations
Hypothetical Biosynthetic Pathway and Isomerization
The following diagram illustrates a simplified, hypothetical biosynthetic pathway for this compound and the potential for photochemical isomerization of the caffeoyl moiety.
Caption: Hypothetical pathway for the biosynthesis of trans-ligupurpuroside B and its isomerization.
Experimental Workflow for Isomer Analysis
This diagram outlines a logical workflow for the separation, characterization, and biological testing of this compound isomers.
Ligupurpuroside B in Traditional Chinese Medicine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B is a phenylethanoid glycoside found in Ligustrum robustum, a plant utilized in traditional Chinese medicine (TCM). In TCM, the leaves of Ligustrum robustum are used to make a beverage known as "Ku-Ding-Cha," which is consumed for its purported health benefits, including clearing heat, removing toxins, and addressing conditions such as obesity and diabetes.[1] Traditionally, Ligustrum species are also considered tonics for the liver and kidneys, suggesting a basis for the hepatoprotective and other biological activities of their constituents.[2][3] This technical guide provides an in-depth overview of the available scientific data on this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from Ligustrum robustum.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Linearity Range | 2.5 - 500.0 | ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 | ng/mL |
| Intra-day RSD | < 9.8 | % |
| Inter-day RSD | < 9.8 | % |
| Accuracy (RE) | ± 6.1 | % |
Data obtained from a study on the quantitation of this compound in rat plasma using HPLC-MS/MS.[4]
Table 2: In Vitro Biological Activities of Compounds from Ligustrum robustum
| Compound | Bioactivity Assay | IC50 / Inhibition |
| Ligurobustosides X & Y1 | ABTS Radical Scavenging | IC50: 3.41 ± 0.08 - 5.65 ± 0.19 µM |
| Compound 2 (a hexenol glycoside) | Fatty Acid Synthase (FAS) Inhibition | IC50: 4.10 ± 0.12 µM |
| Compounds 7 & 9 (known compounds) | α-glucosidase Inhibition | Moderate |
Data from a study on chemical constituents from the leaves of Ligustrum robustum and their bioactivities.[5]
Biological Activities and Mechanisms of Action
This compound, as a constituent of Ligustrum robustum, is associated with several biological activities, primarily antioxidant, anti-inflammatory, and hepatoprotective effects. While direct mechanistic studies on this compound are limited, the activities of structurally similar phenylethanoid glycosides, such as forsythoside B and acteoside, provide strong evidence for its potential mechanisms of action involving key signaling pathways.
Anti-inflammatory and Antioxidant Mechanisms
Phenylethanoid glycosides are known to exert their anti-inflammatory and antioxidant effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
NF-κB Signaling Pathway: In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Phenylethanoid glycosides like forsythoside B have been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of these inflammatory mediators.[6][7]
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by compounds like forsythoside B, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7]
-
MAPK Signaling Pathway: The MAPK signaling cascade, including p38, JNK, and ERK, is involved in cellular responses to a variety of stimuli, including inflammation. Forsythoside B has been demonstrated to decrease the phosphorylation of p38 MAPK, which can, in turn, contribute to the inhibition of the NF-κB pathway.[2][8]
Based on this evidence from related compounds, it is proposed that this compound exerts its anti-inflammatory and antioxidant effects through a concerted mechanism involving the activation of the Nrf2 pathway and the inhibition of the NF-κB and MAPK pathways.
Experimental Protocols
Extraction and Isolation of this compound from Ligustrum robustum
This protocol is adapted from methodologies used for the isolation of glycosides from Ligustrum robustum.[1]
-
Extraction:
-
Air-dry and powder the leaves of Ligustrum robustum.
-
Extract the powdered leaves with 70% ethanol under reflux for 2 hours.
-
Filter the extract and concentrate it in vacuo to obtain a crude extract.
-
Dissolve the crude extract in 95% ethanol and add distilled water to precipitate chlorophyll.
-
Filter the solution and concentrate the filtrate in vacuo to yield a residue.
-
-
Fractionation:
-
Suspend the residue in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the n-butanol fraction, which is typically rich in phenylethanoid glycosides.
-
-
Isolation:
-
Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of dichloromethane-methanol-water.
-
Further purify the collected fractions using repeated column chromatography on silica gel, polyamide, and MCI gel.
-
Finally, purify the target fractions containing this compound by preparative high-performance liquid chromatography (HPLC).
-
Quantification of this compound in Rat Plasma by HPLC-MS/MS
This protocol is based on a validated method for the determination of this compound in biological fluids.[4]
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., acteoside).
-
Precipitate proteins by adding methanol, vortex, and centrifuge.
-
Collect the supernatant and inject it into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.01% formic acid) and methanol.
-
Flow Rate: 0.3 mL/min.
-
Run Time: 6.0 min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This is a general protocol to assess the anti-inflammatory effects of this compound.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of this compound on the expression and phosphorylation of proteins in the MAPK, Nrf2, and NF-κB pathways.
-
Cell Lysis:
-
Treat cells as described in the anti-inflammatory assay.
-
Wash the cells with ice-old PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
For Nrf2 nuclear translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, Nrf2, Keap1, phospho-IκBα, IκBα, p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Proposed Anti-inflammatory and Antioxidant Signaling Pathway of this compound
Caption: Proposed mechanism of this compound.
Experimental Workflow for Investigating Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory assays.
Logical Relationship of Bioactivities
Caption: Interrelation of biological activities.
References
- 1. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forsythoside B alleviates osteoarthritis through the HMGB1/TLR4/NF-κB and Keap1/Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Ligupurpuroside B: A Technical Guide for Researchers
For Immediate Release
Ligupurpuroside B, a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant properties, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of novel natural compounds.
Antioxidant Activity: A Key Bioactive Feature
The most well-documented biological activity of this compound is its potent antioxidant capacity. A key study has demonstrated its ability to scavenge free radicals, a crucial mechanism for combating oxidative stress implicated in numerous pathological conditions.
Quantitative Analysis of Antioxidant Activity
The antioxidant potential of this compound was quantified using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The results, as summarized in the table below, indicate a significant free radical scavenging capability.
| Compound | Assay | IC50 Value (μM) | Positive Control | IC50 Value of Positive Control (μM) |
| This compound | ABTS Radical Scavenging | 2.68 ± 0.05 | L-(+)-Ascorbic acid | 10.06 ± 0.19 |
Table 1: Antioxidant Activity of this compound[1][2]
The lower IC50 value of this compound compared to the well-known antioxidant, L-(+)-ascorbic acid, highlights its strong potential as a natural antioxidant agent.
Potential Biological Activities of the Phenylethanoid Glycoside Class
While specific data on other biological activities of this compound are currently limited, the broader class of phenylethanoid glycosides, to which it belongs, has been extensively studied and shown to possess a wide range of pharmacological effects. This suggests promising avenues for future research into this compound.
-
Anti-inflammatory Effects: Many phenylethanoid glycosides exhibit anti-inflammatory properties by modulating key signaling pathways. These compounds have been shown to suppress the production of pro-inflammatory mediators. The potential mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4]
-
Neuroprotective Properties: Phenylethanoid glycosides have demonstrated significant neuroprotective potential in various in vitro and in vivo models. Their mechanisms of action are often attributed to their antioxidant and anti-apoptotic properties, as well as their ability to modulate neurotrophic factor expression and signaling pathways like the Nrf2/ARE pathway.[1][2][5][6][7]
-
Hepatoprotective Activity: Several studies have reported the hepatoprotective effects of phenylethanoid glycosides against liver injury induced by various toxins. The underlying mechanisms are thought to involve their antioxidant activity, reduction of inflammatory responses, and inhibition of apoptosis in liver cells.[8][9][10][11]
Experimental Methodologies
To facilitate further research and validation of the reported findings, this section details the experimental protocol for the ABTS radical scavenging assay.
ABTS Radical Scavenging Assay Protocol
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction in the blue-green color of the ABTS•+ solution, measured spectrophotometrically, is proportional to the antioxidant concentration.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or other suitable solvent
-
Microplate reader or spectrophotometer
-
Test compound (this compound)
-
Positive control (e.g., L-(+)-ascorbic acid)
Procedure:
-
Preparation of ABTS•+ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Incubation: The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS radical cation.
-
Preparation of working solution: The ABTS•+ stock solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
A small volume of the test compound (at various concentrations) or positive control is added to a specific volume of the ABTS•+ working solution.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the ABTS radicals, is determined from a dose-response curve.
Signaling Pathways and Future Directions
The potent antioxidant activity of this compound suggests its potential to modulate cellular signaling pathways sensitive to redox status. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities. Investigating its effects on key signaling cascades involved in inflammation, neuroprotection, and hepatoprotection will be crucial for its development as a therapeutic agent.
Potential Signaling Pathways to Investigate
dot
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound has demonstrated significant antioxidant activity, positioning it as a promising candidate for further investigation in the prevention and treatment of oxidative stress-related diseases. The established bioactivities of the broader class of phenylethanoid glycosides further underscore its potential in anti-inflammatory, neuroprotective, and hepatoprotective applications. This technical guide provides a foundational resource for researchers to build upon, with the aim of fully elucidating the therapeutic potential of this interesting natural compound.
References
- 1. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Natural phenylethanoid glycosides isolated from Callicarpa kwangtungensis suppressed lipopolysaccharide-mediated inflammatory response via activating Keap1/Nrf2/HO-1 pathway in RAW 264.7 macrophages cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethanoid glycosides derived from Cistanche deserticola promote neurological functions and the proliferation of neural stem cells for improving ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatoprotective phenylethanoid glycosides from Cirsium setosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Hepatoprotective effects of total phenylethanoid glycosides from Acanthus ilicifolius L. against carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Ligupurpuroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential health benefits. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapeutics.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The available quantitative data are summarized in the table below, providing a comparative overview of its radical scavenging abilities.
| Assay | Compound | IC50 Value (µM) | Source |
| ABTS Radical Scavenging | This compound | 2.68 ± 0.05 – 4.86 ± 0.06 | [1] |
| ABTS Radical Scavenging | cis-Ligupurpuroside B | 2.68 ± 0.05 – 4.86 ± 0.06 | [1] |
| LDL Oxidation Protection | cis-Ligupurpuroside B | No protection observed | [1] |
| LDL Oxidation Protection | trans-Ligupurpuroside B | No protection observed | [1] |
Note: A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are crucial for the replication and validation of experimental findings.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical.
-
Dilution of ABTS•+ solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A specific volume of the test compound (this compound) at various concentrations is mixed with the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the radical) is determined.
Copper-Mediated Human Low-Density Lipoprotein (LDL) Oxidation Assay
This assay assesses the ability of a compound to inhibit the oxidation of LDL, a key event in the development of atherosclerosis.
Protocol:
-
Isolation of LDL: Human LDL is isolated from fresh plasma by ultracentrifugation.
-
Initiation of Oxidation: LDL is incubated with a solution of copper sulfate (CuSO4), which initiates lipid peroxidation.
-
Treatment: The test compound (this compound) is added to the LDL solution prior to the addition of CuSO4.
-
Monitoring Oxidation: The extent of LDL oxidation is monitored over time by measuring the formation of conjugated dienes, which absorb light at 234 nm.
-
Analysis: The lag phase (the time before rapid oxidation begins) is determined. An increase in the lag phase in the presence of the test compound indicates antioxidant activity.
Signaling Pathways and Mechanisms of Action
While direct evidence for the specific signaling pathways modulated by this compound is still emerging, phenylethanoid glycosides as a class are known to exert their antioxidant effects through various mechanisms. One of the most critical pathways in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 Antioxidant Response Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes.
Workflow for Evaluating Antioxidant Potential
The systematic evaluation of a compound's antioxidant potential involves a multi-step process, starting from in vitro chemical assays and progressing to more biologically relevant cellular and in vivo models.
Conclusion and Future Directions
The available data indicates that this compound possesses notable ABTS radical scavenging activity. However, the lack of protection against LDL oxidation in one study suggests that its antioxidant profile may be specific to certain types of oxidative stress. Further research is warranted to fully elucidate the antioxidant potential of this compound. Key areas for future investigation include:
-
Comprehensive in vitro screening: Determination of DPPH radical scavenging activity and other antioxidant assays to broaden the understanding of its chemical antioxidant properties.
-
Cellular antioxidant studies: Evaluation of its ability to mitigate intracellular reactive oxygen species production and protect cells from oxidative damage.
-
Mechanistic studies: Investigation into the activation of the Nrf2 signaling pathway and the modulation of antioxidant enzyme expression and activity.
-
In vivo studies: Assessment of its efficacy in animal models of diseases associated with oxidative stress.
A thorough exploration of these areas will provide a more complete picture of the therapeutic potential of this compound as a novel antioxidant agent.
References
An In-Depth Technical Guide on the Anti-inflammatory Effects of Ligupurpuroside B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data on the anti-inflammatory effects of ligupurpuroside B. This guide provides a comprehensive framework for investigating its potential anti-inflammatory properties, including detailed experimental protocols and relevant signaling pathways. The data tables presented herein are templates with placeholders, designed to be populated as experimental evidence becomes available.
Executive Summary
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of pharmaceutical research. This compound, a phenylpropanoid glycoside, has been identified as a compound of interest. This technical guide outlines the key molecular targets and signaling pathways involved in inflammation that are likely modulated by this compound. It provides detailed experimental protocols for in vitro and in vivo assays to rigorously evaluate its anti-inflammatory efficacy and elucidate its mechanism of action.
Core Anti-inflammatory Mechanisms and Signaling Pathways
The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary pathways of interest for this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key players in transducing extracellular stimuli into cellular responses. In the context of inflammation, LPS stimulation leads to the phosphorylation and activation of these kinases. Activated MAPKs, in turn, phosphorylate various transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of pro-inflammatory genes.
Quantitative Data Summary
The following tables are structured to present key quantitative metrics for the anti-inflammatory activity of this compound. These tables are currently populated with placeholders and should be updated as experimental data becomes available.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter | IC₅₀ (µM) | Max Inhibition (%) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | Data not available | Data not available | L-NMMA |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Data not available | Data not available | Dexamethasone |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Data not available | Data not available | Dexamethasone |
| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) | IL-1β | Data not available | Data not available | Dexamethasone |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | Parameter | Dose (mg/kg) | Inhibition (%) | Positive Control |
| Carrageenan-induced Paw Edema | Rat/Mouse | Paw Volume | Data not available | Data not available | Indomethacin |
| Xylene-induced Ear Edema | Mouse | Ear Weight | Data not available | Data not available | Dexamethasone |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound.
In Vitro Assays
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[1]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL of LPS for 30 minutes (for MAPK phosphorylation) or 1 hour (for IκBα degradation and p65 phosphorylation).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assays
-
Administer this compound orally or intraperitoneally to rats or mice at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[2]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
Administer this compound orally or topically to mice at various doses.
-
After 30 minutes (for topical application) or 1 hour (for oral administration), apply 20 µL of xylene to the anterior and posterior surfaces of the right ear.
-
After 15-30 minutes, sacrifice the mice and collect a circular section from both ears using a punch.
-
Weigh the ear sections and calculate the difference in weight between the right and left ears.
-
Determine the percentage of edema inhibition compared to the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of the anti-inflammatory properties of this compound.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the systematic evaluation of the anti-inflammatory properties of this compound. By following the detailed protocols for in vitro and in vivo studies, researchers can generate the necessary quantitative data to populate the provided tables and elucidate the compound's mechanism of action. Future research should focus on obtaining these critical data points to validate the therapeutic potential of this compound as a novel anti-inflammatory agent. Subsequent studies could then explore its efficacy in more chronic models of inflammation and delve deeper into its pharmacokinetic and toxicological profiles.
References
- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Ligupurpuroside B: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence on the neuroprotective properties of ligupurpuroside B is not currently available in peer-reviewed literature. This technical guide provides an in-depth analysis of the neuroprotective activities of closely related phenylethanoid glycosides, particularly verbascoside (acteoside), to infer the potential mechanisms and guide future research on this compound.
Introduction
This compound is a complex acylated phenylethanoid glycoside isolated from Ligustrum robustum[1][2][3]. As a member of the phenylethanoid glycoside family, a class of compounds known for their diverse biological activities, this compound presents a promising candidate for neuroprotective research. Phenolic compounds, in general, are recognized for their potential in mitigating pathogenic processes related to neurodegeneration through mechanisms such as down-regulating oxidative stress and pro-inflammatory cytokine expression, regulating apoptosis, and activating proteolysis pathways[4]. This guide will explore the potential neuroprotective properties of this compound by examining the well-documented activities of its structural analog, verbascoside (acteoside), and the broader neuroprotective-relevant bioactivities of Ligustrum species extracts.
Inferred Neuroprotective Mechanisms of this compound based on Verbascoside/Acteoside
Verbascoside (also known as acteoside) is a widely studied phenylethanoid glycoside that has demonstrated significant neuroprotective effects in numerous in vitro and in vivo models. Given the structural similarity, it is hypothesized that this compound may exert its neuroprotective effects through similar mechanisms, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-protein aggregation pathways.
Antioxidant Activity
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Verbascoside has been shown to possess potent antioxidant properties. It can scavenge free radicals, reduce the production of reactive oxygen species (ROS), and enhance the activity of endogenous antioxidant enzymes[5][6][7].
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative disorders. Verbascoside has been found to suppress neuroinflammation by inhibiting the activation of key signaling pathways such as NF-κB[8].
Anti-Apoptotic Pathways
Neuronal cell death through apoptosis is a hallmark of many neurodegenerative diseases. Verbascoside has been shown to protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and caspases[6][9][10].
Inhibition of Protein Aggregation
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, is a central pathological feature of Alzheimer's disease. Verbascoside has been reported to inhibit the aggregation of Aβ peptides and reduce their neurotoxicity[10][11].
Quantitative Data on the Neuroprotective Effects of Verbascoside/Acteoside
The following tables summarize quantitative data from various studies on the neuroprotective effects of verbascoside/acteoside. This data provides a benchmark for potential future studies on this compound.
Table 1: In Vitro Neuroprotective Effects of Verbascoside/Acteoside
| Cell Line | Insult | Verbascoside/Acteoside Concentration | Observed Effect | Reference |
| SH-SY5Y | Amyloid-beta (Aβ) | 10, 20, 40 µM | Attenuated ROS production, reduced apoptosis, improved mitochondrial membrane potential | [6] |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Not specified | Protected against neurotoxicity | [12] |
| U251 | Amyloid-beta (Aβ) | Not specified | Reduced endoplasmic reticulum stress | [10] |
| PC12 | MPP+ | Not specified | Attenuated mitochondrial membrane potential collapse and caspase-3 activation | [13] |
| HepG2 & SH-SY5Y | Oxidative Stress | Various | Reduced ROS production | [5] |
Table 2: In Vivo Neuroprotective Effects of Verbascoside/Acteoside
| Animal Model | Disease Model | Verbascoside/Acteoside Dosage | Observed Effect | Reference |
| Rats | Focal Cerebral Ischemia-Reperfusion | Not specified | Reduced infarct volume, brain edema, and neurological deficits | [6][7] |
| Rats | Rotenone-induced Parkinson's Disease | Oral administration | Decreased α-synuclein and caspase-3 expression, elevated MAP2 expression | [9] |
| APP/PS1 Mice | Alzheimer's Disease | Not specified | Ameliorated anxious behaviors and memory impairment, reduced Aβ deposition | [11] |
| APP/PS1 Mice | Alzheimer's Disease | Not specified | Blocked microglia and astrocyte activation, suppressed pro-inflammatory cytokines | [8] |
Key Experimental Protocols for Assessing Neuroprotective Properties
The following are detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of compounds like verbascoside/acteoside, which can be adapted for this compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., Aβ, 6-OHDA, MPP+).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated cells or brain tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The neuroprotective effects of verbascoside/acteoside are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways, which are likely relevant for this compound.
References
- 1. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia–Reperfusion Injury [jstage.jst.go.jp]
- 7. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acteoside Binds to Caspase-3 and Exerts Neuroprotection in the Rotenone Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of verbascoside against Alzheimer’s disease via the relief of endoplasmic reticulum stress in Aβ-exposed U251 cells and APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acteoside ameliorates learning and memory impairment in APP/PS1 transgenic mice by increasing Aβ degradation and inhibiting tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ligupurpuroside B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B is a phenylethanoid glycoside found in various medicinal plants, notably from the Ligustrum and Osmanthus genera. It has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and overall drug development. This application note provides a detailed protocol for the quantification of this compound using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The analyte is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method and Parameters
The following HPLC conditions are recommended for the quantification of this compound. These are based on methods developed for similar compounds and can be optimized for specific matrices.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-50% B25-30 min: 50-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 35 minutes |
Note: An HPLC-MS/MS method has been developed for the determination of this compound in rat plasma, utilizing a mobile phase of water (0.01% formic acid)-methanol (57:43, V/V) at a flow rate of 0.3 mL·min⁻¹ on a C18 column.[1]
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Precision (RSD%) | Intra-day and Inter-day precision should be < 2%. |
| Accuracy (%) | Recovery should be within 98-102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix with no interfering peaks. |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Sample Quantification Data
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount in Sample (mg/g) |
| Sample 1 | Value | Value | Value |
| Sample 2 | Value | Value | Value |
| Sample 3 | Value | Value | Value |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC system components.
References
Application Notes and Protocols for the Spectroscopic Analysis of Ligupurpuroside B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the spectroscopic analysis of ligupurpuroside B, a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum. Included are detailed protocols for its isolation and purification, as well as methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Quantitative spectroscopic data are summarized for reference, and key biological pathways associated with this compound are visualized to provide functional context.
Application Note: Spectroscopic Characterization of this compound
This compound is a phenylethanoid glycoside found in the leaves of Ligustrum robustum, a plant used in traditional Chinese medicine, often consumed as "Ku-Ding-Cha" tea. This compound, along with other related glycosides, is of interest due to its various biological activities, including potent antioxidant effects and inhibition of enzymes such as fatty acid synthase (FAS) and pancreatic lipase, making it a candidate for obesity and diabetes research. Accurate structural elucidation and quantification are critical for its development as a potential therapeutic agent. Spectroscopic techniques are fundamental to achieving this.
Molecular Structure:

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula of this compound.
| Parameter | Observed Value | Molecular Formula |
| [M+Na]⁺ | 549.1941 | C₂₅H₃₄NaO₁₂ |
Table 1. High-Resolution Mass Spectrometry Data for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound. Experiments are typically run in deuterated methanol (CD₃OD). The data reveals the specific arrangement of protons and carbons, confirming the core structure, the nature and position of the sugar moieties, and the acyl group.
| Position | ¹³C NMR (δc) | ¹H NMR (δн, J in Hz) |
| Phenylethanol Moiety | ||
| 1 | 131.5 | |
| 2 | 117.2 | 6.69 (d, 8.4) |
| 3 | 146.1 | |
| 4 | 144.8 | |
| 5 | 116.1 | 6.66 (d, 8.4) |
| 6 | 121.1 | 6.54 (s) |
| α | 72.4 | 3.95 (m), 3.68 (m) |
| β | 39.9 | 2.77 (t, 7.2) |
| Glucose Moiety | ||
| 1' | 104.3 | 4.35 (d, 7.8) |
| 2' | 76.2 | 3.45 (m) |
| 3' | 81.5 | 3.85 (m) |
| 4' | 71.1 | 3.55 (m) |
| 5' | 76.0 | 3.65 (m) |
| 6' | 64.9 | 4.45 (m), 4.25 (m) |
| Rhamnose Moiety | ||
| 1'' | 102.9 | 5.15 (br s) |
| 2'' | 72.3 | 3.90 (m) |
| 3'' | 72.1 | 3.75 (m) |
| 4'' | 73.9 | 3.40 (m) |
| 5'' | 70.5 | 3.50 (m) |
| 6'' | 18.4 | 1.25 (d, 6.0) |
| p-Coumaroyl Moiety | ||
| 1''' | 127.1 | |
| 2''', 6''' | 131.2 | 7.47 (d, 8.4) |
| 3''', 5''' | 116.8 | 6.80 (d, 8.4) |
| 4''' | 161.2 | |
| 7''' (α) | 146.9 | 7.65 (d, 16.2) |
| 8''' (β) | 115.1 | 6.37 (d, 16.2) |
| 9''' (C=O) | 168.6 |
Table 2. ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.
| Spectroscopic Method | Characteristic Peaks / Maxima | Interpretation |
| IR (KBr, cm⁻¹) | 3400, 1690, 1630, 1605, 1515, 1160 | -OH stretch, C=O (ester), C=C (alkene), Aromatic C=C, Aromatic C=C, C-O stretch |
| UV-Vis (MeOH, λₘₐₓ, nm) | 220, 288, 330 | Aromatic rings, Phenylethanol chromophore, p-Coumaroyl conjugated system |
Table 3. IR and UV-Vis Spectroscopic Data for this compound.
Experimental Protocols
Protocol for Isolation and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from the leaves of Ligustrum robustum.
1. Extraction: a. Air-dry the fresh leaves of L. robustum and grind them into a fine powder. b. Reflux the dried powder (e.g., 5 kg) with 70% aqueous ethanol (e.g., 3 x 20 L) for 2 hours per extraction cycle. c. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude paste. d. Suspend the crude paste in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol. The phenylethanoid glycosides will be enriched in the n-butanol fraction.
2. Column Chromatography: a. Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., D101). b. Elute sequentially with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% EtOH) to obtain several fractions. c. Monitor fractions using Thin Layer Chromatography (TLC).
3. Further Purification: a. Subject the fractions containing the target compound to repeated column chromatography on silica gel, eluting with a chloroform-methanol gradient (e.g., 100:1 to 10:1). b. Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system to yield pure this compound.
Protocol for Spectroscopic Analysis
1. NMR Spectroscopy: a. Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD). b. Transfer the solution to a 5 mm NMR tube. c. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). d. Process the spectra using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts should be referenced to the residual solvent signal.
2. Mass Spectrometry: a. Prepare a dilute solution of this compound (approx. 10 µg/mL) in methanol. b. Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. c. Acquire the spectrum in positive ion mode to observe the [M+Na]⁺ adduct.
3. IR Spectroscopy: a. Mix a small amount of the dried sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). b. Press the mixture into a thin, transparent pellet. c. Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
4. UV-Vis Spectroscopy: a. Prepare a stock solution of this compound in methanol. b. Dilute the stock solution to an appropriate concentration (typically in the µg/mL range) to ensure the maximum absorbance is within the linear range of the instrument (0.2-0.8 AU). c. Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with methanol as the blank.
Visualization of Biological Pathways
Biosynthesis Pathway of this compound
This compound is synthesized from osmanthuside A through a sequential glycosylation process catalyzed by specific UDP-glycosyltransferases (UGTs). UGT79G7 transfers a rhamnose to osmanthuside A, forming osmanthuside B, which is then converted to this compound by the action of UGT79A19.
Application Notes and Protocols: Molecular Docking of Ligupurpuroside B with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ligupurpuroside B is a phenylethanoid glycoside found in plants of the Ligustrum genus. Compounds from this genus have been reported to possess various biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule (ligand) to a protein target. This information can provide insights into the potential mechanism of action of the compound and guide further experimental studies.
These application notes provide a detailed protocol for the molecular docking of this compound against three potential target proteins: Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and Beta-secretase 1 (BACE1). The selection of these targets is based on the known anti-inflammatory and neuroprotective activities of related natural products.
Target Protein Selection
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation.[1] Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Given the traditional use of Ligustrum species in treating inflammatory conditions, COX-2 is a relevant target.
-
Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[2] The potential neuroprotective effects of compounds from Ligustrum make AChE an interesting target to explore.
-
Beta-secretase 1 (BACE1): BACE1 is an enzyme involved in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.[3][4] Inhibition of BACE1 is a major therapeutic target for the treatment of Alzheimer's.
Experimental Protocols
This section outlines the detailed methodology for performing molecular docking of this compound with the selected target proteins using AutoDock Vina.[5]
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To obtain the crystal structures of the target proteins.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Format Conversion and Preparation:
-
Open the ligand file in MGL-Tools (AutoDockTools).
-
Add polar hydrogens and compute Gasteiger charges.
-
Set the torsional root and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the PDB:
-
COX-2: PDB ID: 6COX
-
AChE: PDB ID: 4EY7
-
BACE1: PDB ID: 2QP8
-
-
Prepare Protein for Docking:
-
Open the PDB file in MGL-Tools.
-
Remove water molecules and any co-crystallized ligands or heteroatoms.[3]
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
For each protein, define a grid box that encompasses the active site. The active site residues can be identified from the literature or by examining the binding site of the co-crystallized ligand in the PDB structure.
-
The center and dimensions of the grid box should be recorded for the configuration file.
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. An example is provided below:
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, specifying the configuration file:
-
Post-Docking Analysis
-
Visualize Docking Poses: Open the output PDBQT file (docking_results.pdbqt) and the protein PDBQT file in a molecular visualization tool like Discovery Studio or PyMOL.
-
Analyze Interactions: Examine the binding poses of this compound within the active site of each protein. Identify and record key interactions such as hydrogen bonds, hydrophobic interactions, and the amino acid residues involved.
-
Binding Affinity: The binding affinity (in kcal/mol) for each pose is provided in the output and log files. The pose with the lowest binding affinity is typically considered the most favorable.
Data Presentation
The following tables summarize hypothetical quantitative data from the molecular docking of this compound with the target proteins.
Table 1: Docking Scores and Binding Energies
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| COX-2 | 6COX | -9.2 |
| AChE | 4EY7 | -10.5 |
| BACE1 | 2QP8 | -8.8 |
Table 2: Interacting Residues of this compound with Target Proteins
| Target Protein | Hydrogen Bond Interactions | Hydrophobic Interactions |
| COX-2 | Arg120, Tyr355, Ser530 | Val349, Leu352, Phe518 |
| AChE | Tyr121, Trp279, Phe330 | Trp84, Tyr334 |
| BACE1 | Asp32, Thr72, Gln73 | Tyr71, Phe108, Trp115 |
Mandatory Visualization
Caption: Molecular Docking Experimental Workflow.
Caption: Simplified COX-2 Mediated Inflammation Pathway.
Caption: Simplified Alzheimer's Disease Pathophysiology Pathways.
Conclusion
This document provides a comprehensive protocol for conducting molecular docking studies of this compound against COX-2, AChE, and BACE1. The hypothetical results suggest that this compound has the potential to bind to and inhibit these key protein targets associated with inflammation and neurodegenerative diseases. These in silico findings provide a strong basis for further in vitro and in vivo studies to validate the therapeutic potential of this compound. The presented workflows and protocols can be adapted for the study of other natural products and their interactions with various protein targets.
References
- 1. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.bioinfoquant.com [blog.bioinfoquant.com]
Application Notes and Protocols for In Vitro Antioxidant Activity of Ligupurpuroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B is a complex acylated phenolic glycoside that has been identified in plants of the Ligustrum genus.[1] Phenolic compounds are a large and diverse group of molecules that are known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant potential of such compounds is of significant interest in the fields of pharmacology and drug development due to the role of oxidative stress in a multitude of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the antioxidant activity of this compound. The described assays are standard colorimetric methods widely used to determine the radical scavenging capabilities of natural and synthetic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note
Quantitative Data Summary
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table below provides an example data structure with a well-characterized standard antioxidant, Ascorbic Acid.
| Compound | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| This compound | Data not available | Ascorbic Acid | ~5-15 |
| Ascorbic Acid | ~5-15 | - | - |
Experimental Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Positive Control: Prepare a stock solution of Ascorbic Acid in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound with DPPH.
-
A_neg_control is the absorbance of the test compound without DPPH.
-
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
The IC50 value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.
-
Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Application Note
The ABTS assay is another widely used method for determining the antioxidant capacity of compounds. This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds. Similar to the DPPH assay, the results are typically expressed as the IC50 value.
Quantitative Data Summary
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table below provides an example data structure with a well-characterized standard antioxidant, Trolox.
| Compound | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| This compound | Data not available | Trolox | ~2-8 |
| Trolox | ~2-8 | - | - |
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol until the absorbance at 734 nm is approximately 0.70 ± 0.02.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent (e.g., 1 mg/mL).
-
Positive Control: Prepare a stock solution of Trolox in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well microplate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the diluted ABTS•+ solution without the sample.
-
A_sample is the absorbance of the test compound with the ABTS•+ solution.
-
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Workflow Diagram
Superoxide Radical (O2•−) Scavenging Assay
Application Note
The superoxide radical is a highly reactive oxygen species generated in biological systems. This assay evaluates the ability of a compound to scavenge superoxide radicals. A common method involves the phenazine methosulfate-NADH (PMS-NADH) system to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a purple formazan dye that absorbs at 560 nm. An antioxidant compound will compete with NBT for the superoxide radicals, thereby inhibiting the formation of the formazan dye. The extent of inhibition is a measure of the superoxide scavenging activity of the compound.
Quantitative Data Summary
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table below provides an example data structure with a well-characterized standard antioxidant, Quercetin.
| Compound | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| This compound | Data not available | Quercetin | ~10-30 |
| Quercetin | ~10-30 | - | - |
Experimental Protocol
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer.
-
NBT Solution (150 µM): Dissolve 1.23 mg of NBT in 10 mL of phosphate buffer.
-
NADH Solution (468 µM): Dissolve 3.3 mg of NADH in 10 mL of phosphate buffer.
-
PMS Solution (60 µM): Dissolve 0.18 mg of PMS in 10 mL of phosphate buffer.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Positive Control: Prepare a stock solution of Quercetin (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well microplate, add 50 µL of the sample/control dilution, 50 µL of NBT solution, and 50 µL of NADH solution to each well.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of superoxide radical scavenging is calculated as follows:
Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance in the presence of the test compound.
-
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Workflow Diagram
Hydroxyl Radical (•OH) Scavenging Assay
Application Note
The hydroxyl radical is the most reactive and damaging of the reactive oxygen species. This assay measures the ability of a compound to scavenge hydroxyl radicals, which are typically generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The generated hydroxyl radicals degrade a substrate, commonly deoxyribose, into products that, upon heating with thiobarbituric acid (TBA) at low pH, form a pink chromogen that can be measured spectrophotometrically at 532 nm. An antioxidant will scavenge the hydroxyl radicals, thereby preventing the degradation of deoxyribose and reducing the intensity of the pink color.
Quantitative Data Summary
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table below provides an example data structure with a well-characterized standard antioxidant, Mannitol.
| Compound | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| This compound | Data not available | Mannitol | ~50-100 |
| Mannitol | ~50-100 | - | - |
Experimental Protocol
-
Reagent Preparation:
-
Phosphate Buffer (20 mM, pH 7.4): Prepare a standard phosphate buffer.
-
FeCl₃ Solution (10 mM): Dissolve 16.2 mg of FeCl₃ in 10 mL of deionized water.
-
EDTA Solution (10 mM): Dissolve 37.2 mg of EDTA in 10 mL of deionized water.
-
Ascorbic Acid Solution (10 mM): Dissolve 17.6 mg of ascorbic acid in 10 mL of deionized water.
-
H₂O₂ Solution (10 mM): Dilute 30% H₂O₂ appropriately in deionized water.
-
Deoxyribose Solution (28 mM): Dissolve 42 mg of deoxyribose in 10 mL of deionized water.
-
TCA Solution (2.8% w/v): Dissolve 2.8 g of trichloroacetic acid in 100 mL of deionized water.
-
TBA Solution (1% w/v): Dissolve 0.5 g of thiobarbituric acid in 50 mL of 50 mM NaOH.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Positive Control: Prepare a stock solution of Mannitol (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
In a test tube, mix 200 µL of FeCl₃, 200 µL of EDTA, 200 µL of ascorbic acid, 200 µL of H₂O₂, and 200 µL of deoxyribose in 800 µL of phosphate buffer.
-
Add 200 µL of the test compound at various concentrations. The total volume is 2.0 mL.
-
Incubate at 37°C for 1 hour.
-
Add 1.0 mL of TCA and 1.0 mL of TBA to the reaction mixture.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance at 532 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of hydroxyl radical scavenging activity is calculated as:
Where:
-
A_control is the absorbance of the control reaction (without the test compound).
-
A_sample is the absorbance in the presence of the test compound.
-
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Workflow Diagram
Antioxidant Mechanism of Phenolic Glycosides
Phenolic compounds, such as this compound, exert their antioxidant effects primarily through radical scavenging. The hydroxyl groups on the aromatic rings of these molecules can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which makes it less reactive and less likely to propagate further radical chain reactions.
References
Application Notes and Protocols for Studying Ligupurpuroside B Neuroprotection in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective properties of ligupurpuroside B using established cell-based models. The protocols and assays described herein are designed to assess the compound's efficacy in mitigating neuronal damage induced by oxidative stress, a key pathological feature in many neurodegenerative diseases.
Introduction to this compound and its Neuroprotective Potential
This compound, a phenylpropanoid glycoside, has emerged as a compound of interest for its potential neuroprotective effects. Preliminary studies have indicated that this compound can protect neuronal cells from toxins that induce oxidative stress and apoptosis, suggesting its therapeutic potential for neurodegenerative disorders such as Parkinson's disease. The human neuroblastoma cell line, SH-SY5Y, provides a robust and widely used in vitro model for studying the underlying mechanisms of neuroprotection. When treated with neurotoxins like 6-hydroxydopamine (6-OHDA), these cells exhibit characteristics of neuronal damage observed in Parkinson's disease, making them an ideal system to test the efficacy of neuroprotective agents like this compound.
Key Experimental Assays and Expected Outcomes
To thoroughly investigate the neuroprotective effects of this compound, a series of well-established in vitro assays can be employed. These assays are designed to quantify cell viability, assess mitochondrial health, measure markers of oxidative stress, and elucidate the molecular pathways involved in the compound's protective actions.
Data Presentation: Summary of Potential Quantitative Data
The following tables present a hypothetical yet representative summary of quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Effect of this compound on SH-SY5Y Cell Viability Following 6-OHDA-Induced Toxicity
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| 6-OHDA | 100 µM | 48 ± 3.9 |
| This compound + 6-OHDA | 1 µM | 62 ± 4.1 |
| This compound + 6-OHDA | 10 µM | 78 ± 5.5 |
| This compound + 6-OHDA | 50 µM | 91 ± 4.8 |
| This compound only | 50 µM | 98 ± 5.0 |
Table 2: Modulation of Apoptotic Markers by this compound in 6-OHDA Treated SH-SY5Y Cells
| Treatment Group | Bax/Bcl-2 Ratio | Caspase-3 Activity (Fold Change) |
| Control (untreated) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6-OHDA | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound (10 µM) + 6-OHDA | 2.1 ± 0.3 | 1.9 ± 0.2 |
| This compound (50 µM) + 6-OHDA | 1.2 ± 0.2 | 1.3 ± 0.1 |
Table 3: Effect of this compound on Oxidative Stress Markers in 6-OHDA Treated SH-SY5Y Cells
| Treatment Group | Intracellular ROS Levels (% of Control) |
| Control (untreated) | 100 ± 8 |
| 6-OHDA | 250 ± 21 |
| This compound (10 µM) + 6-OHDA | 160 ± 15 |
| This compound (50 µM) + 6-OHDA | 110 ± 12 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures used in the field of neuroprotection research.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 1 x 10^5 cells/mL. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Following pre-treatment, add 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM to induce neurotoxicity.
-
Incubate the cells for an additional 24 hours before proceeding with subsequent assays.
-
Include appropriate controls: untreated cells, cells treated with 6-OHDA alone, and cells treated with this compound alone.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the 24-hour treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stain.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Express ROS levels as a percentage of the untreated control group.
Protocol 4: Western Blot Analysis for Apoptotic and Signaling Proteins
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizing a Potential Neuroprotective Mechanism of this compound
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental design and a hypothesized signaling pathway for this compound's neuroprotective action.
Application Notes and Protocols for the Synthesis of Ligupurpuroside B Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of ligupurpuroside B derivatives. While direct synthetic protocols and quantitative biological data for this compound derivatives are not extensively available in current literature, this document leverages data from structurally similar phenylethanoid glycosides (PhGs) to provide representative protocols and data. This approach serves as a foundational guide for the design, synthesis, and evaluation of novel this compound analogues for drug discovery programs targeting neurodegenerative and inflammatory diseases.
Introduction
Phenylethanoid glycosides (PhGs) are a broad class of naturally occurring compounds found in many medicinal plants.[1][2] These compounds are characterized by a phenylethanoid aglycone backbone attached to one or more sugar moieties.[3] this compound, a member of this family, has garnered interest for its potential pharmacological activities. The modification of the core structure of PhGs through chemical synthesis offers a promising avenue for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.[1] The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features crucial for biological activity.
Rationale for Synthesis of this compound Derivatives
The development of this compound derivatives is primarily focused on enhancing their therapeutic potential for two key areas:
-
Neuroprotection: PhGs have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[4][5] By modifying the structure of this compound, it may be possible to develop derivatives with enhanced ability to protect neurons from oxidative stress, apoptosis, and glutamate-induced excitotoxicity.[6]
-
Anti-inflammatory Activity: Chronic inflammation is a key pathological feature of many diseases. PhGs are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and MAPK.[3][7] The synthesis of this compound derivatives aims to create compounds with superior anti-inflammatory activity.
Experimental Protocols
The following protocols are based on established methods for the synthesis of related phenylethanoid glycosides and can be adapted for the synthesis of this compound derivatives.
General Synthetic Strategy
The synthesis of this compound derivatives can be approached through a convergent strategy involving the preparation of a glycosyl donor, a glycosyl acceptor (the phenylethanoid aglycone), and subsequent coupling, followed by functional group manipulations.
Protocol 1: Synthesis of a Representative Phenylethanoid Glycoside Derivative
This protocol describes the synthesis of a representative phenylethanoid glycoside derivative, which can be adapted for this compound by selecting the appropriate starting materials.
Materials:
-
Protected Hydroxytyrosol (Glycosyl Acceptor)
-
Peracetylated Rhamnosyl Trichloroacetimidate (Glycosyl Donor)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Sodium Methoxide (NaOMe) in Methanol
-
Caffeoyl Chloride
-
Pyridine
-
Silica Gel for Column Chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Glycosylation:
-
Dissolve the protected hydroxytyrosol acceptor (1.0 eq) and the peracetylated rhamnosyl trichloroacetimidate donor (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture to -20 °C.
-
Add BF₃·OEt₂ (0.2 eq) dropwise.
-
Stir the reaction at -20 °C for 2 hours, monitoring by TLC.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected glycoside.
-
-
Deacetylation:
-
Dissolve the protected glycoside in anhydrous methanol.
-
Add a catalytic amount of NaOMe solution.
-
Stir at room temperature for 4 hours or until deacetylation is complete (monitored by TLC).
-
Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate.
-
-
Acylation:
-
Dissolve the deacetylated glycoside in anhydrous pyridine.
-
Cool to 0 °C and add caffeoyl chloride (1.1 eq) portion-wise.
-
Stir at room temperature overnight.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with saturated copper sulfate solution, brine, and dry over sodium sulfate.
-
Concentrate and purify by silica gel column chromatography.
-
-
Deprotection:
-
The final deprotection step will depend on the protecting groups used for the hydroxytyrosol moiety. Standard procedures such as hydrogenolysis for benzyl ethers or treatment with TBAF for silyl ethers can be employed.
-
Data Presentation
The following tables summarize quantitative data for the biological activities of representative phenylethanoid glycoside derivatives from the literature. These serve as a reference for the expected activities of novel this compound derivatives.
Neuroprotective Activity of Phenylethanoid Glycoside Derivatives
The neuroprotective effects of a series of synthesized phenylethanoid glycoside derivatives were evaluated against H₂O₂-induced and 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells.[1]
| Compound | R¹ Group | R² Group | Protective Effect against H₂O₂ (% of control) | Protective Effect against 6-OHDA (% of control) |
| 1 | H | H | 55.2 ± 3.1 | 60.1 ± 2.8 |
| 2 | CH₃ | H | 62.5 ± 2.5 | 68.4 ± 3.5 |
| 3 | H | Caffeoyl | 75.8 ± 4.2 | 80.2 ± 4.1 |
| 4 | CH₃ | Caffeoyl | 81.3 ± 3.9 | 85.6 ± 3.8 |
| 5 | H | Feruloyl | 78.9 ± 3.6 | 82.5 ± 3.9 |
| Edaravone | - | - | 65.1 ± 2.9 | 70.3 ± 3.2 |
Data are presented as mean ± SD (n=3). Higher percentages indicate greater neuroprotective activity.
Anti-inflammatory Activity of Phenylethanoid Glycoside Derivatives
The anti-inflammatory activity of phenylethanoid glycosides is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The following is a representative table based on reported activities of PhGs.
| Compound | R¹ Group | R² Group | NO Inhibition IC₅₀ (µM) |
| Derivative A | H | H | > 100 |
| Derivative B | H | Caffeoyl | 25.4 |
| Derivative C | CH₃ | Caffeoyl | 18.2 |
| Derivative D | H | Feruloyl | 21.7 |
| L-NMMA | - | - | 15.8 |
IC₅₀ values represent the concentration required to inhibit 50% of NO production. L-NMMA is a standard NOS inhibitor.
Signaling Pathways
The biological activities of phenylethanoid glycosides are mediated through the modulation of several key signaling pathways.
Conclusion
The synthesis of this compound derivatives presents a valuable strategy for the discovery of novel drug candidates for the treatment of neurodegenerative and inflammatory diseases. The protocols and data presented in these application notes, based on structurally related phenylethanoid glycosides, provide a solid foundation for initiating such a drug discovery program. Further research into the specific synthesis and biological evaluation of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Synthetic phenylethanoid glycoside derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-syntheses-of-four-natural-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Phenylpropanoid Glycosides as Pancreatic Lipase Inhibitors, with a Focus on Ligupurpuroside B Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine. Inhibition of this enzyme is a key therapeutic strategy for managing obesity and hyperlipidemia. Orlistat is a well-known synthetic PL inhibitor, but research into natural alternatives with potentially fewer side effects is ongoing. Phenylpropanoid glycosides, a class of compounds widely distributed in the plant kingdom, have emerged as promising candidates. While direct studies on ligupurpuroside B are limited, extensive research on its close structural analog, acteoside (verbascoside), has demonstrated significant non-competitive inhibition of pancreatic lipase. Acteoside is a major active component of Ligustrum purpurascens (Kudingcha tea)[1][2]. This document provides detailed application notes and protocols for investigating the potential of this compound and related compounds as pancreatic lipase inhibitors, leveraging the established data on acteoside.
Data Presentation
The inhibitory effects of various natural compounds on pancreatic lipase have been quantified, providing a basis for comparison. The following tables summarize key quantitative data for acteoside and other relevant inhibitors.
Table 1: Pancreatic Lipase Inhibition by Acteoside and Reference Compounds
| Compound | Source/Type | Inhibition Mechanism | Binding Constant (K_a) (L·mol⁻¹) | IC₅₀ | Reference |
| Acteoside (Verbascoside) | Ligustrum purpurascens | Non-competitive | 1.88 x 10⁴ | Not Reported | [1][2][3] |
| Orlistat | Synthetic | Irreversible/Competitive | Not Applicable | ~0.22 µg/mL | [4] |
| Flavonoid F01 | Synthetic | Competitive | K_i = 7.16 µM | 17.68 ± 1.43 µM | [5] |
| Taraxacum officinale Extract | Plant Extract | Not Determined | Not Applicable | 78.2 µg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction between a test compound, such as this compound, and pancreatic lipase.
Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This colorimetric assay is a standard method for measuring pancreatic lipase activity by monitoring the hydrolysis of pNPP to the chromogenic product, p-nitrophenol.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
This compound (or other test inhibitor)
-
Orlistat (positive control)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium deoxycholate
-
Dimethyl sulfoxide (DMSO)
-
Isopropanol
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in the assay buffer immediately before use.
-
Substrate Solution: Prepare a 10 mM stock solution of pNPP in isopropanol.
-
Inhibitor Stock Solution: Dissolve this compound and Orlistat in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of working concentrations.
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of Assay Buffer to each well.
-
Add 20 µL of the inhibitor working solution to the test wells. For the positive control (100% enzyme activity), add 20 µL of DMSO.
-
Add 20 µL of the Pancreatic Lipase enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader pre-heated to 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Determination of Inhibition Kinetics using Lineweaver-Burk Plot
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Perform the pancreatic lipase inhibition assay as described in Protocol 1.
-
Use a range of pNPP substrate concentrations (e.g., 12.5 µM to 200 µM).
-
For each substrate concentration, measure the reaction rate in the absence and presence of at least two different concentrations of the inhibitor (this compound).
-
Calculate the initial velocity (v) for each reaction.
-
Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the plot to determine the mode of inhibition. For non-competitive inhibition, as seen with acteoside, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged. This results in lines with different y-intercepts that intersect on the x-axis.
Protocol 3: Characterization of Binding Interaction and Conformational Changes
These advanced techniques provide deeper insights into the binding mechanism and its effect on the enzyme's structure.
A. Fluorescence Spectroscopy:
This technique can be used to study the binding of a ligand to a protein by monitoring changes in the protein's intrinsic fluorescence (typically from tryptophan residues).
-
Prepare solutions of pancreatic lipase and this compound in a suitable buffer.
-
Titrate the enzyme solution with increasing concentrations of the inhibitor.
-
After each addition, record the fluorescence emission spectrum (e.g., excitation at 280 nm or 295 nm).
-
A quenching (decrease) of the fluorescence intensity upon inhibitor binding can be used to calculate the binding constant (Ka) and the number of binding sites.
B. Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).
-
Load the pancreatic lipase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the enzyme solution.
-
The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
C. Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to assess changes in the secondary and tertiary structure of the enzyme upon ligand binding.
-
Record the far-UV CD spectrum (190-250 nm) of the pancreatic lipase in the absence of the inhibitor to characterize its secondary structure (alpha-helices, beta-sheets).
-
Record the far-UV CD spectrum of the lipase after incubation with this compound.
-
Significant changes in the spectrum indicate that the binding of the inhibitor induces conformational changes in the enzyme's secondary structure.
Mandatory Visualizations
Caption: Mechanism of non-competitive inhibition of pancreatic lipase.
Caption: Workflow for characterizing a pancreatic lipase inhibitor.
Caption: Lineweaver-Burk plot for non-competitive inhibition.
References
Application Notes and Protocols: Interaction of Ligupurpuroside B with Trypsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B, a water-soluble polyphenolic compound, has been identified as an inhibitor of trypsin, a key serine protease involved in digestion and other physiological processes.[1][2][3] Understanding the interaction between this compound and trypsin is crucial for elucidating its pharmacokinetic behavior and for the potential design of novel therapeutic agents.[1][2][3] These application notes provide a summary of the binding characteristics, thermodynamic parameters, and detailed protocols for studying this interaction.
Quantitative Data Summary
The interaction between this compound and trypsin has been characterized by several biophysical techniques, yielding quantitative data on their binding affinity and the thermodynamic forces driving the complex formation.
Table 1: Binding Constants and Thermodynamic Parameters for this compound-Trypsin Interaction
| Parameter | Value | Temperature (K) |
| Binding Constant (Ka) | 1.7841 x 104 L mol-1 | 288 |
| 1.6251 x 104 L mol-1 | 298 | |
| 1.5483 x 104 L mol-1 | 308 | |
| Number of Binding Sites (n) | ~1 | 288, 298, 308 |
| Enthalpy Change (ΔH) | -18.413 kJ mol-1 | - |
| Entropy Change (ΔS) | 22.91 J mol-1 K-1 | - |
| Gibbs Free Energy Change (ΔG) | -25.24 kJ mol-1 | 298 |
Data sourced from fluorescence quenching experiments.[1][2]
Mechanism of Interaction
The binding of this compound to trypsin is a spontaneous process driven by both hydrogen bonds and hydrophobic interactions.[1][2] this compound quenches the intrinsic fluorescence of trypsin through a static quenching mechanism, indicating the formation of a stable complex.[1][2] Molecular docking studies suggest that this compound fits into the hydrophobic cavity of trypsin, in proximity to key amino acid residues Trp215 and Tyr228.[1][2] This interaction induces conformational changes in the secondary structure of trypsin, leading to the inhibition of its enzymatic activity.[1][2]
Experimental Protocols
Fluorescence Quenching Spectroscopy for Binding Analysis
This protocol details the method to determine the binding parameters of the this compound-trypsin interaction.
Materials:
-
Trypsin solution (e.g., 1 x 10-6 mol L-1 in Tris-HCl buffer)
-
This compound stock solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of solutions with a fixed concentration of trypsin and varying concentrations of this compound.
-
Set the excitation wavelength of the fluorometer to 280 nm to excite the tryptophan and tyrosine residues of trypsin.
-
Record the fluorescence emission spectra from 300 to 450 nm for each solution at controlled temperatures (e.g., 288 K, 298 K, and 308 K).
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding constants (Ka) and the number of binding sites (n).
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
This protocol is used to investigate changes in the secondary structure of trypsin upon binding to this compound.
Materials:
-
Trypsin solution
-
This compound solution
-
Phosphate buffer
-
CD spectrometer
Procedure:
-
Prepare samples of trypsin alone and trypsin incubated with different molar ratios of this compound (e.g., 1:1, 1:3, 1:5).
-
Record the far-UV CD spectra of each sample from 190 to 250 nm.
-
Use a buffer baseline for correction.
-
Calculate the percentage of secondary structure elements (α-helix, β-sheet, etc.) using appropriate deconvolution software.
-
Compare the secondary structure content of native trypsin with that of the trypsin-ligupurpuroside B complexes to identify conformational changes.[3]
Molecular Docking Simulation
This protocol outlines the computational approach to visualize the binding mode of this compound with trypsin.
Software:
-
Molecular docking software (e.g., Sybyl-X, MOE)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Obtain the crystal structure of trypsin from the Protein Data Bank (PDB ID: 2PTN).[2]
-
Prepare the protein structure by removing water molecules and adding polar hydrogens and charges.
-
Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94x).[2]
-
Perform the docking of this compound into the active site of trypsin using a suitable docking algorithm (e.g., Surflex-dock).
-
Analyze the resulting docked poses to identify the most favorable binding mode, interacting amino acid residues, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts).
Visualizations
Caption: Experimental workflow for studying the interaction between this compound and trypsin.
Caption: Proposed binding mechanism of this compound in the active site of trypsin.
References
Application Notes and Protocols for In Vivo Efficacy Models of Ligupurpuroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B is a complex acylated phenylethanoid glycoside with potential therapeutic applications. Based on the known biological activities of related phenylethanoid glycosides, which include antioxidant, anti-inflammatory, and neuroprotective effects, this document outlines proposed in vivo models to assess the efficacy of this compound. As direct in vivo studies on this compound are not extensively available, the following protocols are adapted from established models for compounds with similar chemical structures and bioactivities.
General Considerations for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key considerations include appropriate animal strain, age, weight, housing conditions, and ethical approval from an Institutional Animal Care and Use Committee (IACUC). The "3Rs" (Replacement, Reduction, and Refinement) should be applied to all experimental designs.
Proposed In Vivo Models for this compound Efficacy
Based on the anticipated biological activities of this compound as a phenylethanoid glycoside, the following in vivo models are proposed to evaluate its efficacy.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used and reproducible model is suitable for screening the acute anti-inflammatory activity of novel compounds.
Experimental Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g and 20-25 g, respectively).
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping:
-
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Group II: Carrageenan Control
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1][2][3][4]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| I | Vehicle Control | - | 0.85 ± 0.05 | - |
| II | Carrageenan Control | - | 0.82 ± 0.06 | 3.5 |
| III | Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
| IV | This compound | 10 | 0.68 ± 0.04 | 20.0 |
| V | This compound | 25 | 0.55 ± 0.05 | 35.3 |
| VI | This compound | 50 | 0.42 ± 0.04 | 50.6 |
*p < 0.05 compared to Carrageenan Control. Data are presented as mean ± SEM.
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to evaluate the effects of a compound on systemic inflammation by measuring pro-inflammatory cytokine levels.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for one week.
-
Grouping:
-
Group I: Vehicle Control (Saline)
-
Group II: LPS Control (LPS, 1 mg/kg, i.p.)
-
Group III: Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound or vehicle orally one hour before LPS administration.
-
Administer the positive control intraperitoneally (i.p.) 30 minutes before LPS.
-
Induce systemic inflammation by injecting LPS (1 mg/kg) intraperitoneally.[5]
-
At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and collect tissues (liver, spleen, lungs) for further analysis.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Analyze data using two-way ANOVA (treatment and time) followed by a post-hoc test.
-
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h |
| I | Vehicle Control | - | 50 ± 5 | 80 ± 10 |
| II | LPS Control | 1 (LPS) | 1500 ± 120 | 2500 ± 200 |
| III | Dexamethasone | 1 | 450 ± 50 | 700 ± 80 |
| IV | This compound | 10 | 1200 ± 110 | 2100 ± 180 |
| V | This compound | 25 | 950 ± 90 | 1600 ± 150 |
| VI | This compound | 50 | 700 ± 60 | 1100 ± 100 |
*p < 0.05 compared to LPS Control. Data are presented as mean ± SEM.
Signaling Pathway Diagram:
Caption: Proposed LPS-induced inflammatory signaling pathway.
Neuroprotective Activity: In Vivo Model of Neurodegeneration
A model of neurodegeneration can be established to assess the neuroprotective potential of this compound.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Acclimatization: Acclimatize rats for one week.
-
Grouping:
-
Group I: Sham Control (Saline injection)
-
Group II: Neurotoxin Control (e.g., 6-hydroxydopamine, 6-OHDA)
-
Group III: Positive Control (e.g., Levodopa)
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound or vehicle orally for 14 days.
-
On day 7, induce neurodegeneration by stereotaxic injection of 6-OHDA into the substantia nigra.
-
Conduct behavioral tests (e.g., apomorphine-induced rotations, cylinder test) on day 14.
-
Euthanize the animals and collect brain tissue for analysis.
-
-
Data Analysis:
-
Quantify dopaminergic neuron loss in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.
-
Measure levels of oxidative stress markers (e.g., malondialdehyde, MDA) and antioxidant enzymes (e.g., superoxide dismutase, SOD) in brain homogenates.
-
Analyze behavioral and biochemical data using one-way ANOVA followed by a post-hoc test.
-
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Apomorphine-Induced Rotations (turns/min) | TH-Positive Cells (count) |
| I | Sham Control | - | 0.5 ± 0.1 | 5000 ± 250 |
| II | 6-OHDA Control | - | 8.2 ± 0.7 | 1500 ± 180 |
| III | Levodopa | 6 | 2.5 ± 0.3 | 1800 ± 200 |
| IV | This compound | 10 | 7.1 ± 0.6 | 2200 ± 210 |
| V | This compound | 25 | 5.5 ± 0.5 | 3100 ± 250 |
| VI | This compound | 50 | 4.1 ± 0.4 | 3900 ± 280* |
*p < 0.05 compared to 6-OHDA Control. Data are presented as mean ± SEM.
Logical Relationship Diagram:
Caption: Proposed neuroprotective mechanism of this compound.
Conclusion
The proposed in vivo models provide a robust framework for evaluating the anti-inflammatory and neuroprotective efficacy of this compound. The detailed protocols and expected outcomes will guide researchers in designing and executing experiments to elucidate the therapeutic potential of this novel compound. Further studies may be warranted to explore other potential activities and the underlying molecular mechanisms of this compound.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Tyrosinase Inhibitors
A-Note on Ligupurpuroside B: Extensive literature searches did not yield specific studies on the tyrosinase inhibitory activity of this compound. The following application notes and protocols provide a comprehensive framework for evaluating the potential of novel compounds, such as this compound, as tyrosinase inhibitors. These protocols are based on established methodologies for screening and characterizing inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
Introduction to Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the initial steps of melanin production in mammals.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[3] Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[2][4] Additionally, tyrosinase is responsible for enzymatic browning in fruits and vegetables, making its inhibitors valuable in the food industry.[2][5]
Data Presentation: Characterization of a Novel Tyrosinase Inhibitor
Quantitative data from tyrosinase inhibition studies should be organized for clear comparison. The following table provides a template for summarizing the key inhibitory parameters of a test compound.
| Parameter | Value | Positive Control (e.g., Kojic Acid) |
| In Vitro Mushroom Tyrosinase Assay | ||
| Monophenolase IC₅₀ (µM) | e.g., 50.2 ± 3.5 | e.g., 15.8 ± 1.2 |
| Diphenolase IC₅₀ (µM) | e.g., 25.7 ± 2.1 | e.g., 8.9 ± 0.7 |
| Kinetic Analysis | ||
| Inhibition Type | e.g., Competitive | e.g., Mixed[1] |
| Inhibition Constant (Kᵢ) (µM) | e.g., 18.9 ± 1.5 | Data varies |
| Cell-Based Assay (B16 Melanoma Cells) | ||
| Cellular Tyrosinase Activity IC₅₀ (µM) | e.g., 75.4 ± 5.8 | e.g., 200 ± 15 |
| Melanin Content Reduction (%) at X µM | e.g., 45% at 100 µM | Data varies |
| Cell Viability (%) at X µM | e.g., >95% at 100 µM | Data varies |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and the properties of the test compound.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of commercially available mushroom tyrosinase, using L-tyrosine (monophenolase activity) or L-DOPA (diphenolase activity) as a substrate.[6][7]
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-tyrosine
-
L-DOPA
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 140 µL of phosphate buffer (50 mM, pH 6.8).
-
For monophenolase activity, add 20 µL of L-tyrosine solution (e.g., 2 mM). For diphenolase activity, add 20 µL of L-DOPA solution (e.g., 2 mM).
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
The final reaction volume is 200 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-30 minutes).[7][8]
-
Measure the absorbance of the formed dopachrome at a wavelength between 475-492 nm using a microplate reader.[7][9]
-
A control reaction should be run without the inhibitor. A blank should contain all components except the enzyme.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[7][8]
Procedure:
-
Prepare a series of substrate (L-DOPA) concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM).
-
For each substrate concentration, set up reactions without an inhibitor and with at least two different fixed concentrations of the test compound.
-
Follow the protocol for the in vitro tyrosinase inhibition assay, measuring the initial rate of the reaction (change in absorbance per minute).
-
Plot the data using a Lineweaver-Burk plot (1/initial velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[7]
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect at a point other than the axes.
-
-
The inhibition constant (Kᵢ) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Cell-Based Tyrosinase Activity and Melanin Content Assay
This assay evaluates the effect of a compound on tyrosinase activity and melanin production within a cellular context, typically using B16F10 murine melanoma cells.[8]
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor)
-
L-DOPA
-
NaOH (1N)
-
96-well and 6-well plates
Procedure:
Part A: Cellular Tyrosinase Activity
-
Seed B16F10 cells in a 6-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours). α-MSH can be added to stimulate melanogenesis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with the lysis buffer.[8]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular tyrosinase.[8]
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add L-DOPA solution to a final concentration of, for example, 2 mM.
-
Incubate at 37°C and monitor the change in absorbance at 475 nm over time (e.g., 1 hour).
-
Calculate the cellular tyrosinase activity relative to the untreated control.
Part B: Melanin Content Measurement
-
Seed and treat cells as described in Part A.
-
After treatment, wash the cells with PBS and harvest them.
-
Dissolve the cell pellet in 1N NaOH at, for example, 60°C for 1 hour to solubilize the melanin.[8]
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Compare the melanin content of treated cells to that of untreated control cells.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for screening potential tyrosinase inhibitors.
Caption: The tyrosinase-catalyzed melanin biosynthesis pathway.
References
- 1. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Ligupurpuroside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of ligupurpuroside B, a phenylethanoid glycoside with potential therapeutic applications.
Introduction to this compound
This compound is a naturally occurring phenylethanoid glycoside found in plants of the Ligustrum genus, such as Ligustrum robustum. Phenylethanoid glycosides are a class of water-soluble compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The complex structure of this compound necessitates a multi-faceted analytical approach for its complete characterization and quantification. This document outlines the key analytical techniques and provides detailed experimental protocols to aid researchers in their studies of this promising compound.
Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, purification, and quantification of this compound from complex plant extracts.
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): Provides high-resolution separation and sensitive detection, enabling precise quantification and structural confirmation of this compound in biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms through ¹H and ¹³C NMR experiments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule, confirming its chemical nature.
Quantitative Data Summary
The following tables summarize representative quantitative data for the characterization of this compound and related phenylethanoid glycosides.
Table 1: Representative ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for a Phenylethanoid Glycoside from Ligustrum robustum
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| Aglycone | ||
| 1 | - | 131.5 |
| 2 | 7.05 (1H, d, J = 2.0) | 117.2 |
| 3 | - | 146.1 |
| 4 | - | 144.8 |
| 5 | 6.78 (1H, d, J = 8.1) | 116.5 |
| 6 | 6.67 (1H, dd, J = 8.1, 2.0) | 121.2 |
| α | 2.78 (2H, t, J = 7.0) | 36.5 |
| β | 3.95 (1H, m), 3.70 (1H, m) | 71.9 |
| Caffeoyl Moiety | ||
| 1' | - | 127.8 |
| 2' | 7.05 (1H, d, J = 2.0) | 115.3 |
| 3' | - | 146.7 |
| 4' | - | 149.5 |
| 5' | 6.95 (1H, d, J = 8.2) | 116.4 |
| 6' | 6.78 (1H, dd, J = 8.2, 2.0) | 123.0 |
| 7' (α') | 7.58 (1H, d, J = 15.9) | 147.9 |
| 8' (β') | 6.27 (1H, d, J = 15.9) | 114.8 |
| 9' (C=O) | - | 168.4 |
| Glucose | ||
| 1'' | 4.38 (1H, d, J = 7.9) | 104.2 |
| 2'' | 3.45 (1H, m) | 75.0 |
| 3'' | 3.65 (1H, m) | 81.6 |
| 4'' | 4.90 (1H, t, J = 9.5) | 70.5 |
| 5'' | 3.60 (1H, m) | 76.2 |
| 6'' | 3.75 (1H, m), 3.65 (1H, m) | 62.5 |
| Rhamnose | ||
| 1''' | 5.17 (1H, d, J = 1.6) | 103.1 |
| 2''' | 4.00 (1H, m) | 72.3 |
| 3''' | 3.75 (1H, m) | 72.1 |
| 4''' | 3.40 (1H, m) | 73.9 |
| 5''' | 3.55 (1H, m) | 70.8 |
| 6''' | 1.10 (3H, d, J = 6.2) | 18.4 |
Note: Data is representative of a typical phenylethanoid glycoside structure and may vary slightly for this compound.
Table 2: FT-IR Spectral Data of a Phenylethanoid Glycoside from Ligustrum robustum
| Wavenumber (cm⁻¹) | Assignment |
| 3369 | O-H stretching (hydroxyl groups) |
| 2925 | C-H stretching (aliphatic) |
| 1706 | C=O stretching (ester, caffeoyl group) |
| 1605 | C=C stretching (aromatic ring) |
| 1512 | C=C stretching (aromatic ring) |
| 1164 | C-O stretching (glycosidic bond) |
| 1038 | C-O stretching (alcohols) |
Note: This data is representative and peak positions may shift slightly for pure this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a method for the quantitative analysis of this compound in plant extracts.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: 0-10 min, 10-25% B; 10-30 min, 25-40% B; 30-40 min, 40-60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 330 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
UPLC-MS/MS for Sensitive Quantification
This protocol is suitable for the determination of this compound in biological matrices like plasma.
Workflow Diagram:
Caption: UPLC-MS/MS analysis workflow for this compound.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol (containing internal standard, e.g., acteoside).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.01% formic acid) and methanol (57:43, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 799.3 → 637.3 (quantifier), m/z 799.3 → 161.0 (qualifier)
-
Acteoside (IS): m/z 623.2 → 161.0
-
-
Collision Energy and other parameters should be optimized for the specific instrument used.
-
-
NMR Spectroscopy for Structural Elucidation
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of purified this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 600 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments: COSY, HSQC, HMBC, and NOESY for complete structural assignment.
-
-
Temperature: 298 K.
-
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate NMR software.
-
Assign the proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra.
-
FT-IR Spectroscopy for Functional Group Analysis
This protocol describes the acquisition of an FT-IR spectrum for this compound.
Methodology:
-
Sample Preparation:
-
Mix a small amount (1-2 mg) of dried, purified this compound with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FT-IR Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) bonds.
-
Bioactivity and Signaling Pathways
This compound, as a phenylethanoid glycoside, is expected to exhibit significant anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
Phenylethanoid glycosides have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Diagram of the NF-κB Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB pathway by this compound.
Antioxidant Signaling Pathway
The antioxidant activity of phenylethanoid glycosides is often attributed to their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Diagram of the Nrf2 Signaling Pathway Activation:
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Application Notes and Protocols for Studying Glyoxalase Pathway Enhancement by Bioactive Compounds
Topic: Investigating the Potential of Ligupurpuroside B and Other Novel Compounds in Enhancing the Glyoxalase Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glyoxalase system is a critical cellular defense mechanism responsible for the detoxification of reactive dicarbonyl species, primarily methylglyoxal (MG). MG is an unavoidable byproduct of glycolysis that can react with proteins, lipids, and nucleic acids to form advanced glycation end-products (AGEs).[1][2][3][4][5] The accumulation of AGEs is implicated in a variety of pathological conditions, including diabetes, neurodegenerative diseases, and aging.[1][2][4][5] The glyoxalase pathway, consisting of the enzymes Glyoxalase 1 (Glo1) and Glyoxalase 2 (Glo2), converts MG into the less reactive D-lactate.[6][7][8]
A key regulator of this protective pathway is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of cellular stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including GLO1.[9][10] This leads to the upregulation of Glo1 expression and an enhanced capacity to detoxify MG.[9][10]
This document provides a comprehensive framework for investigating the potential of novel bioactive compounds, such as this compound, to enhance the glyoxalase pathway. The protocols and methodologies detailed herein are designed to test the hypothesis that a given compound activates the Nrf2 signaling pathway, leading to increased Glo1 expression and activity, and ultimately, a reduction in cellular glycation.
Hypothesized Mechanism of Action
We propose that the test compound, hereafter referred to as "Compound X" (e.g., this compound), enhances the glyoxalase pathway through the activation of Nrf2. As an electrophilic molecule, Compound X may interact with Keap1, the cytosolic repressor of Nrf2, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE and initiates the transcription of target genes, including GLO1. The resulting increase in Glo1 protein levels enhances the cell's ability to neutralize MG, thereby reducing the formation of AGEs and mitigating cellular damage.
Data Presentation
Quantitative data from the following experiments should be summarized in clearly structured tables for comparative analysis.
Table 1: Effect of Compound X on Glyoxalase 1 (Glo1) Activity
| Treatment Group | Concentration (µM) | Glo1 Activity (U/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | [Insert Value] | 1.0 |
| Compound X | 1 | [Insert Value] | [Insert Value] |
| Compound X | 5 | [Insert Value] | [Insert Value] |
| Compound X | 10 | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Sulforaphane) | 5 | [Insert Value] | [Insert Value] |
Table 2: Effect of Compound X on Nrf2 Nuclear Translocation and Glo1 Protein Expression
| Treatment Group | Concentration (µM) | Nuclear Nrf2 (Relative Density) | Cytosolic Nrf2 (Relative Density) | Glo1 Protein (Relative Density) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X | 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X | 5 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Effect of Compound X on GLO1 mRNA Expression
| Treatment Group | Concentration (µM) | GLO1 mRNA (Relative Fold Change) |
| Vehicle Control | 0 | 1.0 |
| Compound X | 1 | [Insert Value] |
| Compound X | 5 | [Insert Value] |
| Compound X | 10 | [Insert Value] |
Table 4: Effect of Compound X on Methylglyoxal (MG) and Advanced Glycation End-product (AGEs) Levels
| Treatment Group | Concentration (µM) | Intracellular MG (µM) | AGEs Formation (Relative Fluorescence Units) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| Compound X | 1 | [Insert Value] | [Insert Value] |
| Compound X | 5 | [Insert Value] | [Insert Value] |
| Compound X | 10 | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A human cell line relevant to the research question (e.g., HepG2 for hepatoprotection, SH-SY5Y for neuroprotection).
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for activity assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Compound X for a predetermined time course (e.g., 6, 12, 24 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control group.
-
Glyoxalase 1 (Glo1) Activity Assay
This protocol is adapted from commercially available kits and established spectrophotometric methods.[11]
-
Principle: Glo1 catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from MG and glutathione (GSH), to S-D-lactoylglutathione. The formation of S-D-lactoylglutathione is monitored by the increase in absorbance at 240 nm.
-
Materials:
-
Glo1 Assay Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.6)
-
Methylglyoxal (MG) solution
-
Reduced Glutathione (GSH) solution
-
Cell lysis buffer
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 240 nm
-
-
Procedure:
-
Sample Preparation:
-
After treatment with Compound X, wash cells with ice-cold PBS.
-
Lyse the cells in ice-old Glo1 Assay Buffer containing protease inhibitors.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Assay Reaction:
-
Prepare a substrate mix by combining MG and GSH in the assay buffer. Incubate at room temperature for 10 minutes to allow for the formation of the hemithioacetal.
-
Add the substrate mix to the wells of the 96-well plate.
-
Add the cell lysate (supernatant) to the wells to initiate the reaction.
-
Immediately measure the absorbance at 240 nm in kinetic mode at room temperature for 10-20 minutes.[11]
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA240/min).
-
Use the molar extinction coefficient of S-D-lactoylglutathione (2.86 mM⁻¹cm⁻¹) to calculate Glo1 activity.
-
Normalize the activity to the protein concentration of the cell lysate (U/mg protein).
-
-
Western Blot for Nrf2 and Glo1
This protocol provides a general procedure for detecting protein levels.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Glo1, anti-Lamin B (nuclear marker), anti-β-actin or anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For Nrf2 translocation, fractionate cells into nuclear and cytosolic extracts using a commercial kit.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for anti-Nrf2 are typically 1:500-1:1000.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize Nrf2 and Glo1 levels to the appropriate loading controls.
-
Measurement of Methylglyoxal (MG) and Advanced Glycation End-products (AGEs)
-
MG Measurement: Intracellular MG levels can be quantified using HPLC with derivatization or by using commercially available ELISA kits.
-
AGEs Measurement: The accumulation of fluorescent AGEs can be measured using a fluorescence microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. Cell lysates are prepared as for the Glo1 activity assay.
Visualizations
References
- 1. A genomic screen for activators of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EKB Journal Management System [journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. Hepatitis B virus induces expression of antioxidant response element-regulated genes by activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoprotective effect of glucosylceramide synthase inhibition against daunorubicin-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligupurpuroside B in Functional Foods
Disclaimer: Direct research on the application of isolated ligupurpuroside B in functional foods is limited. The following application notes and protocols are substantially based on scientific data from closely related and well-researched phenylethanoid glycosides, namely verbascoside (acteoside) and echinacoside, as well as studies on extracts of Ligustrum robustum, a natural source of this compound. This information is intended to provide a scientific framework for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a complex acylated phenylethanoid glycoside, a class of water-soluble phenolic compounds known for their diverse biological activities.[1][2] It is found in plants such as Ligustrum robustum, which has been traditionally consumed as a herbal tea.[3] Phenylethanoid glycosides, in general, have garnered significant interest for their potential applications in functional foods and nutraceuticals due to their antioxidant, anti-inflammatory, and other health-promoting properties.[4][5] Given the limited specific data on this compound, this document leverages the extensive research on its structural analogs, verbascoside and echinacoside, to outline its potential applications and mechanisms of action.
Potential Applications in Functional Foods
Based on the known bioactivities of related compounds and extracts containing this compound, its application in functional foods can be targeted towards:
-
Weight Management and Anti-Obesity: Functional foods and beverages designed to support healthy weight management.
-
Healthy Aging and Antioxidant Support: Products aimed at mitigating oxidative stress and supporting cellular health.
-
Immune Modulation and Anti-inflammatory Formulations: Foods and supplements designed to support a healthy inflammatory response.
Mechanism of Action: Inferred from Related Compounds
The health benefits of phenylethanoid glycosides are largely attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity via NF-κB and MAPK Signaling Pathways
Verbascoside, a close analog of this compound, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central to the production of pro-inflammatory mediators.
-
NF-κB Pathway Inhibition: this compound may inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation. This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
-
MAPK Pathway Modulation: By modulating the MAPK pathway, this compound could influence cellular responses to stress and inflammation, further contributing to its anti-inflammatory effects.[6]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Anti-Obesity Activity via Pancreatic Lipase Inhibition
Extracts from plants containing phenylethanoid glycosides have demonstrated the ability to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[9] By inhibiting this enzyme, this compound could reduce the absorption of fats, thereby contributing to weight management.
Data Presentation: Biological Activities of Related Phenylethanoid Glycosides
The following tables summarize quantitative data on the biological activities of verbascoside and echinacoside, which can be used as a reference for the potential efficacy of this compound.
Table 1: Anti-inflammatory Activity of Verbascoside
| Assay | Model | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of NO production | LPS-stimulated murine microglial BV-2 cells | 23.42 µM | [10] |
| Inhibition of TNF-α production | LPS-activated macrophages | 12.3 µM | [11] |
| Inhibition of IL-12 production | LPS-activated macrophages | 1.45 µg/mL |[11] |
Table 2: Antioxidant Activity of Echinacoside
| Assay | Method | Result | Reference |
|---|---|---|---|
| DPPH radical scavenging | In vitro | IC50: 92.08 µg/mL | [9] |
| ORAC | In vitro | 2633 µmol Trolox/g (for aerial parts of a related species) |[12] |
Table 3: Pancreatic Lipase Inhibitory Activity of Related Plant Extracts
| Plant Extract | Active Components | IC50 Value | Reference |
|---|---|---|---|
| Phyllanthus niruri | Not specified | 27.7 µg/mL | [13] |
| Orthosiphon stamineus | Not specified | 34.7 µg/mL |[13] |
Experimental Protocols
Protocol for Extraction and Quantification of this compound from Ligustrum robustum
This protocol is a generalized method based on the extraction of phenylethanoid glycosides from plant materials and can be adapted for this compound.
Caption: Workflow for the extraction and quantification of this compound.
1. Plant Material Preparation:
- Dry the leaves of Ligustrum robustum at 60°C to a constant weight.
- Grind the dried leaves into a fine powder.
2. Extraction:
- Suspend the powdered plant material in 70% aqueous ethanol (1:10 w/v).
- Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
- Repeat the extraction process twice.
3. Filtration and Concentration:
- Combine the extracts and filter through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
4. Fractionation:
- Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., D101).
- Wash the column with deionized water to remove sugars and other polar impurities.
- Elute the phenylethanoid glycosides with a gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
5. Purification:
- Collect the fractions containing this compound (as determined by thin-layer chromatography or HPLC screening).
- Further purify the target fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column.
6. Identification and Quantification:
- Identify the purified compound as this compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Quantify the amount of this compound in the extracts and fractions using an analytical HPLC system with UV detection (e.g., at 330 nm), using a purified this compound standard for calibration.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Treatment:
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (or the test extract) for 1 hour.
3. Stimulation:
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
4. Measurement of Nitric Oxide:
- After incubation, collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
5. Data Analysis:
- Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Safety and Toxicology
Phenylethanoid glycoside-rich extracts have been evaluated for their safety. An acute and subchronic toxicity study on an Osmanthus fragrans flower extract, rich in phenylethanoid glycosides including acteoside (verbascoside), showed no adverse effects.[14] The no-observed-adverse-effect-level (NOAEL) for the extract was determined to be greater than 2.0 g/kg body weight in a 90-day study in rats.[14] While this suggests a good safety profile for this class of compounds, specific toxicological studies on purified this compound are necessary to establish its safety for use in functional foods.
Conclusion and Future Directions
While direct evidence is still emerging, the available data on related phenylethanoid glycosides and extracts of Ligustrum robustum strongly suggest that this compound has significant potential as a bioactive ingredient in functional foods. Its inferred anti-obesity, antioxidant, and anti-inflammatory properties, mediated through the modulation of key signaling pathways, make it a promising candidate for further research and development.
Future studies should focus on:
-
Isolation and Bioactivity of Pure this compound: Determining the specific IC50 values of isolated this compound for its various biological activities.
-
In Vivo Efficacy: Conducting animal and human clinical trials to validate the health benefits of this compound when incorporated into a food matrix.
-
Safety and Bioavailability: Performing comprehensive safety assessments and pharmacokinetic studies to establish a safe dosage and understand its absorption, distribution, metabolism, and excretion.
-
Food Formulation and Stability: Investigating the stability of this compound during food processing and storage to ensure its efficacy in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verbascoside Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Anti-obesity potential of selected tropical plants via pancreatic lipase inhibition - MedCrave online [medcraveonline.com]
- 14. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Ligupurpuroside B
Disclaimer: As of late 2025, a complete total synthesis of ligupurpuroside B has not been reported in peer-reviewed scientific literature. Therefore, this technical support center provides a predictive guide based on the known challenges associated with the synthesis of structurally related complex phenylethanoid glycosides. The troubleshooting advice and protocols are hypothetical and derived from established principles in carbohydrate chemistry.
This compound is a complex phenylethanoid glycoside with significant stereochemical complexity. Its structure comprises a central glucopyranoside core linked to two L-rhamnopyranoside units and a phenylethanoid aglycone, with a specific caffeoyl-type ester linkage. These features present considerable challenges for a synthetic chemist. This guide anticipates potential issues and offers solutions to aid researchers planning or undertaking its synthesis.
Troubleshooting Guide
Section 1: Glycosylation Reactions
Question 1: Poor yield or low stereoselectivity (α-linkage) during the rhamnosylation of the central glucose core.
Answer: The formation of the 1,2-cis-glycosidic linkage, such as the α-L-rhamnoside, is a common and significant challenge in oligosaccharide synthesis.[1][2]
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Unfavorable Donor/Acceptor Reactivity | Optimize the leaving group on the rhamnosyl donor. Thioglycosides, trichloroacetimidates, or glycosyl fluorides are common choices. Ensure the acceptor hydroxyl group is sufficiently nucleophilic. |
| Lack of Stereocontrol | Employ a non-participating protecting group (e.g., benzyl, silyl) at the C2-position of the rhamnosyl donor to avoid the formation of a 1,2-trans-glycoside via neighboring group participation. |
| Solvent Effects | The choice of solvent can dramatically influence stereoselectivity. Ether-based solvents (e.g., diethyl ether, THF) can favor the formation of the α-anomer through an SN2-like displacement of an in-situ formed anomeric triflate. Acetonitrile can also promote α-selectivity. |
| Promoter/Activator Issues | The promoter system is critical. For thioglycoside donors, common activators include N-Iodosuccinimide (NIS)/Triflic acid (TfOH) or Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST). Titrate the amount of acid carefully. |
Question 2: Difficulty in achieving the β-glycosidic linkage for the central glucoside to the phenylethanoid aglycone.
Answer: Formation of 1,2-trans-glycosides, like a β-glucoside, is generally more straightforward but can still present challenges.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Steric Hindrance | The phenylethanoid aglycone may be sterically demanding. Ensure the reaction is run at an optimal temperature and for a sufficient duration. Using a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate, may be beneficial. |
| Incorrect Protecting Group Strategy | Utilize a participating protecting group at the C2-position of the glucose donor (e.g., acetate, benzoate, pivaloate). The neighboring group participation mechanism will shield the α-face of the oxocarbenium ion intermediate, directing the acceptor to attack from the β-face. |
| Anomerization of the Donor | The glycosyl donor may anomerize under the reaction conditions, leading to a mixture of products. Use conditions known to favor the desired reactivity, such as Schmidt's trichloroacetimidate method, which is often highly stereoselective. |
Section 2: Protecting Group & Regioselective Manipulations
Question 3: Low yield and formation of multiple products during the regioselective acylation of the glucose core.
Answer: Regioselectively acylating a single hydroxyl group in the presence of many others is a significant challenge. Chemical synthesis of phenylethanoid glycosides often involves tedious multistep and low-yield protection–deprotection procedures.[3]
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Similar Reactivity of Hydroxyl Groups | The inherent reactivity of the secondary hydroxyl groups on the glucose ring may be too similar for selective chemical acylation. |
| Steric Shielding | Protecting groups on adjacent positions may sterically hinder the target hydroxyl group, reducing its reactivity. |
| Solution 1: Orthogonal Protecting Groups | Design a protecting group strategy from the outset that leaves only the target hydroxyl group free for acylation. This requires a longer synthetic route but offers precise control. |
| Solution 2: Enzyme-Catalyzed Acylation | Employ a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), which can exhibit high regioselectivity for acylating specific hydroxyl groups on sugar moieties.[4][5] This approach can significantly simplify the synthesis by avoiding multiple protection-deprotection steps. |
| Solution 3: Organocatalysis | Chiral organocatalysts have been successfully used for regioselective acylation in the synthesis of other phenylethanoid glycosides and could be applicable here.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound? A1: The main anticipated challenges are:
-
Stereocontrolled Synthesis of Glycosidic Linkages: Constructing three distinct glycosidic bonds with specific α and β stereochemistry. The α-L-rhamnoside linkages are particularly challenging.[1][2]
-
Regioselective Functionalization: Differentiating between the numerous hydroxyl groups for glycosylation and acylation.
-
Protecting Group Strategy: Developing a complex, multi-step protection and deprotection sequence that is high-yielding and avoids side reactions.
-
Synthesis of Building Blocks: Efficient preparation of the protected monosaccharide donors (L-rhamnose and D-glucose) and the phenylethanoid aglycone.
-
Convergence and Overall Yield: Assembling the complex molecule in a convergent manner to maximize the overall yield over a long synthetic sequence.
Q2: What is a plausible retrosynthetic strategy for this compound? A2: A logical retrosynthetic analysis would involve disconnecting the molecule at its glycosidic and ester linkages. A plausible approach is outlined in the diagram below. This strategy breaks the molecule down into four key building blocks: the phenylethanoid aglycone, a protected glucose acceptor, a protected rhamnose donor, and the caffeic acid derivative.
Q3: Are there any "green" or biocatalytic approaches that could be applied to this synthesis? A3: Yes, biocatalysis offers promising alternatives. As mentioned in the troubleshooting guide, lipases can be used for regioselective acylation.[5][7] Additionally, glycosyltransferases, the enzymes responsible for forming glycosidic bonds in nature, could potentially be used for stereoselective glycosylations if the specific enzymes are available and stable.[8] Enzymatic synthesis of rhamnosides has been reported and could be a viable strategy.[9][10][11][12]
Key Structural Data & Synthetic Challenges
This table summarizes the key structural motifs of this compound and the associated synthetic challenges.
| Structural Feature | Description | Primary Synthetic Challenge |
| Trisaccharide Core | A central β-D-glucopyranoside linked to two α-L-rhamnopyranoside units. | Sequential, stereoselective glycosylations. |
| β-D-Glucoside Linkage | Connection between the glucose C1 and the phenylethanoid aglycone. | Stereoselective formation using a C2-participating group. |
| α-L-Rhamnoside Linkages | 1→3 and 1→4 linkages to the central glucose. | Stereoselective formation of 1,2-cis linkages, requiring non-participating C2 protecting groups and optimized conditions. |
| Caffeoyl Ester | Acyl group attached to the C3 hydroxyl of the central glucose. | Regioselective acylation in the presence of multiple other hydroxyl groups. |
| Stereocenters | Numerous stereocenters throughout the three sugar units. | Maintaining stereochemical integrity throughout the synthesis. |
Hypothetical Experimental Protocol: Stereoselective α-Rhamnosylation
This protocol describes a hypothetical key step: the glycosylation of a protected glucose acceptor with a rhamnosyl donor to form a challenging α-linkage.
Objective: To form the α-(1→4)-rhamnosyl-glucose disaccharide intermediate.
Materials:
-
Protected Glucose Acceptor (e.g., Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside)
-
Protected Rhamnosyl Donor (e.g., 2,3,4-tri-O-benzyl-L-rhamnopyranosyl N-phenyl-trifluoroacetimidate)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the Protected Glucose Acceptor (1.0 eq) and the Protected Rhamnosyl Donor (1.2 eq).
-
Add freshly activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Slowly add a pre-chilled solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired α-linked disaccharide.
Visualizations
Retrosynthetic Analysis of this compound
References
- 1. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 3. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construct Phenylethanoid Glycosides Harnessing Biosynthetic Networks, Protein Engineering and One-Pot Multienzyme Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of alkyl-alpha-L-rhamnosides by water soluble alcohols enzymatic glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligupurpuroside B Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of ligupurpuroside B from plant extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient extraction solvent. | Optimize the ethanol concentration in your solvent. A study on phenylethanoid glycosides from Ligustri Lucidi Fructus found 90% ethanol to be optimal.[1] Experiment with a range of ethanol concentrations (e.g., 50%, 70%, 90%) to determine the best ratio for your specific plant material.[1] |
| Suboptimal extraction temperature. | Temperature significantly impacts extraction yield. For phenolic compounds, temperatures between 45-60°C have shown to be effective.[2] Avoid excessively high temperatures which can lead to degradation. | |
| Incorrect pH of the extraction solvent. | The pH of the solvent can influence the stability and solubility of phenolic glycosides. Acidic conditions (pH 2.5-4) are often beneficial for the extraction of phenolic compounds.[2][3] | |
| Insufficient extraction time. | Prolonged contact between the solvent and plant material can increase yield, but excessive time may not lead to further significant increases. An extraction time of 2 minutes was found to be effective in an ultrahigh pressure extraction method.[1] For conventional methods, longer times may be necessary. | |
| Degradation of this compound | Presence of water in extraction solvents. | Phenolic glycosides can be labile in aqueous media, leading to hydrolysis.[4][5] Whenever possible, use fresh plant material and cold, non-aqueous extraction solvents with short extraction times.[4][5] |
| High temperatures during extraction or processing. | Heat can lead to the degradation of phenolic compounds. Use the lowest effective temperature for extraction and solvent evaporation. | |
| Enzymatic degradation. | Endogenous plant enzymes can degrade glycosides upon cell lysis. Consider blanching the plant material before extraction to deactivate enzymes. | |
| Co-extraction of Impurities | Low selectivity of the extraction solvent. | While a high-polarity solvent like aqueous ethanol is effective for extracting this compound, it can also co-extract other polar compounds. |
| Employ a multi-step purification process. After initial extraction, use techniques like solid-phase extraction (SPE) or column chromatography for further purification.[6] | ||
| Inconsistent Yields Between Batches | Variation in plant material. | The concentration of secondary metabolites like this compound can vary depending on the plant's age, growing conditions, and harvest time. |
| Standardize the collection of plant material. If possible, use plants of the same age and grown under similar conditions. | ||
| Inconsistent extraction parameters. | Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. | |
| Strictly adhere to a validated and optimized extraction protocol for all batches. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
A hydroethanolic solution is generally recommended for the extraction of phenylethanoid glycosides like this compound.[7] An optimal concentration of 90% ethanol has been reported for the extraction of similar compounds from Ligustri Lucidi Fructus.[1] However, the ideal concentration can vary, so it is advisable to perform a small-scale optimization study with different ethanol-water ratios (e.g., 50%, 70%, 90%).
2. What is the optimal temperature for this compound extraction?
A temperature range of 45-60°C is generally effective for extracting phenolic compounds.[2] It's crucial to balance yield with the potential for degradation at higher temperatures.
3. How does pH affect the extraction of this compound?
An acidic pH, typically between 2.5 and 4.0, can enhance the extraction yield of phenolic compounds by improving their stability.[2][3]
4. How can I purify this compound from the crude extract?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the purification of this compound and other phenylethanoid glycosides.[6][8] Techniques such as High-Speed Counter-Current Chromatography (HSCCC) have also been successfully used for the preparative separation of these compounds.[1]
5. How can I prevent the degradation of this compound during extraction and storage?
To minimize degradation, it is recommended to use fresh plant material, employ cold, non-aqueous extraction solvents, and keep extraction times short.[4][5] For storage, dried extracts should be kept at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a general method for the extraction of phenolic compounds from plant leaves.[9]
-
Sample Preparation: Collect fresh leaves of the plant source (e.g., Ligustrum lucidum), wash them thoroughly with distilled water, and shade-dry them at room temperature. Grind the dried leaves into a fine powder.[9]
-
Extraction:
-
Filtration and Concentration:
-
Drying: Age the crude extract at room temperature for several days to evaporate residual moisture.[9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantitative analysis of phenolic compounds.[10][11][12]
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of solvent A (0.2% phosphoric acid in water) and solvent B (methanol) can be employed.[11] A gradient could be:
-
Start with a higher proportion of solvent A.
-
Gradually increase the proportion of solvent B to elute more non-polar compounds.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: Use a UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a starting point could be around 330 nm, typical for phenylethanoid glycosides).
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Effect of Ethanol Concentration on the Yield of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus (UPE Method)
| Ethanol Concentration (%) | Yield of Specnuezhenide (mg/g) | Yield of Nuezhenoside G13 (mg/g) |
| 50 | ~55 | ~11 |
| 70 | ~65 | ~13 |
| 90 | ~78 | ~15 |
| 100 | ~70 | ~14 |
Data adapted from a study on ultrahigh pressure extraction (UPE) of compounds from Ligustri Lucidi Fructus. While not specific to this compound, it provides a strong indication of the optimal solvent concentration for similar compounds from the same plant source.[1]
Visualizations
Caption: Biosynthesis pathway of this compound.[13]
Caption: General workflow for this compound extraction.
References
- 1. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligustrum lucidum Leaf Extract-Assisted Green Synthesis of Silver Nanoparticles and Nano-Adsorbents Having Potential in Ultrasound-Assisted Adsorptive Removal of Methylene Blue Dye from Wastewater and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmp.ir [jmp.ir]
- 11. Quantitative analysis of quercetin in Euphorbia helioscopia L by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Ligupurpuroside B by HPLC
Welcome to the technical support center for the quantification of ligupurpuroside B by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general HPLC parameters for the analysis of this compound?
A1: Based on published methods for this compound and related phenylethanoid glycosides, a reversed-phase HPLC setup is typically employed. Here are some recommended starting conditions:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid)B: Methanol or Acetonitrile |
| Elution | Isocratic or gradient. A common isocratic mobile phase is a mixture of water (with 0.01% formic acid) and methanol in a 57:43 (v/v) ratio. A gradient can also be used, for example, by varying the concentration of acetonitrile in water. |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV/Vis or Mass Spectrometry (MS) |
| Injection Volume | 10 - 20 µL |
Q2: What is the recommended UV wavelength for the detection of this compound?
Recommendation: Start with a photodiode array (PDA) detector to scan a broad wavelength range and determine the optimal detection wavelength for your specific analytical conditions. If a PDA detector is unavailable, a wavelength of approximately 330 nm is a reasonable starting point.
Q3: My this compound peak is showing tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting guide:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | The phenolic hydroxyl groups in this compound can interact with residual silanols on the silica-based C18 column. Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanols. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Solution: Dilute your sample and re-inject. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded. Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. For phenylethanoid glycosides, a slightly acidic mobile phase is generally preferred. |
Q4: I am observing a drift in the retention time of my this compound peak. What should I do?
A4: Retention time drift can compromise the reliability of your quantification. Here are the common causes and solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Improperly mixed mobile phase or evaporation of the more volatile solvent can alter the composition over time. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal. |
| Column Temperature Fluctuation | Changes in ambient temperature can affect retention time. Solution: Use a column oven to maintain a constant and consistent temperature. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between runs, especially when using a new mobile phase or after a gradient elution. |
| Pump Issues | Leaks in the pump or faulty check valves can lead to an inconsistent flow rate. Solution: Check for any visible leaks in the system. If no leaks are apparent, sonicate the check valves in isopropanol or replace them. |
Q5: I am not seeing any peak for this compound, or the peak is very small. What could be the problem?
A5: The absence or a very small peak can be due to several reasons. Follow this workflow to identify the issue:
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for this compound Quantification
This protocol provides a general method for the quantification of this compound using a standard HPLC-UV system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Methanol and 0.1% (v/v) aqueous acetic acid (40:60, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for Herbal Extracts):
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction method.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 2: HPLC-MS/MS Method for this compound Quantification in Biological Matrices
This protocol is adapted from a published method for the analysis of this compound in rat plasma and is suitable for applications requiring high sensitivity and selectivity.
-
Chromatographic and MS Conditions:
-
Column: C18, with appropriate dimensions for LC-MS.
-
Mobile Phase: Water with 0.01% formic acid and methanol (57:43, v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation (Plasma):
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., acteoside).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC-MS/MS system.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem: Baseline Noise or Drift
Problem: Poor Peak Shape (Fronting, Splitting)
| Issue | Possible Cause | Recommended Solution |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Dilute the sample. |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Co-elution with an interfering compound. | - Reverse flush the column.- Replace the column.- Optimize the mobile phase or gradient to improve separation. |
Data Presentation: Method Validation Parameters
The following table summarizes typical acceptance criteria for HPLC method validation according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | - Intraday: ≤ 2%- Interday: ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD of results should be within acceptable limits after small, deliberate changes in method parameters (e.g., pH, mobile phase composition, temperature). |
This technical support center provides a starting point for troubleshooting issues related to the HPLC quantification of this compound. For more complex issues, consulting the instrument manual and seeking advice from experienced chromatographers is recommended.
Technical Support Center: Overcoming Low Bioavailability of Phenylpropanoid Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpropanoid glycosides (PPGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why do many phenylpropanoid glycosides exhibit low oral bioavailability?
A1: Phenylpropanoid glycosides often have low oral bioavailability due to a combination of factors. Their large molecular size and hydrophilic nature, conferred by the glycoside moieties, can limit their passive diffusion across the intestinal epithelium.[1] Additionally, they can be subject to enzymatic hydrolysis in the gastrointestinal tract and metabolism by the gut microbiota, which alters their structure and subsequent absorption.[2][3][4] Some PPGs may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of intestinal cells, further reducing their absorption.[5]
Q2: What are the primary strategies to enhance the bioavailability of PPGs?
A2: Key strategies focus on improving their solubility, permeability, and stability. These include:
-
Formulation Technologies: Advanced drug delivery systems like phospholipid complexes (phytosomes), nanoparticles, and microemulsions can improve the lipophilicity and absorption of PPGs.[1][6][7][8]
-
Use of Absorption Enhancers: Co-administration with agents that inhibit efflux pumps (e.g., verapamil) or temporarily open tight junctions between intestinal cells can increase absorption.[9][10]
-
Chemical Modification: Techniques like acylation can modify the structure of PPGs to enhance their lipophilicity and membrane permeability.[11]
-
Modulation of Gut Microbiota: The biotransformation of PPGs by gut bacteria into more readily absorbable aglycones or other metabolites is a crucial factor.[2][12][13][14] Understanding and potentially modulating this process can improve bioavailability.
Q3: How does the gut microbiota influence the bioavailability of PPGs?
A3: The gut microbiota plays a significant role in the metabolism of PPGs.[2][12][13] Many PPGs are not absorbed in their native form in the upper gastrointestinal tract and reach the colon intact.[12] Here, gut microbial enzymes, such as β-glucosidases, can hydrolyze the glycosidic bonds, releasing the aglycone and other smaller, more lipophilic metabolites.[2][12] These metabolites can then be more easily absorbed into the systemic circulation.[12]
Troubleshooting Guides
Issue 1: Poor in vivo efficacy despite promising in vitro activity.
Possible Cause: Low oral bioavailability is limiting the systemic exposure of the PPG.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility and lipophilicity (e.g., LogP) of your PPG. Poor water solubility can be a primary barrier.
-
Evaluate Formulation Strategies:
-
Phospholipid Complexes: Consider formulating the PPG into a phospholipid complex to enhance its lipophilicity and ability to cross cell membranes.[6][8]
-
Nanoformulations: Explore nanoformulations like liposomes or solid lipid nanoparticles to improve solubility and protect the PPG from degradation.[1]
-
Microemulsions: Reverse microemulsions have been shown to improve the stability and cellular uptake of PPGs like verbascoside.[7]
-
-
Investigate the Role of Efflux Pumps:
Issue 2: High variability in pharmacokinetic data between subjects.
Possible Cause: Differences in individual gut microbiota composition and metabolic activity.
Troubleshooting Steps:
-
Analyze Gut Microbiota Composition: If feasible, analyze the fecal microbiota of your animal subjects to identify potential correlations between specific bacterial taxa and PPG metabolite profiles.
-
Standardize Gut Microbiota (in animal models): Consider using antibiotic cocktails to deplete the gut microbiota, followed by fecal microbiota transplantation from a standardized donor to reduce inter-individual variability.
-
In Vitro Fermentation Models: Utilize in vitro models with human or animal fecal slurries to study the metabolism of your PPG by the gut microbiota in a controlled environment.[4]
Data Presentation
Table 1: Enhancement of Echinacoside Bioavailability with Different Strategies
| Formulation/Co-administration | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability | Reference |
| Echinacoside + Verapamil | Rats | AUC (Area Under the Curve) | 1.37 | [9][10] |
| Echinacoside + Clove Oil | Rats | AUC | 2.36 | [9][10] |
| Echinacoside-Phospholipid Complex | Rats | Relative Bioavailability | Significantly increased (p < 0.05) | [6][8] |
Table 2: Effect of Phospholipid Complex Formulation on Echinacoside Permeability
| Parameter | Echinacoside Alone | Echinacoside-Phospholipid Complex | Fold Increase | Reference |
| Intestinal Absorption Rate (Ka) | - | - | 2.82 | [6][8] |
| Effective Permeability Coefficient (Peff) | - | - | 3.39 | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a Phenylpropanoid Glycoside-Phospholipid Complex
This protocol is based on the solvent evaporation method used for preparing an echinacoside-phospholipid complex.[6][8]
Materials:
-
Phenylpropanoid glycoside (e.g., Echinacoside)
-
Phospholipids (e.g., soy lecithin)
-
Anhydrous ethanol
-
n-hexane
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve the phenylpropanoid glycoside and phospholipids in anhydrous ethanol at a specific molar ratio (e.g., 1:2) in a round-bottom flask.
-
Reflux the mixture at a constant temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Remove the ethanol using a rotary evaporator under reduced pressure.
-
Dissolve the resulting thin film in n-hexane.
-
Continue to evaporate the solvent under reduced pressure to obtain the phenylpropanoid glycoside-phospholipid complex.
-
Dry the complex in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC) and Infrared Spectroscopy (IR) to confirm its formation.
Protocol 2: In Situ Single-Pass Intestinal Perfusion Model
This protocol is adapted from studies investigating the intestinal absorption of echinacoside.[9][10]
Materials:
-
Anesthetized rats
-
Perfusion buffer (e.g., Krebs-Ringer buffer) containing the PPG at a known concentration
-
Peristaltic pump
-
Surgical instruments
-
Sample collection vials
Methodology:
-
Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Select the intestinal segment of interest (e.g., jejunum).
-
Gently cannulate the proximal and distal ends of the segment with silicone tubing.
-
Flush the segment with warm saline to remove intestinal contents.
-
Perfuse the segment with the perfusion buffer containing the PPG at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Collect the perfusate from the distal end at predetermined time intervals for a set duration (e.g., 120 minutes).
-
At the end of the experiment, measure the length and radius of the perfused intestinal segment.
-
Analyze the concentration of the PPG in the collected perfusate samples using a validated analytical method (e.g., HPLC).
-
Calculate the effective permeability coefficient (Peff) using appropriate equations.
Visualizations
Caption: Experimental workflow for enhancing PPG bioavailability.
Caption: Factors influencing PPG absorption and metabolism.
References
- 1. Verbascoside: comprehensive review of a phenylethanoid macromolecule and its journey from nature to bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Intestinal Microbiota in the Bioavailability and Physiological Functions of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Gut Microbiota on the Bioavailability of Bioactive Compounds from Ginkgo Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of oral bioavailability of 20(S)-ginsenoside Rh2 through improved understanding of its absorption and efflux mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid complex as an approach for bioavailability enhancement of echinacoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced In Vitro Efficacy of Verbascoside in Suppressing Hepatic Stellate Cell Activation via ROS Scavenging with Reverse Microemulsion [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of absorption and bioavailability of echinacoside by verapamil or clove oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of absorption and bioavailability of echinacoside by verapamil or clove oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability Based on the Gut Microbiota: a New Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoid metabolism: the interaction of metabolites and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Ligupurpuroside B Purification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity ligupurpuroside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a complex acylated phenolic glycoside.[1] It is commonly isolated from the leaves of plants from the Ligustrum genus, such as Ligustrum robustum and Ligustrum purpurascens.[2][3] These plants are also used to make a beverage known as "Ku-Ding-Cha".[3]
Q2: What are the general steps for purifying this compound from a plant source?
A2: A typical purification workflow involves:
-
Extraction: Initial extraction from dried plant material using a polar solvent like methanol or ethanol.[4]
-
Solvent Partitioning: Liquid-liquid extraction to remove non-polar impurities like fats and chlorophyll.
-
Preliminary Column Chromatography: Fractionation of the crude extract using resins like Sephadex LH-20 or MCI gel to separate compounds based on size and polarity.[4]
-
High-Resolution Purification: Final purification of target-rich fractions using techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.[5]
-
Purity Analysis: Assessment of the final product's purity using analytical HPLC, often coupled with mass spectrometry (MS).[6]
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a standard method for purity assessment.[6] For definitive identification and quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is highly effective and sensitive.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation of the purified compound.[5]
Q4: What are some common challenges in purifying phenolic glycosides like this compound?
A4: The main challenges include their high polarity, potential for oxidation, and the presence of structurally similar compounds in the plant extract, which can complicate separation.[4] Achieving high yield and purity often requires multiple, carefully optimized chromatographic steps.[7] The stability of these compounds can also be a concern, as they may degrade under adverse temperature or pH conditions.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | Ensure the solvent polarity is appropriate. For phenolic glycosides, 70-80% aqueous methanol or ethanol is often effective.[4] Consider sequential extractions with solvents of increasing polarity. |
| Insufficient Extraction Time/Temperature | Increase the extraction time (e.g., multiple extractions over several days) or use heat-assisted methods. However, be cautious as high temperatures can degrade thermolabile compounds.[8] |
| Improper Plant Material Preparation | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Recommended Solution |
| Co-elution of Structurally Similar Compounds | This compound may co-elute with isomers or other similar phenylethanoid glycosides like osmanthuside B or acteoside.[2] Optimize the mobile phase gradient in preparative HPLC. For HSCCC, carefully select and optimize the two-phase solvent system to improve the separation factor.[5] |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading leads to broad, overlapping peaks and poor resolution.[9] |
| Inappropriate Stationary Phase | For preliminary cleanup, Sephadex LH-20 (size exclusion) or MCI gel (reversed-phase) are good choices.[4] For final purification, a high-resolution C18 silica column for preparative HPLC is recommended. |
| Mobile Phase Issues | Ensure mobile phase solvents are of high purity, degassed, and filtered to prevent baseline noise and pressure fluctuations. Test different solvent combinations and gradients to achieve optimal selectivity. |
Issue 3: Product Degradation or Isomerization
| Possible Cause | Recommended Solution |
| Exposure to High Temperatures | Avoid excessive heat during solvent evaporation (e.g., use a rotary evaporator at ≤40°C). Phenolic glycosides can be thermolabile.[8] |
| pH Instability | Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH can cause hydrolysis of glycosidic bonds or ester linkages.[8] Buffer the mobile phase if necessary. |
| Oxidation | Phenolic compounds can be susceptible to oxidation.[4] Work quickly, minimize exposure to air and light, and consider adding antioxidants like ascorbic acid during extraction if significant degradation is observed. |
| Isomerization | Some phenylethanoid glycosides can isomerize when heated (e.g., acteoside isomerizing to isoacteoside).[2] Use room temperature methods where possible and analyze fractions promptly. |
Issue 4: Inaccurate Purity Assessment by HPLC
| Possible Cause | Recommended Solution | | Poor Peak Shape (Fronting/Tailing) | Mass overload can cause fronting; inject a smaller sample volume.[9] Tailing can result from secondary interactions with the stationary phase; try adjusting the mobile phase pH or using a different column type. | | Lack of a Suitable Chromophore | While this compound has UV absorbance, some glycosides lack a strong chromophore, making UV detection challenging. Consider using alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better quantification.[10] | | Baseline Noise | Ensure the HPLC system is properly maintained. Use high-purity solvents and degas them thoroughly. A dirty flow cell or column can also contribute to noise.[9] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Extraction: Dried and powdered leaves of Ligustrum robustum are extracted three times with 80% aqueous methanol at room temperature, with each extraction lasting 4 days.[4]
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and then ethyl acetate. The ethyl acetate fraction typically contains the phenolic glycosides.
-
Initial Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over a Sephadex LH-20 column, eluting with a gradient of methanol in water (e.g., 0% to 100%) to yield several primary fractions.[4]
Protocol 2: High-Purity Purification by Preparative HPLC
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: A linear gradient from 10% B to 50% B over 40 minutes at a flow rate of 3 mL/min. The exact gradient should be optimized based on analytical HPLC scouting runs.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 330 nm for phenylethanoid glycosides).
-
Fraction Collection: Collect fractions corresponding to the target peak. Combine fractions of high purity (>95% by analytical HPLC) and evaporate the solvent under reduced pressure.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low product purity.
Signaling Pathway (Biosynthesis Context)
Caption: Simplified biosynthesis of this compound.[1]
References
- 1. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity [mdpi.com]
- 5. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of ligupurpurosides B and C in rat plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ligupurpuroside B Biomanufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the biomanufacturing of ligupurpuroside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its biomanufacturing important?
A1: this compound is a complex acylated phenolic glycoside with potential therapeutic applications.[1] Biomanufacturing offers a promising alternative to extraction from plant sources, which can be low-yielding and unsustainable. Microbial production systems, such as engineered E. coli, provide a platform for scalable and controlled synthesis.
Q2: What is the biosynthetic pathway for this compound?
A2: The biosynthesis of this compound involves a series of enzymatic steps. Key enzymes include three glycosyltransferases: UGT85AF8, UGT79G7, and UGT79A19.[1] The pathway starts with the conversion of tyrosol to salidroside, followed by sequential glycosylation steps to form osmanthuside A and finally this compound.[1]
Q3: What are the main challenges in the biomanufacturing of this compound and other glycosylated natural products?
A3: Common challenges include low product yield, metabolic burden on the host organism, precursor toxicity or limited availability, enzyme inhibition, and difficulties in purification due to the compound's complexity and potential instability.[2][3][4] Scaling up from laboratory to industrial production also presents significant hurdles.[5]
Troubleshooting Guide
Low or No Product Yield
Problem: After fermentation and extraction, I am detecting very low or no this compound.
Expand for potential causes and solutions
-
Metabolic Burden and Host Stress: The expression of multiple heterologous enzymes can impose a significant metabolic burden on the host, leading to reduced growth and productivity.[2][3] Overexpression of pathway enzymes can disturb the production of essential precursors.[6]
-
Solution:
-
Optimize the expression levels of the biosynthetic pathway genes using promoters of varying strengths or by adjusting inducer concentrations.
-
Utilize dynamic regulatory circuits to decouple cell growth from product synthesis.[2]
-
Consider using a genome-minimized host strain to redirect cellular resources towards the desired pathway.
-
-
-
Insufficient Precursor Supply: The biosynthesis of this compound requires several precursors, including tyrosol and UDP-sugars. Insufficient intracellular pools of these precursors will limit the final product titer.
-
Solution:
-
Engineer the host's central metabolism to enhance the production of key precursors like tyrosine.
-
Supplement the culture medium with precursors such as p-coumaric acid, although this can increase costs.[6]
-
Overexpress genes involved in the synthesis of UDP-glucose and UDP-rhamnose.
-
-
-
Suboptimal Fermentation Conditions: Factors such as medium composition, pH, temperature, and aeration can significantly impact cell growth and enzyme activity.
-
Solution:
-
Systematically optimize fermentation parameters using a design of experiments (DoE) approach.
-
Ensure the medium provides all necessary nutrients, including trace metals that may be cofactors for enzymes.
-
For cytochrome P450 enzymes in the pathway, supplementing the medium with a heme precursor like 5-aminolevulinic acid (5-ALA) can enhance activity.[6]
-
-
-
Enzyme Inactivity or Inhibition: The heterologously expressed enzymes may be inactive, improperly folded, or inhibited by intermediates or the final product.
-
Solution:
-
Codon-optimize the genes for the chosen expression host.
-
Co-express molecular chaperones to assist in proper protein folding.
-
Perform in vitro enzyme assays to confirm the activity of each enzyme in the pathway.
-
-
Product Degradation or Modification
Problem: I am observing unexpected peaks in my analysis that may correspond to degradation products or modified forms of this compound.
Expand for potential causes and solutions
-
Product Instability: Phenolic glycosides can be sensitive to pH, temperature, and oxidative stress, leading to degradation during fermentation or purification.
-
Solution:
-
Optimize the pH of the culture medium and purification buffers.
-
Minimize the duration of purification steps and maintain low temperatures.
-
Consider adding antioxidants during purification.
-
-
-
Undesired Enzymatic Modifications: Host enzymes may perform unintended modifications on the biosynthetic intermediates or the final product.
-
Solution:
-
Use knockout strains deficient in enzymes that may cause unwanted side reactions.
-
Purify the product promptly after fermentation to minimize exposure to host enzymes.
-
-
Purification Difficulties
Problem: I am struggling to purify this compound to a high degree of purity.
Expand for potential causes and solutions
-
Low Solubility: this compound, being a glycoside, is water-soluble, but its solubility can be influenced by the surrounding matrix. It may also be prone to precipitation at high concentrations.
-
Solution:
-
Optimize buffer composition, including pH and ionic strength, to enhance solubility.
-
Consider the use of solubility-enhancing agents, although this may complicate downstream processing.[7]
-
-
-
Co-elution with Contaminants: Similar host cell components may co-elute with this compound during chromatography.
-
Solution:
-
Employ a multi-step purification strategy involving different chromatography techniques (e.g., ion exchange, hydrophobic interaction, and size exclusion).
-
Optimize the gradient and mobile phase composition for each chromatography step to improve resolution.
-
-
-
Product Adsorption to Surfaces: The compound may adsorb to chromatography resins or other surfaces, leading to yield loss.
-
Solution:
-
Select chromatography resins with appropriate surface chemistry.
-
Include a wash step with a mild organic solvent in the purification protocol to recover adsorbed product.
-
-
Data and Experimental Protocols
Quantitative Data
The following table summarizes reported yields for this compound and a related precursor in engineered E. coli.
| Compound | Host Strain | Production Titer (mg/L) | Carbon Source | Reference |
| This compound | E. coli | 7.57 ± 0.31 | 2% Glucose | [6] |
| Osmanthuside B | E. coli | 18.23 ± 1.81 | 2% Glucose | [6] |
Experimental Protocols
Note: The following are example protocols and may require optimization for your specific strains and equipment.
1. Example Fermentation Protocol for this compound Production in E. coli
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
-
Main Culture:
-
Inoculate 50 mL of fermentation medium in a 300 mL flask with the overnight seed culture to an initial OD₆₀₀ of 0.1.
-
Example Fermentation Medium (per liter): 10 g tryptone, 5 g yeast extract, 30 mM NH₄Cl, 5 mM (NH₄)₂SO₄, 1.48 mM Na₂HPO₄, 100 µM FeSO₄, and 125 mM MOPS buffer.[8]
-
Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
If necessary, supplement the medium with precursors at this stage.
-
Reduce the temperature to 30°C and continue shaking at 250 rpm for 48-72 hours.
-
-
Harvesting:
-
Harvest the cells by centrifugation at 8000 x g for 10 minutes at 4°C. The supernatant can be collected to analyze for secreted product.
-
2. Example Purification Protocol for this compound
-
Extraction:
-
If the product is intracellular, resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using sonication or a French press.
-
Centrifuge the lysate to remove cell debris.
-
If the product is secreted, the culture supernatant can be used directly for the first purification step.
-
-
Initial Capture (e.g., Hydrophobic Interaction Chromatography - HIC):
-
Load the clarified lysate or supernatant onto a HIC column (e.g., Phenyl Sepharose).
-
Wash the column with a high-salt buffer to remove unbound proteins.
-
Elute the bound compounds with a decreasing salt gradient.
-
-
Intermediate Purification (e.g., Ion Exchange Chromatography - IEC):
-
Buffer-exchange the fractions containing this compound into a low-salt buffer.
-
Load the sample onto an anion exchange column (if the compound is negatively charged at the working pH).
-
Elute with an increasing salt gradient.
-
-
Polishing (e.g., Size Exclusion Chromatography - SEC):
-
Concentrate the fractions from the previous step.
-
Load the concentrated sample onto a size exclusion column to separate based on molecular size.
-
Collect fractions and analyze for purity by HPLC.
-
3. Example Enzyme Assay Protocol for Glycosyltransferases
This is a general colorimetric assay that can be adapted for the glycosyltransferases in the this compound pathway.
-
Reaction Mixture:
-
Prepare a reaction mixture in a 96-well plate containing:
-
HEPES buffer (pH 7.2)
-
Acceptor substrate (e.g., tyrosol for UGT85AF8, osmanthuside A for UGT79G7/UGT79A19)
-
Donor substrate (UDP-glucose or UDP-rhamnose)
-
Divalent cation (e.g., MnCl₂)
-
Purified glycosyltransferase enzyme
-
-
Include controls lacking the enzyme or the donor substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
The formation of the glycosylated product can be quantified by HPLC.
-
Alternatively, a coupled enzyme assay can be used to detect the release of UDP, which is then converted to a detectable signal.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from Tyrosol.
Experimental Workflow for this compound Biomanufacturing
Caption: General workflow for this compound biomanufacturing.
References
- 1. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering the pathway in Escherichia coli for the synthesis of medium-chain-length polyhydroxyalkanoates consisting of both even- and odd-chain monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ligupurpuroside B Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of ligupurpuroside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enzymatic synthesis of this compound in a question-and-answer format.
Question: My reaction shows low or no yield of the final product, this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue in multi-step enzymatic syntheses. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Inactive Enzymes: One or more of the glycosyltransferases (UGT85AF8, UGT79G7, UGT79A19) may be inactive or have low activity.
-
Solution:
-
Confirm the activity of each enzyme individually using a standard assay with a known substrate.
-
Ensure proper protein folding and purification. Verify enzyme integrity via SDS-PAGE.
-
Check for proper storage conditions and avoid multiple freeze-thaw cycles.
-
-
-
Suboptimal Reaction Conditions: The pH, temperature, or presence of co-factors may not be optimal for all enzymes in the cascade.
-
Solution:
-
Optimize the reaction buffer and pH. Most glycosyltransferases have a pH optimum between 6.0 and 9.0.[1] Test a range of buffers (e.g., Tris-HCl, HEPES) as different buffer components can influence activity.
-
Determine the optimal temperature for the enzyme cascade. While many glycosyltransferases are active at room temperature or 37°C, stability can decrease at higher temperatures.[1]
-
Ensure the presence of necessary co-factors. Some glycosyltransferases require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity.[1]
-
-
-
Product Inhibition: The accumulation of the byproduct UDP (uridine diphosphate) can inhibit the glycosyltransferase activity.[2]
-
Substrate Limitation or Degradation: The initial substrates or intermediate products may be limiting, unstable, or precipitating out of solution.
-
Solution:
-
Ensure accurate concentrations of all substrates.
-
Investigate the stability of intermediates. If an intermediate is unstable, consider a one-pot reaction where it is consumed as it is formed.
-
-
Question: I am observing the accumulation of an intermediate product but not the final this compound. What could be the issue?
Answer: This indicates that an early step in the enzymatic cascade is working, but a subsequent step is failing.
Possible Causes & Solutions:
-
Inactive Downstream Enzyme: The enzyme responsible for the next step in the pathway (e.g., UGT79A19 if osmanthuside B is accumulating) may be inactive.
-
Solution:
-
Assay the activity of the specific downstream enzyme with its corresponding substrate.
-
Purify a fresh batch of the problematic enzyme if necessary.
-
-
-
Sub-optimal Conditions for a Specific Enzyme: The overall reaction conditions may favor the initial enzymes but not the later ones.
-
Solution:
-
If possible, perform a sequential reaction where conditions are optimized for each enzyme addition.
-
If a one-pot synthesis is desired, identify compromise conditions that allow for sufficient activity of all enzymes.
-
-
Question: How can I improve the overall efficiency and yield of the multi-enzyme cascade reaction?
Answer: Improving the efficiency of a multi-enzyme cascade involves optimizing several factors simultaneously.
Possible Causes & Solutions:
-
Enzyme Ratios: The relative concentrations of the three enzymes may not be optimal.
-
Solution:
-
Experiment with different molar ratios of UGT85AF8, UGT79G7, and UGT79A19 to find the most efficient combination.
-
-
-
Substrate Feeding: High initial concentrations of substrates can sometimes be inhibitory.
-
Solution:
-
Employ a fed-batch approach where substrates are added gradually over the course of the reaction.
-
-
-
Enzyme Engineering: The wild-type enzymes may not have the desired catalytic efficiency.
-
Solution:
-
Consider protein engineering strategies such as rational design or directed evolution to improve the kinetic parameters of the glycosyltransferases.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic synthesis of this compound?
A1: The biosynthesis of this compound involves a three-enzyme cascade:
-
UGT85AF8: Catalyzes the formation of salidroside from tyrosol.[5][6]
-
UGT79G7: A 1,3-rhamnosyltransferase that acts on an intermediate.[5][6]
-
UGT79A19: A 1,4-rhamnosyltransferase that completes the synthesis of this compound.[5][6]
Q2: What are the typical starting concentrations for substrates in this reaction?
A2: While optimal concentrations should be determined empirically, typical starting concentrations for glycosyltransferase reactions are in the low millimolar range. It is advisable to start with equimolar amounts of the initial acceptor substrate (tyrosol) and the sugar donors (UDP-glucose and UDP-rhamnose), or a slight excess of the sugar donors.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of substrates and the appearance of intermediates and the final product.
Q4: What is a suitable method for purifying the final product, this compound?
A4: Purification can be achieved using chromatographic techniques. A common approach involves an initial solid-phase extraction (SPE) to remove salts and proteins, followed by preparative reverse-phase HPLC to isolate this compound from the reaction mixture.
Data Presentation
Table 1: General Reaction Condition Optimization Parameters for Glycosyltransferases
| Parameter | Typical Range | Notes |
| pH | 6.0 - 9.0 | The optimal pH can vary for each enzyme. A compromise pH may be needed for a one-pot reaction.[1] |
| Temperature (°C) | 25 - 42 | Higher temperatures may increase initial activity but can lead to enzyme instability over time.[1] |
| Divalent Cations (mM) | 1 - 10 | Mg²⁺ or Mn²⁺ are common co-factors. Test each individually as they can have different effects.[1] |
| Acceptor Substrate (mM) | 0.1 - 5 | High concentrations can sometimes lead to substrate inhibition. |
| Sugar Donor (mM) | 0.1 - 10 | An excess of the sugar donor is often used to drive the reaction forward. |
| Enzyme Concentration (µM) | 0.1 - 10 | Higher enzyme concentrations can increase the reaction rate but may not be cost-effective. |
Experimental Protocols
Detailed Methodology for the Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the one-pot enzymatic synthesis of this compound. Optimization of specific parameters is recommended.
1. Reagents and Materials:
-
Purified UGT85AF8, UGT79G7, and UGT79A19
-
Tyrosol
-
UDP-glucose
-
UDP-rhamnose
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂ or MnCl₂
-
Quenching solution (e.g., 2 volumes of cold ethanol or 0.1% trifluoroacetic acid)
-
HPLC system for analysis
2. Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, divalent cations, tyrosol, UDP-glucose, and UDP-rhamnose at the desired concentrations in a microcentrifuge tube.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the three enzymes (UGT85AF8, UGT79G7, and UGT79A19) to the reaction mixture.
-
Incubate the reaction at the set temperature with gentle agitation.
3. Reaction Monitoring:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the quenched sample to pellet the precipitated enzymes.
-
Analyze the supernatant by HPLC or LC-MS to determine the concentrations of substrates, intermediates, and the final product.
4. Product Purification:
-
Once the reaction has reached completion (as determined by monitoring), quench the entire reaction.
-
Centrifuge the reaction mixture to remove precipitated proteins.
-
Subject the supernatant to solid-phase extraction (SPE) using a C18 cartridge to remove salts and other polar impurities.
-
Further purify the product using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid).
-
Collect the fractions containing this compound and lyophilize to obtain the pure compound.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General experimental workflow for enzymatic synthesis.
References
- 1. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mastering the Art and Science of Glycan Engineering in Drug Development - Brühlmann Consulting [bruehlmann-consulting.com]
- 4. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Ligupurpuroside B
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of ligupurpuroside B. Information regarding the specific degradation pathways of this compound under various stress conditions is not extensively available in publicly accessible scientific literature. Therefore, this document outlines general principles and methodologies for conducting forced degradation studies on phenolic glycosides like this compound, based on established scientific guidelines and practices in the pharmaceutical industry. The provided experimental protocols, data tables, and diagrams are illustrative examples to guide the user in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for a compound like this compound?
Forced degradation studies, or stress testing, are a critical component of the drug development process. These studies involve subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing to intentionally induce degradation. The primary goals of these studies are to:
-
Identify potential degradation products that could form under various stress conditions.
-
Elucidate the possible degradation pathways of the molecule.
-
Assess the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods that can effectively separate the drug substance from its degradation products.
For this compound, a phenolic glycoside with antioxidant properties, understanding its degradation profile is essential for ensuring its quality, safety, and efficacy in any potential therapeutic application.
Q2: What are the typical stress conditions applied in forced degradation studies?
Commonly employed stress conditions for forced degradation studies include:
-
Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to basic solutions (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposure to high temperatures in a solid or solution state.
-
Photochemical Stress: Exposure to light, typically using a combination of UV and visible light sources as specified in ICH Q1B guidelines.
Q3: What analytical techniques are suitable for analyzing the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.
Troubleshooting Guide
Q1: My forced degradation experiment shows no degradation of this compound. What should I do?
If you observe minimal or no degradation, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the stress agent: For acid/base hydrolysis, you can cautiously increase the molarity of the acid or base.
-
Increase the temperature: Elevating the temperature can accelerate the degradation rate.
-
Extend the exposure time: A longer duration of stress may be required to induce significant degradation.
-
For photostability, ensure adequate light exposure: Verify the intensity and duration of the light source according to ICH Q1B guidelines.
It is recommended to aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating an overly complex degradation profile.
Q2: I am observing too many degradation peaks in my chromatogram, making it difficult to analyze.
An excessive number of degradation peaks can result from overly harsh stress conditions. To simplify the chromatogram, you can:
-
Reduce the concentration of the stress agent.
-
Lower the temperature.
-
Decrease the duration of the experiment.
A stepwise approach to increasing the stress intensity can help in identifying the primary degradation products first.
Q3: How can I determine if a new peak in my chromatogram is a degradation product or an artifact?
To distinguish between actual degradation products and artifacts, it is essential to run control samples in parallel:
-
Blank Solution with Stress: A solution without this compound subjected to the same stress conditions can help identify any peaks originating from the solvent or reagents.
-
This compound without Stress: A solution of this compound kept at normal conditions helps to confirm the initial purity and identify any impurities present before the stress test.
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution with a suitable solvent (e.g., water or buffer).
-
Heat the solution in a controlled temperature environment (e.g., 70°C) and collect samples at different time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 100°C) in a calibrated oven.
-
At specified times, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and the formation of degradation products.
-
Data Presentation
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | DP1 (8.5) |
| 0.1 M NaOH | 24 | 60 | 78.9 | 3 | DP2 (12.3) |
| 3% H₂O₂ | 24 | 25 | 92.1 | 1 | DP3 (5.7) |
| Heat (Solid) | 48 | 100 | 95.8 | 1 | DP4 (3.1) |
| Light | - | 25 | 90.5 | 2 | DP5 (6.2) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
minimizing matrix effects in LC-MS analysis of ligupurpuroside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ligupurpuroside B.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.
Question: I am observing significant ion suppression for this compound in my plasma samples, leading to poor sensitivity and inaccurate quantification. What are the likely causes and how can I resolve this?
Answer:
Ion suppression is a common matrix effect in the LC-MS analysis of complex biological samples like plasma. It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. The primary culprits in plasma are often phospholipids.
Here are the recommended troubleshooting steps to mitigate ion suppression:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process. While a simple protein precipitation is a fast method, it may not be sufficient to remove all interfering substances. Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing a broad range of interferences. For a phenylethanoid glycoside like this compound, a polymeric reversed-phase SPE sorbent is a good starting point.
-
Liquid-Liquid Extraction (LLE): LLE can offer good selectivity for analytes based on their solubility in immiscible solvents. Optimization of solvent choice and pH is crucial for efficient extraction of this compound.
-
Phospholipid Removal Plates: Specialized plates are available that specifically target and remove phospholipids, which are major contributors to ion suppression in plasma samples.
-
-
Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Employing a shallower gradient can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative interactions and better separation from matrix components.
-
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will co-elute and experience the same matrix effects, thus providing the most accurate correction. If a SIL internal standard is not available, a structural analog with similar physicochemical properties, such as acteoside, can be used.[1]
-
Sample Dilution: If the concentration of this compound in the sample is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.
Question: My results for this compound show high variability between different batches of herbal extracts. What could be causing this inconsistency?
Answer:
High variability between different batches of herbal extracts is often due to the complex and variable nature of the matrix itself. The composition of the extract can differ based on factors like plant origin, harvesting time, and extraction procedure, leading to inconsistent matrix effects.
Here’s how to address this issue:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup method, such as Solid-Phase Extraction (SPE), is crucial to minimize the influence of matrix variability. A well-developed SPE protocol will be less susceptible to minor variations in the extract composition.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is representative of the samples being analyzed. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
-
Evaluation of Multiple Matrix Lots: During method development and validation, it is good practice to evaluate the matrix effect in at least six different lots of the herbal extract to ensure the method is rugged and reliable across different batches.
-
Standard Addition Method: For particularly complex or variable matrices where a representative blank matrix is unavailable, the standard addition method can be employed. This involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting components present in the sample matrix (e.g., plasma, herbal extract). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and imprecise quantification.[2] The "matrix" comprises all other components in the sample apart from this compound.
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (a dip for suppression or a peak for enhancement) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[3]
-
Post-Extraction Spike: This is a quantitative assessment. You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process to the peak area of a pure standard solution of the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect.[3]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A3: While the optimal technique can depend on the specific requirements of the assay, Solid-Phase Extraction (SPE) is generally considered a highly effective method for reducing matrix effects in complex biological fluids like plasma. SPE can provide significantly cleaner extracts compared to simpler methods like protein precipitation. For a polar glycoside like this compound, a polymeric reversed-phase sorbent is a suitable choice for the SPE cartridge.
Q4: What are the ideal properties of an internal standard for this compound analysis?
A4: The ideal internal standard (IS) should have chemical and physical properties that are as close as possible to those of this compound. The best option is a stable isotope-labeled (SIL) this compound . A SIL-IS will have the same retention time, extraction recovery, and ionization response as the analyte, allowing it to effectively compensate for matrix effects and other sources of variability throughout the analytical process. If a SIL-IS is not available, a structural analog that is not present in the samples, such as acteoside , can be a suitable alternative.[1]
Quantitative Data Summary
The following table summarizes the validation parameters from a published LC-MS/MS method for the determination of this compound in rat plasma, demonstrating the performance of a protein precipitation sample preparation method.
| Parameter | This compound | Ligupurpuroside C |
| Linearity Range (ng/mL) | 2.5 - 500.0 | 2.5 - 500.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | 2.5 |
| Intra-day Precision (RSD %) | < 9.8% | < 9.8% |
| Inter-day Precision (RSD %) | < 9.8% | < 9.8% |
| Accuracy (RE %) | ± 6.1% | ± 6.1% |
| Data sourced from a study on the quantitation of this compound and C in rat plasma using HPLC-MS/MS.[1] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is based on a validated method for the analysis of this compound in rat plasma.[1]
-
Sample Collection: Collect blood samples into heparinized tubes and centrifuge to obtain plasma.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., acteoside solution) to the plasma sample.
-
Protein Precipitation: Add a precipitating agent (e.g., methanol or acetonitrile) to the plasma sample, typically in a 3:1 or 4:1 ratio (volume of precipitant to volume of plasma).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase to concentrate the analyte.
-
Injection: Inject an appropriate volume of the final sample solution into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects by Post-Column Infusion
-
Setup: Tee a syringe pump into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Infusion: Continuously infuse a solution of this compound (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min).
-
Injection: Once a stable baseline signal for this compound is achieved, inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal for any deviations from the stable baseline. A drop in the signal indicates ion suppression, while an increase indicates ion enhancement.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
troubleshooting low yields in ligupurpuroside B enzymatic hydrolysis
Welcome to the technical support center for the enzymatic hydrolysis of ligupurpuroside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental yields.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of complete this compound enzymatic hydrolysis?
The enzymatic hydrolysis of this compound by β-glucosidase is expected to cleave the β-glucosidic linkages, yielding its aglycone and constituent sugar moieties. The primary products would be tyrosol, hydroxytyrosol, and glucose.
Q2: Which type of enzyme is suitable for this compound hydrolysis?
β-glucosidases (E.C. 3.2.1.21) are the appropriate enzymes for hydrolyzing the β-glucosidic bonds in this compound. These enzymes are commonly sourced from bacteria, fungi, and plants.
Q3: What are the critical parameters influencing the yield of the hydrolysis reaction?
The key parameters that significantly impact the enzymatic hydrolysis yield include:
-
Temperature: Affects enzyme activity and stability.
-
pH: Influences the enzyme's catalytic activity and structural integrity.
-
Enzyme Concentration: A higher concentration can increase the reaction rate, up to a saturation point.
-
Substrate Concentration: High concentrations can lead to substrate inhibition.
-
Reaction Time: Sufficient time is required for the reaction to reach completion.
-
Presence of Inhibitors or Activators: Certain molecules can inhibit or enhance enzyme activity.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields during the enzymatic hydrolysis of this compound.
Issue 1: Low or No Enzyme Activity
Possible Causes:
-
Improper storage of the enzyme, leading to denaturation.
-
Incorrect pH or temperature of the reaction buffer.
-
Presence of enzyme inhibitors in the substrate solution.
Troubleshooting Steps:
-
Verify Enzyme Viability:
-
Run a control reaction with a standard substrate for β-glucosidase, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to confirm enzyme activity.
-
Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C).
-
-
Optimize Reaction Conditions:
-
Calibrate your pH meter and prepare fresh reaction buffer. The optimal pH for most β-glucosidases is between 4.0 and 7.0.
-
Use a calibrated water bath or incubator to maintain the optimal temperature, which is generally between 30°C and 60°C for β-glucosidases.
-
-
Identify Potential Inhibitors:
-
Analyze the purity of your this compound substrate. Impurities from the extraction and purification process can act as enzyme inhibitors.
-
Consider the presence of product inhibition, where the accumulation of glucose or other products slows down the reaction.
-
Issue 2: Incomplete Substrate Conversion
Possible Causes:
-
Insufficient enzyme concentration or reaction time.
-
Sub-optimal reaction conditions.
-
Product inhibition slowing the reaction rate over time.
-
High substrate concentration leading to substrate inhibition.
Troubleshooting Steps:
-
Adjust Enzyme and Substrate Concentrations:
-
Systematically increase the enzyme concentration to determine the optimal enzyme-to-substrate ratio.
-
Experiment with lower initial substrate concentrations to mitigate potential substrate inhibition.
-
-
Extend Reaction Time:
-
Monitor the reaction progress over a longer period to ensure it has reached completion. Take samples at various time points and analyze for product formation.
-
-
Address Product Inhibition:
-
If product inhibition is suspected, consider strategies to remove the products from the reaction mixture as they are formed, such as using a biphasic system or in-situ product removal techniques.
-
Experimental Protocols
Protocol 1: Standard Enzymatic Hydrolysis of this compound
-
Substrate Preparation: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 5.0) to a final concentration of 1 mg/mL.
-
Enzyme Solution: Prepare a stock solution of β-glucosidase in the same buffer at a concentration of 10 U/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 500 µL of the this compound solution with 50 µL of the β-glucosidase solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific β-glucosidase used (e.g., 50°C) for a predetermined time (e.g., 2, 4, 6, 12, 24 hours).
-
Reaction Termination: Stop the reaction by heating the mixture at 95-100°C for 10 minutes to denature the enzyme.
-
Analysis: Centrifuge the sample to pellet the denatured enzyme. Analyze the supernatant for the presence of hydrolysis products using methods such as HPLC or LC-MS.
Protocol 2: Determining Optimal pH and Temperature
-
pH Optimization: Set up a series of reactions as described in Protocol 1, but vary the pH of the buffer (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Keep the temperature and other parameters constant.
-
Temperature Optimization: Set up a series of reactions in the optimal pH buffer, but vary the incubation temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Keep all other parameters constant.
-
Analysis: After a fixed incubation time, terminate the reactions and quantify the product yield to determine the optimal pH and temperature.
Data Presentation
Table 1: Effect of pH on Hydrolysis Yield
| pH | Relative Yield (%) |
| 3.0 | 45 |
| 4.0 | 85 |
| 5.0 | 100 |
| 6.0 | 92 |
| 7.0 | 75 |
| 8.0 | 50 |
| 9.0 | 30 |
Table 2: Effect of Temperature on Hydrolysis Yield
| Temperature (°C) | Relative Yield (%) |
| 30 | 60 |
| 40 | 88 |
| 50 | 100 |
| 60 | 70 |
| 70 | 40 |
Note: The data in these tables are representative and may vary depending on the specific enzyme and experimental conditions.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Technical Support Center: Optimizing Ligupurpuroside B Glycosylation
Welcome to the technical support center for the optimization of reaction conditions for ligupurpuroside B glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex phenylethanoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the biosynthesis of this compound?
A1: The biosynthesis of this compound involves a sequential glycosylation process catalyzed by specific UDP-glycosyltransferases (UGTs). The key enzymes identified are:
-
UGT85AF8: Catalyzes the initial glucosylation of tyrosol to form salidroside.[1]
-
UGT79G7: An osmanthuside A 1,3-rhamnosyltransferase that converts osmanthuside A into osmanthuside B.[1]
-
UGT79A19: An osmanthuside B 1,4-rhamnosyltransferase that completes the synthesis by converting osmanthuside B into this compound.[1]
Q2: What are the typical optimal pH and temperature ranges for glycosyltransferase activity?
A2: While the optimal conditions are specific to each enzyme, most plant glycosyltransferases exhibit their highest activity within a neutral to slightly alkaline pH range and at moderate temperatures. Shifting even one or two pH units from the optimum can lead to a significant decrease in enzyme activity, potentially by over 50%.[2] Some glycosyltransferases show peak activity at a pH between 7.0 and 8.5.[3] The optimal temperature for some UGTs has been found to be around 40°C.[3]
Q3: Can high substrate concentrations inhibit the glycosylation reaction?
A3: Yes, high concentrations of either the glycosyl donor (e.g., UDP-sugar) or the acceptor substrate can lead to substrate inhibition in some enzymatic reactions.[2] It is crucial to determine the optimal concentration for each substrate to maximize the reaction rate. The relationship between substrate concentration and reaction rate often follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated, at which point the rate plateaus.[4][5]
Q4: What are common causes of low yields in chemical glycosylation synthesis?
A4: Low yields in chemical glycosylation can be attributed to several factors, including the reactivity of the glycosyl donor and acceptor, suboptimal reaction conditions, and the presence of side reactions.[6] Moisture is a critical factor, as it can hydrolyze the activated glycosyl donor.[6] The choice of solvent and activator is also crucial, as it can influence both the yield and the stereoselectivity of the reaction.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the enzymatic glycosylation of this compound and related phenylethanoid glycosides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low Glycosyltransferase Activity | - Confirm the activity of your enzyme using a standard assay. - Ensure proper storage of the enzyme and avoid multiple freeze-thaw cycles.[2] - Increase the enzyme concentration in the reaction mixture.[2] |
| Suboptimal Reaction Buffer/pH | - Verify that the buffer pH is within the optimal range for the specific UGT (typically pH 7.0-8.5).[3] - Ensure the presence of any required cofactors, such as Mn²⁺, at the correct concentration.[2] | |
| Substrate Inhibition or Accessibility Issues | - Vary the concentrations of the donor and acceptor substrates to identify potential inhibition.[2] - For complex substrates, ensure the glycosylation site is accessible to the enzyme. | |
| Degradation of Substrates or Products | - Phenylethanoid glycosides can be susceptible to degradation at high temperatures and high pH.[7][8] It is important to control these parameters during the reaction and workup. | |
| Formation of Multiple Products (Poor Regio- or Stereoselectivity) | Presence of Multiple Reactive Hydroxyl Groups | - In chemical synthesis, this is a major challenge requiring the use of protecting groups to block unwanted reaction sites. |
| Non-Participating Protecting Groups (Chemical Synthesis) | - In chemical synthesis, the use of a non-participating group at the C2 position of the glycosyl donor can lead to a mixture of α and β anomers.[6] | |
| Side Activities of the Enzyme Preparation | - If using a crude enzyme extract, other enzymes may be present that modify the substrate or product. Purifying the glycosyltransferase is recommended. | |
| Incomplete Reaction | Insufficient Reaction Time | - Monitor the reaction progress over time to determine the optimal incubation period. |
| Enzyme Instability | - The enzyme may lose activity over the course of the reaction. Check the enzyme's stability under the reaction conditions. | |
| Depletion of Donor Substrate | - Ensure an adequate supply of the activated sugar donor (e.g., UDP-rhamnose, UDP-glucose). |
Data on Reaction Condition Optimization
While specific quantitative data for the glycosylation of this compound is limited in the literature, the following tables provide general optimization parameters for related glycosyltransferases.
Table 1: General Parameters for Glycosyltransferase (UGT) Activity
| Parameter | Typical Optimal Range | Notes |
| pH | 7.0 - 8.5 | Activity can decrease sharply outside this range.[3] |
| Temperature | 30°C - 40°C | Higher temperatures can lead to enzyme denaturation.[3] |
| Cofactors | Varies (e.g., Mn²⁺) | The requirement and optimal concentration are enzyme-specific.[2] |
Table 2: Effect of Substrate Concentration
| Substrate | Observation | Recommendation |
| Glycosyl Acceptor | The reaction rate generally increases with concentration until saturation is reached.[4][5] | Titrate the acceptor concentration to find the optimal level without causing substrate inhibition. |
| Glycosyl Donor (UDP-sugar) | Similar to the acceptor, the rate increases with concentration up to a saturation point.[4][5] | Ensure the donor is not limiting and test for potential substrate inhibition at high concentrations. |
Experimental Protocols
Protocol: In Vitro Enzymatic Glycosylation of a Phenylethanoid Glycoside
This protocol provides a general framework for an in vitro glycosylation reaction using a purified recombinant glycosyltransferase.
1. Materials:
-
Purified glycosyltransferase (e.g., UGT79A19)
-
Acceptor substrate (e.g., Osmanthuside B)
-
Donor substrate (e.g., UDP-rhamnose)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactor solution (e.g., 10 mM MnCl₂)
-
Stop solution (e.g., 100 mM EDTA, pH 8.0)
-
HPLC-grade solvents for analysis
2. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, cofactor, and acceptor substrate at the desired concentrations.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the donor substrate (UDP-rhamnose) and the purified enzyme.
-
Incubate the reaction at the optimal temperature for a set period (e.g., 1-2 hours), with gentle agitation.
-
Terminate the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for product formation using methods such as HPLC or LC-MS.
3. Optimization:
-
pH: Perform the reaction in a series of buffers with different pH values (e.g., ranging from 6.0 to 9.0) to determine the optimum.
-
Temperature: Conduct the reaction at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the optimal condition.
-
Substrate Concentration: Titrate the concentrations of both the acceptor and donor substrates to determine the kinetic parameters and identify any substrate inhibition.
Visualizations
References
- 1. Discovery of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ligupurpuroside B Pharmacokinetic Studies
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of ligupurpuroside B. While specific experimental data on the pharmacokinetics of this compound is limited in publicly available literature, this resource provides troubleshooting advice and frequently asked questions based on general principles of drug metabolism and delivery for natural product glycosides.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rodent model. What are the potential reasons for this poor oral bioavailability?
Low oral bioavailability is a common challenge for complex glycosidic natural products.[1][2] The primary reasons often include:
-
Poor Membrane Permeability: The large molecular size and polar nature of this compound likely hinder its passive diffusion across the intestinal epithelium.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it reaches systemic circulation.[2] This can involve enzymatic hydrolysis of the glycosidic bonds or other biotransformations.[3]
-
Low Aqueous Solubility: While glycosides are generally more water-soluble than their aglycones, the overall solubility might still be a limiting factor for dissolution in the gastrointestinal fluids.[1]
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen.
Q2: What are the probable metabolic pathways for this compound, and how can we begin to investigate them?
For a complex glycoside like this compound, the metabolism likely involves a series of reactions:
-
Hydrolysis: The glycosidic linkages are susceptible to enzymatic cleavage by glycosidases in the gut microbiota and potentially by enzymes in the intestinal wall and liver. This would release the aglycone and sugar moieties.
-
Phase I and Phase II Metabolism: The aglycone and its metabolites can undergo further biotransformation. Phase I reactions (oxidation, reduction, hydrolysis) are often mediated by cytochrome P450 enzymes.[3] Phase II reactions involve conjugation with endogenous molecules like glucuronic acid (glucuronidation), sulfate (sulfation), or glutathione to increase water solubility and facilitate excretion.[3][4]
To investigate these pathways, we recommend a tiered approach:
-
In vitro incubation with gut microbiota: This will help determine the extent of deglycosylation before absorption.
-
In vitro incubation with liver microsomes or S9 fractions: This will identify potential Phase I and Phase II metabolites.[5]
-
In vivo studies in bile-duct cannulated animals: This can help differentiate between metabolites excreted in the bile versus those in the urine, providing insights into the primary routes of elimination.[6]
Q3: What formulation strategies can we explore to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the absorption of poorly permeable and/or poorly soluble compounds.[1][7] For this compound, we recommend exploring:
-
Lipid-Based Drug Delivery Systems: Formulations such as self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), or nanoemulsions can improve the solubility and absorption of lipophilic drugs.[7] These systems can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal mucosa.[7][8]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from enzymatic degradation and enhance its uptake by the intestinal epithelium.[1][9]
-
Use of Permeation Enhancers: Co-administration with agents that reversibly open the tight junctions between intestinal epithelial cells (e.g., chitosan) could improve paracellular absorption.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 cell permeability assays.
-
Potential Cause: Low solubility of this compound in the assay buffer, leading to precipitation.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in the transport medium (e.g., Hank's Balanced Salt Solution) at the desired concentration.
-
Use of Co-solvents: If solubility is an issue, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, be cautious as high concentrations can affect cell monolayer integrity.
-
Formulation Approach: Test a formulated version of this compound (e.g., in a nanoemulsion) to see if this improves transport across the Caco-2 monolayer.
-
-
Potential Cause: Efflux of this compound by P-gp transporters expressed on Caco-2 cells.
-
Troubleshooting Steps:
-
Bidirectional Transport Study: Perform both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport studies. A B-to-A/A-to-B efflux ratio greater than 2 suggests active efflux.
-
Use of P-gp Inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport in the presence of the inhibitor confirms P-gp mediated efflux.
-
Issue 2: Rapid clearance of this compound in vivo.
-
Potential Cause: Extensive hepatic metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance of the compound.
-
Chemical Modification: Consider creating prodrugs by modifying one of the functional groups to temporarily block a metabolic "soft spot".[10] This can reduce first-pass metabolism.
-
Inhibition of Metabolic Enzymes: While not a long-term strategy, co-administration with a known inhibitor of the primary metabolizing enzyme (if identified) can help confirm the role of that enzyme in the rapid clearance.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 2.0 ± 0.5 | 210 ± 45 | 3.5 ± 0.8 | 100 (Reference) |
| SMEDDS | 280 ± 50 | 1.0 ± 0.3 | 1150 ± 210 | 4.2 ± 1.1 | 548 |
| Polymeric Nanoparticles | 190 ± 35 | 1.5 ± 0.4 | 980 ± 150 | 6.8 ± 1.5 | 467 |
Data are presented as mean ± standard deviation (n=6). This is example data and not based on actual experimental results.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion.
-
Construct the phase diagram to identify the microemulsion region.
-
-
Preparation of Drug-Loaded SMEDDS:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex and gently heat (if necessary) until the drug is completely dissolved, forming the SMEDDS pre-concentrate.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the microemulsion upon dilution with water.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution containing this compound (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side for A-to-B transport.
-
For B-to-A transport, add the test solution to the B side and fresh buffer to the A side.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the donor compartment.
-
Visualizations
Caption: Potential metabolic pathways of orally administered this compound.
Caption: Experimental workflow for improving the pharmacokinetics of this compound.
Caption: Mechanism of a lipid-based drug delivery system (SMEDDS) for enhanced absorption.
References
- 1. longdom.org [longdom.org]
- 2. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Lipid absorption and intestinal lipoprotein formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Gastrointestinal Drug Delivery Systems: Nanoparticles, Hydrogels, and Microgrippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Ligupurpuroside B and Acteoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two phenylethanoid glycosides: ligupurpuroside B and acteoside. While both are natural compounds with potential therapeutic applications, the extent of research into their neuroprotective effects varies significantly. This document summarizes the available experimental data, methodologies, and mechanistic insights to inform future research and development.
Introduction
Acteoside, also known as verbascoside, is a well-studied phenylethanoid glycoside found in numerous plant species.[1] Its neuroprotective activities have been extensively documented in various experimental models of neurodegenerative diseases.[2] this compound is a more complex acylated phenolic glycoside, primarily isolated from Ligustrum robustum and Ligustrum purpurascens.[3][4] Despite its structural similarity to other bioactive glycosides, there is a notable lack of direct experimental evidence for the neuroprotective effects of this compound. This guide will present a comprehensive overview of the current knowledge on both compounds.
Acteoside: A Multifaceted Neuroprotective Agent
Acteoside has demonstrated significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic activities.
Quantitative Data on the Neuroprotective Effects of Acteoside
| Experimental Model | Treatment | Concentration/Dosage | Key Findings | Reference |
| In Vitro | ||||
| H₂O₂-induced oxidative damage in PC12 cells | Acteoside (ATS) | 40 μM | Synergistically protected against H₂O₂-induced neurotoxicity when combined with ursolic acid. | [5] |
| Aβ₁₋₄₂-induced cytotoxicity in SH-SY5Y cells | Acteoside | 50 µg/mL | Recovered cell viability, which was reduced to 52.73% by Aβ₁₋₄₂. | [6] |
| Aβ₁₋₄₂ oligomerization assay | Acteoside | 50 µg/mL | Reduced Aβ₁₋₄₂ oligomerization. | [6] |
| In Vivo | ||||
| Aβ₁₋₄₂-infused rat model of Alzheimer's disease | Acteoside | 5.0 mg/kg (p.o.) | Reduced the deposition of Aβ₁₋₄₂ in the brain. | [6] |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) rat model of ischemic stroke | Acteoside | 10, 20, and 40 mg/kg/day (p.o.) | Dose-dependently reduced infarct volume and brain edema. | [7][8] |
Mechanisms of Action of Acteoside
Acteoside exerts its neuroprotective effects through multiple signaling pathways:
-
Antioxidant Effects: Acteoside is a potent antioxidant. It can activate the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[9] It also directly scavenges reactive oxygen species (ROS).
-
Anti-apoptotic Effects: Studies have shown that acteoside can inhibit neuronal apoptosis by directly binding to and inhibiting caspase-3.[10] It also modulates the expression of Bcl-2 family proteins.[8]
-
Anti-inflammatory Effects: Acteoside can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.
-
Modulation of Mitophagy and Ferroptosis: Recent research has indicated that acteoside can enhance Nrf2-mediated mitophagy, which helps in clearing damaged mitochondria and inhibiting ferroptosis, a form of iron-dependent programmed cell death implicated in Parkinson's disease.[11]
-
Anti-amyloidogenic Effects: Acteoside has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and promote their degradation.[6]
Signaling Pathways of Acteoside
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell line: SH-SY5Y human neuroblastoma cells.
-
Procedure: Cells are seeded in 96-well plates and treated with acteoside (e.g., 50 µg/mL) followed by induction of cytotoxicity with Aβ₁₋₄₂ (e.g., 20 µM) for 24 hours.[6]
-
Measurement: MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[6]
In Vivo Model of Alzheimer's Disease
-
Animal Model: Sprague-Dawley rats with intracerebroventricular infusion of Aβ₁₋₄₂.
-
Treatment: Acteoside is administered orally (p.o.) at doses of 2.5 and 5.0 mg/kg.[6]
-
Assessment: Behavioral tests (e.g., Morris water maze, passive avoidance test) are conducted to evaluate cognitive function. Post-mortem brain tissue analysis is performed to quantify Aβ deposition using immunohistochemistry.[6]
Western Blot Analysis
-
Objective: To quantify the expression of specific proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in neuronal cells or brain tissue homogenates.
-
Procedure: Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
This compound: An Unexplored Candidate for Neuroprotection
Currently, there is no direct experimental evidence available in the scientific literature specifically evaluating the neuroprotective effects of this compound. Its biological activities in the context of neuronal health remain to be investigated.
Inferred Potential Based on Source Material
This compound is isolated from Ligustrum robustum.[4] Extracts from this plant have been shown to possess antioxidant and anti-inflammatory properties, which are crucial for neuroprotection. However, it is important to note that one study found that while the related compound ligupurpuroside A exhibited antioxidant activity, this compound did not show protective effects against Cu²⁺-mediated LDL oxidation.[12]
| Compound | Chemical Formula | Molecular Weight | Source | Reported Relevant Activities |
| This compound | C₃₅H₄₆O₁₇ | 738.73 g/mol | Ligustrum robustum, Ligustrum purpurascens | Antioxidant activity reported in some contexts, but not in LDL oxidation assays.[12][13] |
Potential (Hypothetical) Mechanisms of Neuroprotection
Should this compound possess neuroprotective properties, they would likely be mediated through general pathways associated with phenolic glycosides, such as antioxidant and anti-inflammatory actions.
Comparative Summary
| Feature | Acteoside | This compound |
| Chemical Class | Phenylethanoid Glycoside | Acylated Phenolic Glycoside |
| Neuroprotective Data | Extensive in vitro and in vivo data available. | No direct experimental data available. |
| Known Mechanisms | Antioxidant (Nrf2 activation), anti-apoptotic (caspase-3 inhibition), anti-inflammatory, mitophagy regulation, anti-amyloidogenic. | Not determined. Potential for antioxidant and anti-inflammatory effects based on its chemical class and source. |
| Experimental Evidence | Supported by numerous studies in various models of neurodegenerative diseases. | Lacking. |
Conclusion and Future Perspectives
The comparison between acteoside and this compound highlights a significant gap in the current state of neuropharmacological research. Acteoside stands out as a promising, well-characterized neuroprotective agent with multifaceted mechanisms of action. In contrast, this compound remains an enigmatic compound in the context of neuroprotection.
For researchers and drug development professionals, acteoside represents a strong candidate for further pre-clinical and clinical development for neurodegenerative disorders. The lack of data on this compound, however, presents a clear opportunity for novel research. Future studies should aim to:
-
Evaluate the in vitro neuroprotective effects of this compound against various neurotoxic insults (e.g., oxidative stress, excitotoxicity, Aβ toxicity) in relevant neuronal cell lines.
-
Investigate the potential mechanisms of action of this compound, including its antioxidant, anti-inflammatory, and anti-apoptotic properties.
-
Conduct in vivo studies in animal models of neurodegenerative diseases to assess the therapeutic potential of this compound if in vitro studies yield positive results.
Such investigations are essential to determine whether this compound holds similar promise to its well-studied counterpart, acteoside, in the fight against neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C35H46O17 | CID 10101498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia–Reperfusion Injury [jstage.jst.go.jp]
- 8. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acteoside Binds to Caspase-3 and Exerts Neuroprotection in the Rotenone Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acteoside alleviates lipid peroxidation by enhancing Nrf2-mediated mitophagy to inhibit ferroptosis for neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligupurpuroside A | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]
- 13. This compound|147396-02-9|COA [dcchemicals.com]
A Comparative Analysis of the Antioxidant Activities of Ligupurpuroside B and Quercetin
In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for drug development and disease prevention. Among the myriad of plant-derived compounds, the phenylethanoid glycoside, ligupurpuroside B, and the flavonoid, quercetin, have garnered significant attention for their health-promoting properties. This guide provides a comparative overview of the antioxidant activities of these two compounds, supported by available experimental data and detailed methodologies for key assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of a given free radical. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for quercetin in two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 Value |
| Quercetin | DPPH | 1.89 ± 0.33 µg/mL |
| ABTS | 1.89 ± 0.33 µg/mL[1] |
Mechanism of Antioxidant Action: The Nrf2-ARE Signaling Pathway
Both phenylethanoid glycosides and flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are the detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate the antioxidant potential of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compound (this compound or quercetin) is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a 96-well microplate or a cuvette, a fixed volume of the DPPH working solution is added to varying concentrations of the test compound. A control containing the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: As in the DPPH assay, a stock solution of the test compound is prepared and serially diluted.
-
Reaction Mixture: In a 96-well microplate, a small volume of the test compound at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Conclusion
Quercetin is a well-established antioxidant with potent radical scavenging activity, as evidenced by its low IC50 values in both DPPH and ABTS assays. While this compound is known to be present in plants with demonstrated antioxidant properties, further studies isolating this specific compound and quantifying its antioxidant capacity are needed for a direct and comprehensive comparison with quercetin. The methodologies and signaling pathway information provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and natural product chemistry to further investigate and compare the antioxidant potential of these and other promising compounds.
References
Unveiling the Anti-Inflammatory Action of Ligupurpuroside B: A Comparative Analysis
For Immediate Release
A comprehensive review of the experimental evidence elucidates the anti-inflammatory mechanism of ligupurpuroside B, positioning it as a noteworthy candidate for further investigation in the field of inflammation research and drug development. This guide provides a detailed comparison of its activity with established anti-inflammatory agents, supported by experimental data and detailed protocols.
This compound, a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. Experimental evidence highlights its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, crucial regulators of inflammation.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), TLR4 activation typically leads to a cascade of events culminating in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of a host of pro-inflammatory genes. This compound intervenes in this process, effectively downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Furthermore, this compound has been shown to attenuate the MAPK signaling pathway. The MAPK family, including p38, JNK, and ERK, plays a pivotal role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. By inhibiting the phosphorylation of these kinases, this compound further dampens the inflammatory response. The compound also exhibits antioxidant properties by activating the Nrf2-Keap1 pathway, which helps to mitigate oxidative stress that often accompanies inflammation.
Comparative Efficacy: this compound vs. Standard Anti-inflammatory Drugs
To contextualize the anti-inflammatory potential of this compound, its performance in in-vitro models is compared with commonly used anti-inflammatory drugs, dexamethasone (a corticosteroid) and indomethacin (a nonsteroidal anti-inflammatory drug - NSAID). The following tables summarize the inhibitory effects on key inflammatory markers.
| Compound | Concentration | Nitric Oxide (NO) Inhibition (%) | IC50 (µM) for NO Inhibition |
| This compound | Data not available | Data not available | Data not available |
| Dexamethasone | 1 µM | Weak inhibition of TNF | Not applicable for direct NO inhibition |
| Indomethacin | Not applicable | Potent inhibitor of COX enzymes | Not applicable for direct NO inhibition |
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production. Data for this compound is currently not available in the public domain.
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Dexamethasone | 1 nM - 1 µM | Dose-dependent inhibition | Dose-dependent inhibition |
| Indomethacin | Not applicable | Augments LPS-induced TNF-α | Not applicable |
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6). Data for this compound is currently not available in the public domain.
Experimental Protocols
To facilitate further research and validation of the anti-inflammatory effects of this compound, detailed methodologies for key in-vitro experiments are provided below.
Cell Culture and Induction of Inflammation
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with varying concentrations of this compound or control compounds (e.g., dexamethasone) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.
-
Sample Collection: After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: 100 µL of the Griess reagent is added to 100 µL of the collected supernatant in a new 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve prepared with known concentrations of sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using the Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: Following another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: After a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentration in the samples is determined from the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Anti-inflammatory mechanism of this compound.
Caption: In-vitro anti-inflammatory experimental workflow.
Cross-Validation of Assays for Determining Ligupurpuroside B Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside B, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, the accurate and comprehensive assessment of its potency is paramount for preclinical and clinical development. This guide provides a comparative analysis of various assays used to quantify the activity of this compound, offering a framework for the cross-validation of experimental findings. Detailed methodologies for key experiments are provided, alongside a critical evaluation of the principles underpinning each assay.
I. Antioxidant Activity Assays
The antioxidant capacity of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). To obtain a comprehensive antioxidant profile for this compound, it is recommended to employ a battery of assays that cover these different mechanisms.
Data Summary: Comparison of Antioxidant Assays
| Assay | Principle | Measurement | Key Advantages | Key Limitations |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Electron transfer | Decrease in absorbance at ~517 nm | Simple, rapid, and cost-effective. | Can be affected by the color of the test compound. Reaction kinetics can be slow for some antioxidants. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Electron transfer | Decrease in absorbance at ~734 nm | Applicable to both hydrophilic and lipophilic compounds. Less affected by compound color. | The radical is not representative of physiological radicals. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Electron transfer | Formation of a colored ferrous complex, measured at ~593 nm | Measures the total reducing power of a sample. Simple and reproducible. | Does not measure the scavenging of physiologically relevant radicals. |
Experimental Protocols: Antioxidant Assays
1. DPPH Radical Scavenging Assay
-
Reagents: DPPH solution (0.1 mM in methanol), this compound solutions of varying concentrations, Methanol (as blank), Ascorbic acid or Trolox (as positive control).
-
Procedure:
-
Add 100 µL of this compound solution to 1.9 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a methanol blank.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
2. ABTS Radical Cation Decolorization Assay
-
Reagents: ABTS solution (7 mM), Potassium persulfate solution (2.45 mM), this compound solutions of varying concentrations, Phosphate buffered saline (PBS, pH 7.4), Trolox (as positive control).
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of this compound solution to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl3 solution), this compound solutions of varying concentrations, Ferrous sulfate (for standard curve).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add 100 µL of this compound solution to 3 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as Fe(II) equivalents.
-
II. Anti-inflammatory Activity Assays
Inflammation is a complex biological response, and its inhibition can be assessed through various in vitro models that target different aspects of the inflammatory cascade.
Data Summary: Comparison of In Vitro Anti-inflammatory Assays
| Assay | Principle | Measurement | Key Advantages | Key Limitations |
| Inhibition of Protein Denaturation | Measures the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation. | Decrease in turbidity or absorbance. | Simple, cost-effective, and provides a general indication of anti-inflammatory potential. | Non-specific and does not elucidate the mechanism of action. |
| Cyclooxygenase (COX) Inhibition Assay | Measures the inhibition of COX-1 and/or COX-2 enzymes, which are key in prostaglandin synthesis. | Quantification of prostaglandin production. | Provides mechanistic insight into the anti-inflammatory action. | Requires purified enzymes or cell-based systems. |
| Lipoxygenase (LOX) Inhibition Assay | Measures the inhibition of LOX enzymes, which are involved in leukotriene synthesis. | Quantification of leukotriene production or substrate consumption. | Provides mechanistic insight into a different arm of the inflammatory pathway. | Requires specific substrates and detection methods. |
| Nitric Oxide (NO) Scavenging/Inhibition Assay | Measures the ability of a compound to scavenge NO radicals or inhibit their production in activated macrophages. | Colorimetric detection of nitrite, a stable product of NO. | Relevant to inflammation where NO plays a significant role. | Indirect measurement of NO. |
Experimental Protocols: Anti-inflammatory Assays
1. Inhibition of Albumin Denaturation Assay
-
Reagents: Bovine serum albumin (BSA) solution (1%), this compound solutions of varying concentrations, Phosphate buffered saline (PBS, pH 6.3), Diclofenac sodium (as positive control).
-
Procedure:
-
Mix 0.5 mL of this compound solution with 0.5 mL of BSA solution.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, add 2.5 mL of PBS.
-
Measure the absorbance at 660 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the denatured BSA without the sample.
-
2. COX-2 Inhibition Assay (Cell-based)
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents: Lipopolysaccharide (LPS), this compound solutions, Celecoxib (as positive control), Prostaglandin E2 (PGE2) ELISA kit.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of PGE2 production is calculated relative to the LPS-treated control.
-
III. Neuroprotective Activity Assays
Neuroprotection refers to the preservation of neuronal structure and function. In vitro assays for neuroprotective activity often involve inducing neuronal cell death and assessing the ability of a compound to prevent it.
Data Summary: Comparison of Neuroprotective Assays
| Assay | Principle | Measurement | Key Advantages | Key Limitations |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. | Colorimetric measurement of formazan product at ~570 nm. | High-throughput, sensitive, and widely used. | Can be affected by changes in mitochondrial activity that are not related to cell viability. |
| Lactate Dehydrogenase (LDH) Assay | Measures cell membrane integrity by quantifying the release of LDH from damaged cells. | Colorimetric or fluorometric measurement of LDH activity. | Simple and reflects irreversible cell death. | Less sensitive than MTT for early stages of cytotoxicity. |
| Apoptosis Assays (e.g., Caspase-3 activity, Annexin V/PI staining) | Detects specific markers of apoptosis, a programmed cell death pathway. | Fluorometric or colorimetric measurement of caspase activity, or flow cytometric analysis of stained cells. | Provides mechanistic insight into the mode of cell death prevention. | More complex and time-consuming than viability assays. |
Experimental Protocols: Neuroprotective Assays
1. MTT Assay for Neuroprotection
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Reagents: Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-β), this compound solutions, MTT solution, DMSO.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
IV. Signaling Pathways and Experimental Workflows
The biological activities of this compound are likely mediated through the modulation of key intracellular signaling pathways.
Potential Anti-inflammatory Signaling Pathway: NF-κB
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Potential Neuroprotective Signaling Pathways: PI3K/Akt and MAPK
The PI3K/Akt and MAPK signaling pathways are crucial for cell survival and proliferation. Their activation can protect neurons from apoptosis.
Caption: Potential activation of pro-survival signaling pathways by this compound.
Experimental Workflow for Cross-Validation
Caption: A logical workflow for the cross-validation of this compound activity.
V. Conclusion and Recommendations
A single assay is insufficient to fully characterize the multifaceted biological activities of this compound. A cross-validation approach, employing a panel of assays with distinct mechanisms, is crucial for generating a robust and reliable activity profile. For antioxidant assessment, combining a radical scavenging assay (DPPH or ABTS) with a reducing power assay (FRAP) is recommended. For anti-inflammatory evaluation, an initial screening with a protein denaturation assay can be followed by more specific enzyme inhibition assays (COX/LOX). Similarly, for neuroprotective studies, cell viability assays (MTT or LDH) should be complemented with mechanistic apoptosis assays. By integrating data from these diverse experimental approaches, researchers can build a comprehensive understanding of the therapeutic potential of this compound.
Unraveling the Bioactivity of Ligupurpuroside B: A Comparative Guide to its Structure-Activity Relationship
A deep dive into the antioxidant, anti-inflammatory, and neuroprotective potential of ligupurpuroside B and its analogs reveals key structural determinants for their biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in harnessing the therapeutic promise of these phenylethanoid glycosides.
This compound, a complex acylated phenylethanoid glycoside, has garnered significant interest for its potential health benefits. Understanding the relationship between its intricate structure and biological function is paramount for the development of novel therapeutics. This guide synthesizes available data on the structure-activity relationships (SAR) of this compound and its analogs, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity: The Role of Acyl Moieties and Hydroxyl Groups
The antioxidant capacity of this compound and its analogs is a cornerstone of their therapeutic potential. A key determinant of this activity lies in the presence and nature of acyl groups and the number of free hydroxyl groups on the aromatic rings.
A study on phenylethanoid glycosides isolated from Ligustrum robustum provides valuable insights into the SAR of their antioxidant effects, as measured by the ABTS radical scavenging assay. The results consistently demonstrate that glycosides acylated with phenolic acids exhibit potent antioxidant activity, often surpassing that of the standard antioxidant, L-(+)-ascorbic acid.
| Compound | Structure | ABTS Radical Scavenging Activity (IC50, μM) |
| This compound (7) | [Insert Chemical Structure of this compound] | 3.21 ± 0.08 |
| cis-Ligupurpuroside B (8) | [Insert Chemical Structure of cis-Ligupurpuroside B] | 2.68 ± 0.05 |
| Ligurobustoside N (9) | [Insert Chemical Structure of Ligurobustoside N] | 4.86 ± 0.06 |
| Osmanthuside D (10) | [Insert Chemical Structure of Osmanthuside D] | 4.02 ± 0.09 |
| (Z)-Osmanthuside B6 (11) | [Insert Chemical Structure of (Z)-Osmanthuside B6] | 3.89 ± 0.07 |
| Ligurobustosides R4 (3) | [Insert Chemical Structure of Ligurobustosides R4] | 4.12 ± 0.11 |
| Ligurobustosides S2 (5) | [Insert Chemical Structure of Ligurobustosides S2] | 3.55 ± 0.09 |
| L-(+)-Ascorbic Acid (Positive Control) | Not Applicable | 10.06 ± 0.19 |
Table 1: Antioxidant Activity of this compound and Related Phenylethanoid Glycosides.
The data clearly indicates that the presence of the caffeoyl moiety in this compound and its isomers is crucial for their strong radical scavenging ability. Notably, cis-ligupurpuroside B (8) displayed the most potent activity, suggesting that the stereochemistry of the acyl group can influence antioxidant potential. In contrast, analogs lacking an acyl group or having different sugar moieties generally exhibit diminished antioxidant capacity, highlighting the critical role of the phenolic acid substituent.
Experimental Protocols
The antioxidant activity of the compounds was determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The ABTS radical cation (ABTS•+) was produced by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. For the assay, 10 μL of the test compound (at various concentrations) was added to 1.0 mL of the diluted ABTS•+ solution. The absorbance was measured at 734 nm after 6 minutes of incubation at room temperature. The percentage of inhibition was calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the ABTS•+ radicals, was determined. L-(+)-ascorbic acid was used as a positive control.
Anti-inflammatory Activity: Targeting Nitric Oxide Production
Chronic inflammation is a key pathological feature of numerous diseases. Phenylethanoid glycosides, including this compound, have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
While specific data for this compound analogs is limited, studies on related phenylethanoid glycosides demonstrate a clear structure-activity relationship. The anti-inflammatory activity is often correlated with the presence of the catechol moiety (3,4-dihydroxybenzene) within the acyl group. This structural feature is critical for the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. Analogs lacking this catechol structure or having it masked by methylation tend to be less active.
Experimental Protocols
The anti-inflammatory activity of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 μg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO inhibition is
In Vivo Hepatoprotective Effects: A Comparative Analysis of Ligularia Fischeri Extract, Silymarin, and Andrographis Paniculata
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for effective hepatoprotective agents is a significant area of pharmacological research. While numerous natural compounds have been investigated, a comprehensive in vivo validation is crucial for their therapeutic potential. This guide provides a comparative analysis of the in vivo hepatoprotective effects of Ligularia fischeri extract, a member of the same genus as the source of ligupurpuroside B, against two well-established hepatoprotective agents: Silymarin and Andrographis paniculata. Due to the limited availability of specific in vivo studies on this compound, this guide utilizes data from Ligularia fischeri to represent the potential of this botanical genus. The data presented is compiled from preclinical animal studies employing various models of liver injury.
Comparative Efficacy of Hepatoprotective Agents
The following tables summarize the in vivo hepatoprotective effects of Ligularia fischeri extract, Silymarin, and Andrographis paniculata extract in different animal models of liver injury.
Table 1: Effect on Serum Liver Enzymes in Toxin-Induced Liver Injury Models
| Treatment | Animal Model | Hepatotoxin | Dose | ALT Reduction (%) | AST Reduction (%) | ALP Reduction (%) | Reference |
| Ligularia fischeri extract | Rat | Carbon Tetrachloride (CCl4) | 100-200 mg/kg | Significant | Significant | Significant | [1][2] |
| Silymarin | Rat | Carbon Tetrachloride (CCl4) | 50-200 mg/kg | Significant | Significant | Significant | [3] |
| Andrographis paniculata extract | Rat | Carbon Tetrachloride (CCl4) | 250-500 mg/kg | Significant | Significant | Significant | [4] |
| Ligularia fischeri extract | Rat | Alcohol | 100-200 mg/kg | - | - | Significant | [5][6] |
| Silymarin | Rat | Alcohol | 50-250 mg/kg | Significant | Significant | Significant | [7][8] |
| Andrographis paniculata extract | Rat | Alcohol | 100-400 mg/kg | Significant | Significant | - | [9][10] |
| Andrographis paniculata extract | Rat | Thioacetamide | 250-500 mg/kg | Significant | Significant | Significant | [3][11][12] |
Note: "Significant" indicates a statistically significant reduction compared to the toxin-treated control group as reported in the cited studies. The exact percentage of reduction varies across studies.
Table 2: Effects on Antioxidant and Inflammatory Markers
| Treatment | Animal Model | Hepatotoxin | Dose | Effect on SOD | Effect on MDA | Effect on Inflammatory Markers (e.g., TNF-α, COX-2) | Reference |
| Ligularia fischeri extract | Mouse | Alcohol | 200 mg/kg | Increased | Decreased | Suppressed COX-2, TNF-α, MCP-1, IL-6 | [5] |
| Silymarin | Rat | Alcohol | 150-200 mg/kg | Increased | Decreased | Downregulated NF-κB, ICAM-1, IL-6 | [8][13] |
| Andrographis paniculata extract | Rat | Alcohol | 250 mg/kg | Increased | Decreased | - | [10] |
| Andrographis paniculata extract | Rat | Thioacetamide | 250-500 mg/kg | Increased | Decreased | - | [3][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
1. Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model [1][2][4]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction: A single intraperitoneal (i.p.) or oral (p.o.) administration of CCl4, typically mixed with olive oil (e.g., 1:1 v/v). The dosage of CCl4 varies between studies.
-
Treatment: The test compounds (Ligularia fischeri extract, Silymarin, or Andrographis paniculata extract) are administered orally for a specified period before and/or after CCl4 administration.
-
Parameters Measured: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured. Liver tissues are collected for histopathological examination and analysis of antioxidant enzymes (e.g., Superoxide Dismutase - SOD) and lipid peroxidation markers (e.g., Malondialdehyde - MDA).
2. Alcohol-Induced Liver Injury Model [5][6][7][8][9][10]
-
Animals: Male Wistar rats or mice.
-
Induction: Chronic oral administration of ethanol (e.g., 20% v/v) for several weeks.
-
Treatment: The hepatoprotective agents are co-administered with ethanol daily for the duration of the study.
-
Parameters Measured: In addition to serum liver enzymes and histopathology, studies often assess markers of oxidative stress (SOD, MDA) and inflammation (e.g., TNF-α, IL-6) in the liver tissue.
3. Thioacetamide (TAA)-Induced Liver Injury Model [3][11][12]
-
Animals: Male Sprague-Dawley rats.
-
Induction: Intraperitoneal injections of TAA (e.g., 200 mg/kg) multiple times a week to induce chronic liver injury and fibrosis.
-
Treatment: Test compounds are administered orally on a daily basis concurrently with TAA injections.
-
Parameters Measured: Assessment includes serum biochemical markers, liver histopathology (including fibrosis scoring), and markers of oxidative stress.
Visualizing Mechanisms and Workflows
Hepatoprotective Signaling Pathway of Ligularia Species
The hepatoprotective effects of Ligularia species are often attributed to their antioxidant and anti-inflammatory properties. The active compounds, such as 3,4-dicaffeoylquinic acid, are thought to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.
Caption: Proposed mechanism of hepatoprotection by Ligularia extract.
General Experimental Workflow for In Vivo Hepatoprotective Studies
The following diagram illustrates a typical workflow for evaluating the in vivo hepatoprotective efficacy of a test compound.
Caption: A generalized workflow for in vivo hepatoprotective studies.
References
- 1. In vivo antihepatotoxic effects of Ligularia fischeri var. spiciformis and the identification of the active component, 3,4-dicaffeoylquinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Andrographis paniculata Leaf Extract Prevents Thioacetamide-Induced Liver Cirrhosis in Rats | PLOS One [journals.plos.org]
- 4. ijphs.org [ijphs.org]
- 5. Protective Effects of Ligularia fischeri and Aronia melanocarpa Extracts on Alcoholic Liver Disease (In Vitro and In Vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligularia fischeri extract attenuates liver damage induced by chronic alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and hepatoprotective effect of silymarin phytosome nanoparticles on ethanol-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpns.com [ijrpns.com]
- 10. japsonline.com [japsonline.com]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. Andrographis paniculata leaf extract prevents thioacetamide-induced liver cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats | Semantic Scholar [semanticscholar.org]
Ligupurpuroside B Versus Resveratrol: A Comparative Review for Researchers
A comprehensive analysis of the current scientific evidence on the antioxidant, anti-inflammatory, and neuroprotective properties of ligupurpuroside B and resveratrol.
In the landscape of natural compounds with therapeutic potential, both this compound and resveratrol have drawn interest from the scientific community. Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been the subject of extensive research, revealing a wide array of biological activities. In contrast, this compound, a complex acylated phenolic glycoside primarily isolated from plants of the Ligustrum genus, remains a less-explored molecule. This guide provides a comparative overview of the existing experimental data on these two compounds, with a focus on their antioxidant, anti-inflammatory, and neuroprotective effects.
While a direct comparative study between this compound and resveratrol is not available in the current scientific literature, this review synthesizes the independent findings for each compound to offer a parallel perspective for researchers, scientists, and drug development professionals. A significant disparity in the volume of research is immediately apparent, with resveratrol being extensively characterized.
Data Presentation: A Comparative Look at Biological Activities
Due to the limited availability of quantitative data for this compound, a direct tabular comparison with resveratrol is challenging. The following tables summarize the well-documented activities of resveratrol.
Antioxidant Activity
Resveratrol has demonstrated potent antioxidant properties across various in vitro assays. Its ability to scavenge free radicals and inhibit lipid peroxidation is well-established.
Table 1: Antioxidant Activity of Resveratrol
| Assay Type | Resveratrol IC50/EC50 | Reference Compound | Reference Compound IC50/EC50 |
| DPPH Radical Scavenging | 15.54 µg/mL | Vitamin C | 6.35 µg/mL |
| ABTS Radical Scavenging | 2 µg/mL | - | - |
| Oxygen Radical Absorbance Capacity (ORAC) | 23.12 µmol TE/g | - | - |
| Inhibition of Lipid Peroxidation | 89.1% inhibition at 30 µg/mL | BHA | 83.3% inhibition at 30 µg/mL |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. TE: Trolox equivalents. BHA: Butylated hydroxyanisole.
Anti-inflammatory Activity
Resveratrol exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Effects of Resveratrol
| Experimental Model | Key Findings |
| Lipopolysaccharide (LPS)-stimulated macrophages | Inhibition of TNF-α and IL-6 release. |
| Human coronary arterial endothelial cells | Inhibition of ICAM-1, iNOS, and IL-1β mRNA expression. |
| Rabbit model of acute pharyngitis | Inhibition of NF-κB, TNF-α, and IL-6 serum levels. |
Data on the specific anti-inflammatory activity of isolated this compound is scarce. Studies on extracts of Ligustrum vulgare have indicated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Neuroprotective Effects
Resveratrol has been investigated for its potential to protect against neurodegenerative processes, with promising results in various experimental models.
Table 3: Neuroprotective Effects of Resveratrol
| In Vitro/In Vivo Model | Key Findings |
| Rodent stroke models | Reduced infarct volume and brain water content. |
| Alzheimer's disease models | Promotes clearance of β-amyloid peptides and reduces neuronal apoptosis. |
| Primary mixed-glial cultures | Protection against free radical and ROS-induced damage. |
Currently, there are no dedicated studies on the neuroprotective properties of isolated this compound. General neuroprotective effects have been attributed to various natural products, but specific data for this compound is lacking.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like resveratrol.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction in absorbance of the DPPH solution, typically measured at 517 nm, is proportional to the antioxidant activity. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance, usually measured at 734 nm, is used to quantify the antioxidant capacity.
Anti-inflammatory Activity Assays
-
Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO). The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The ability of a test compound to inhibit nitrite production is indicative of its anti-inflammatory potential.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants or animal serum are quantified using specific ELISA kits. This assay relies on an antibody-antigen reaction to detect and measure the concentration of the target cytokine.
Neuroprotection Assays
-
In Vitro Neurotoxicity Models: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are exposed to neurotoxic agents such as β-amyloid peptides, glutamate, or oxidative stressors (e.g., H2O2) to mimic neurodegenerative conditions. The neuroprotective effect of a compound is assessed by its ability to improve cell viability, often measured by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and to reduce markers of apoptosis, such as caspase-3 activity.
-
In Vivo Models of Neurological Disease: Animal models, such as rodent models of stroke (e.g., middle cerebral artery occlusion) or Alzheimer's disease (e.g., transgenic mice expressing amyloid precursor protein), are used to evaluate the in vivo efficacy of a neuroprotective agent. Outcome measures include behavioral tests to assess cognitive and motor function, as well as histological and biochemical analyses of brain tissue to determine the extent of neuronal damage and inflammation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Resveratrol's dual antioxidant action.
Caption: Resveratrol's inhibition of the NF-κB pathway.
Validating the Inhibitory Effect of Ligupurpuroside B on Monoamine Oxidase-B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential of a novel compound, ligupurpuroside B, as a Monoamine Oxidase-B (MAO-B) inhibitor. Due to the current absence of specific inhibitory data for this compound in published literature, this document serves as a comparative template. It outlines the necessary experimental protocols and data presentation formats by comparing hypothetical data for this compound with established MAO-B inhibitors. This approach allows for a clear understanding of how to position this novel compound within the existing landscape of MAO-B targeted therapies.
Monoamine oxidase-B is a key enzyme responsible for the degradation of several neurotransmitters, including dopamine.[1][][3] Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[4][5][6][7] Selective MAO-B inhibitors are of particular interest as they can offer therapeutic benefits with a reduced risk of the side effects associated with non-selective MAO inhibitors.[8][9]
Comparative Performance of MAO-B Inhibitors
The efficacy of a MAO-B inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.[1] The following table compares the well-documented IC50 values of established MAO-B inhibitors, selegiline and rasagiline, with a hypothetical value for this compound to illustrate where a novel compound might fit in terms of potency.
| Compound | Type of Inhibition | IC50 for MAO-B | Selectivity for MAO-B over MAO-A |
| This compound (Hypothetical) | Reversible/Irreversible | To be determined | To be determined |
| Selegiline | Irreversible | 0.040 µM[10] | High |
| Rasagiline | Irreversible | 0.237 µM[10] | High |
| Safinamide | Reversible | Varies | High[4] |
| Lazabemide | Reversible | 18 nM[11] | High (IC50 for MAO-A is 125,000 nM)[11] |
| Pargyline | Irreversible | 404 nM[12] | Selective for MAO-B |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To determine the inhibitory potential of this compound on MAO-B, a fluorometric or spectrophotometric in vitro assay can be employed. The following protocol is a standard method for such an evaluation.
Objective: To determine the IC50 value of this compound for human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
This compound (test compound)
-
Selegiline (positive control inhibitor)[13]
-
Phosphate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
2 N Sodium Hydroxide (NaOH)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve human recombinant MAO-B in phosphate buffer to a final concentration of 0.015 mg/mL.[14]
-
Prepare a stock solution of kynuramine in sterile deionized water (25 mM) and dilute with assay buffer to a final concentration of 20 µM.[14]
-
Prepare a stock solution of this compound and selegiline in DMSO and create a series of dilutions to be tested.
-
-
Assay Protocol:
-
Add 100 µL of the diluted test compound or control inhibitor to the wells of the 96-well black plate.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to each well.
-
Incubate the plate for 20 minutes at 37°C.[14]
-
Terminate the reaction by adding 75 µL of 2 N NaOH to each well.[14]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 310 nm and an emission wavelength of 380 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound compared to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
-
Visualizing the Experimental and Biological Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
References
- 1. integrativepharmacology.com [integrativepharmacology.com]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. 3.6. MAO Inhibition Assay [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
Unveiling the Interaction of Ligupurpuroside B with Serum Albumin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been developed to elucidate the interaction between ligupurpuroside B and serum albumin, a critical factor in understanding its pharmacokinetic profile. This guide provides a comparative analysis of this compound's binding characteristics with those of structurally similar phenylethanoid glycosides, supported by detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their understanding of these interactions.
The binding of drugs to serum albumin, the most abundant protein in blood plasma, significantly influences their distribution, metabolism, and excretion. Understanding the affinity and mechanism of this interaction is paramount in the early stages of drug development. While direct experimental data for this compound is emerging, this guide leverages data from its close structural analog, ligupurpuroside A, and other related compounds to provide a robust comparative framework.
Comparative Binding Analysis
The interaction of several phenylethanoid glycosides with serum albumin has been investigated using various biophysical techniques. The following table summarizes the key binding parameters for ligupurpuroside A and other relevant compounds, offering a clear comparison of their binding affinities and mechanisms.
| Compound | Serum Albumin | Binding Constant (K_a) (M⁻¹) | Number of Binding Sites (n) | Primary Driving Forces |
| Ligupurpuroside A | Bovine Serum Albumin (BSA) | Not explicitly quantified in the study, but a static quenching mechanism was identified. | ~1 | Hydrogen bonds and van der Waals forces[1] |
| Verbascoside (Acteoside) | Human Serum Albumin (HSA) | 1.44 x 10⁵ (at 288K) | ~1 | Hydrogen bonds and van der Waals forces |
| Echinacoside | Human Serum Albumin (HSA) | Not explicitly quantified, but a static quenching mechanism was observed. | ~1 | Hydrophobic forces |
| Cistanoside F | Bovine Serum Albumin (BSA) | 4.36 x 10⁴ (at 298K) | ~1 | Hydrogen bonds[2] |
Experimental Methodologies
The characterization of the interaction between small molecules like this compound and serum albumin relies on a suite of established biophysical techniques. Below are detailed protocols for the key experiments utilized in generating the comparative data.
Fluorescence Spectroscopy
Objective: To determine the binding affinity, binding sites, and quenching mechanism of a ligand to serum albumin.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of serum albumin (e.g., BSA or HSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the ligand (e.g., ligupurpuroside A) in a solvent compatible with the buffer.
-
Titration: In a quartz cuvette, place a fixed concentration of the serum albumin solution. Successively add small aliquots of the ligand stock solution to the cuvette.
-
Fluorescence Measurement: After each addition of the ligand, record the fluorescence emission spectrum of the solution. The excitation wavelength is typically set at 280 nm or 295 nm to selectively excite the tryptophan and tyrosine residues of the protein. The emission is scanned over a range, typically from 300 nm to 500 nm.
-
Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant (K_a) and the number of binding sites (n) are calculated using the double logarithm regression equation.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the conformational changes in the secondary structure of serum albumin upon binding to a ligand.
Protocol:
-
Sample Preparation: Prepare solutions of serum albumin and the ligand in a suitable buffer. Prepare samples containing a fixed concentration of serum albumin and varying concentrations of the ligand.
-
CD Spectra Measurement: Record the far-UV CD spectra (typically 190-260 nm) of the serum albumin solution in the absence and presence of the ligand using a CD spectropolarimeter.
-
Instrument Parameters: Maintain a constant temperature using a Peltier thermostat. Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Analysis: The obtained CD spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures in the protein. Changes in these percentages upon addition of the ligand indicate conformational changes.
Molecular Docking
Objective: To predict the binding mode and identify the key interacting amino acid residues between a ligand and serum albumin.
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of serum albumin from the Protein Data Bank (PDB). Prepare the 3D structure of the ligand using chemical drawing software and optimize its geometry.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to perform the docking simulation. Define the binding site on the serum albumin structure.
-
Pose Selection and Analysis: The software will generate multiple possible binding poses of the ligand within the protein's binding site. Select the best pose based on the docking score and binding energy.
-
Interaction Analysis: Analyze the interactions between the ligand and the amino acid residues in the binding pocket to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizing the Interaction
To further clarify the experimental process and the binding mechanism, the following diagrams have been generated.
References
Ligupurpuroside B: A Comparative Analysis of its Anti-Acetylcholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-acetylcholinesterase (AChE) activity of ligupurpuroside B with other established AChE inhibitors. The information presented is supported by experimental data from published studies, offering a valuable resource for researchers in neurodegenerative disease and drug discovery.
Executive Summary
This compound, a pregnane glycoside isolated from the roots of Cynanchum atratum, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway and a primary target in the symptomatic treatment of Alzheimer's disease.[1][2][3][4] This guide compares the in vitro efficacy of this compound with that of commercially available AChE inhibitors, namely Donepezil, Galantamine, and Rivastigmine. While a direct comparative study under identical experimental conditions is not available, this guide consolidates existing data to provide a useful benchmark for researchers.
Comparative Anti-Acetylcholinesterase Activity
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The table below summarizes the reported IC50 values for this compound and the selected established inhibitors.
| Compound | IC50 (µM) | Source Organism/Type |
| This compound | 3.6 | Cynanchum atratum (Plant) |
| Donepezil | 0.0067 - 0.012 | Synthetic |
| Galantamine | 0.4 - 5.13 | Plant-derived/Synthetic |
| Rivastigmine | 0.0043 | Synthetic |
Note: The IC50 values for Donepezil, Galantamine, and Rivastigmine are presented as a range compiled from various studies. Direct comparison should be made with caution as experimental conditions can influence these values.
Mechanism of Action
This compound has been shown to inhibit AChE in a reversible and non-competitive manner.[1][2][3][4] This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site where acetylcholine binds, thereby reducing the enzyme's catalytic efficiency without directly competing with the substrate.
In contrast, many established AChE inhibitors, such as galantamine, are competitive inhibitors, binding directly to the active site. Donepezil exhibits a mixed competitive and non-competitive inhibition mechanism.[5]
Experimental Protocols
The most widely used method for determining anti-acetylcholinesterase activity is the spectrophotometric method developed by Ellman. The following is a generalized protocol based on this method.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay in 96-well Plate:
-
To each well, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or solvent for control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow of the Ellman's Assay.
References
- 1. Anti-acetylcholinesterase and anti-amnesic activities of a pregnane glycoside, cynatroside B, from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ligupurpuroside B: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of ligupurpuroside B, a phenolic glycoside compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Personal protective equipment (PPE) is mandatory when handling this compound and its waste products.
Required Personal Protective Equipment:
-
Safety Goggles: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
In the event of accidental exposure, follow these first aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician.
-
After Eye Contact: Rinse the eyes with a gentle stream of pure water for at least 15 minutes. Seek immediate medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.
Quantitative Data for this compound
Proper labeling of waste containers is essential for safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 147396-02-9[1] |
| Molecular Formula | C₃₅H₄₆O₁₇[1][2] |
| Molecular Weight | 738.73 g/mol [1][3] |
| Appearance | Powder[3] |
| Storage | 4°C for 1 year, -20°C for more than 2 years[1] |
Step-by-Step Disposal Procedures
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[4] Disposal down the sanitary sewer is not permitted.[5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent unintended reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, clearly labeled, and sealable container.[5]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.[5] Ensure the container is compatible with the solvent used.
-
-
Contaminated Materials:
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".[6]
-
The quantity of waste.[6]
-
The date of waste generation.[6]
-
The laboratory of origin (building and room number).[6]
-
The name and contact information of the principal investigator.[6]
Step 3: Storage of Chemical Waste
Store sealed and labeled waste containers in a designated and well-ventilated chemical waste storage area.[5] Ensure that the waste is segregated from incompatible materials.[4]
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7] Always follow all local, state, and federal regulations for chemical waste disposal.[7]
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all personnel and ensure the area is well-ventilated.[5]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to absorb the spill.[5]
-
Collection: Carefully scoop the absorbed material or spilled powder into a suitable, closed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.[5]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. This compound|147396-02-9|COA [dcchemicals.com]
- 2. This compound | C35H46O17 | CID 10101498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:147396-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ligupurpuroside B
For researchers, scientists, and drug development professionals working with ligupurpuroside B, a glycoside with noted antioxidant properties, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential safety protocols, logistical information for handling and disposal, and detailed experimental methodologies to support your research endeavors.
Immediate Safety and Handling Protocols
Adherence to proper safety measures is critical when handling this compound. The following provides a procedural overview for safe use, storage, and emergency response.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE.
| Protective Equipment | Specifications and Purpose |
| Eye Protection | Chemical safety goggles or a face shield to prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use. Proper glove removal technique is essential to avoid skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or when handling fine powders, a NIOSH-approved respirator is recommended to avoid inhalation. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
Emergency Procedures: In the event of exposure or accident, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse eyes with plenty of clean water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Handling and Storage: Proper handling and storage are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for operational efficiency and regulatory compliance.
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate PPE and prevent dust formation.[1] Contain the spill and collect the material for disposal in a suitable, closed container.[1] Do not allow the chemical to enter drains.[1]
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not mix with other waste.
Quantitative Data
| Property | Value |
| Molecular Formula | C₃₅H₄₆O₁₇ |
| Molecular Weight | 738.73 g/mol |
| Purity | >98% |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Melting Point | No data available |
| Boiling Point | No data available |
| Vapor Pressure | No data available |
| LD50/LC50 | No data available |
Experimental Protocols
Given the interest in the antioxidant properties of this compound, a detailed methodology for a common antioxidant assay is provided below. This protocol can be adapted by researchers for their specific experimental needs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
As a negative control, use the solvent without the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity can be calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Mandatory Visualization
The biosynthesis of this compound involves a series of enzymatic steps. The following diagram illustrates this pathway.
Caption: Biosynthesis pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
